1-Isopropyl-1H-imidazole-4-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
1-propan-2-ylimidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-6(2)9-3-7(4-10)8-5-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQKHMVLXOBENG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-isopropyl-1H-imidazole-4-carbaldehyde
Abstract
This technical guide provides a comprehensive, in-depth exploration of the synthetic pathways leading to 1-isopropyl-1H-imidazole-4-carbaldehyde, a heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. The document emphasizes not only the procedural steps but also the underlying chemical principles, causality behind experimental choices, and robust characterization methods. The primary focus is on a reliable two-step synthetic route involving N-alkylation of imidazole followed by a regioselective Vilsmeier-Haack formylation. This guide is structured to serve as a practical and educational resource, grounded in authoritative references and validated protocols.
Introduction: The Significance of Substituted Imidazole Aldehydes
The imidazole nucleus is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic pharmaceuticals.[1] Specifically, 1,4-disubstituted imidazole-carbaldehydes are versatile intermediates, serving as precursors for a wide array of more complex molecules through modifications of the aldehyde functional group.[2][3] this compound, with its specific N-isopropyl substitution, offers a unique combination of steric and electronic properties that can be exploited in the design of novel therapeutic agents, particularly in the development of enzyme inhibitors and receptor antagonists.[4][5] This guide provides a detailed, field-proven methodology for its synthesis, empowering researchers to confidently produce this valuable compound.
Retrosynthetic Analysis and Strategy Selection
The synthesis of this compound can be approached from two primary retrosynthetic pathways. The choice of strategy is critical and depends on the availability of starting materials, reaction scalability, and control over regioselectivity.
Caption: Retrosynthetic analysis of the target molecule.
-
Strategy 1 (Recommended): N-Alkylation followed by C-Formylation. This approach begins with the readily available imidazole, which is first N-alkylated to introduce the isopropyl group. The resulting 1-isopropyl-1H-imidazole is then subjected to a formylation reaction. This route is generally preferred due to the high efficiency and regioselectivity of the Vilsmeier-Haack formylation on N-substituted imidazoles.
-
Strategy 2 (Alternative): C-Formylation followed by N-Alkylation. This pathway involves the initial synthesis of 1H-imidazole-4-carbaldehyde, followed by N-alkylation. While feasible, this route can be complicated by the presence of the reactive aldehyde group during the alkylation step and potential regioselectivity issues, yielding a mixture of N1 and N3 alkylated products if the imidazole tautomerism is not properly controlled.
This guide will focus on the more robust and reliable Strategy 1 .
Recommended Synthetic Workflow: A Two-Step Approach
This section details the recommended pathway, providing both the theoretical basis and a practical, step-by-step protocol for each stage.
Part A: Synthesis of 1-isopropyl-1H-imidazole
The initial step involves the nucleophilic substitution reaction where the imidazole anion attacks an isopropyl halide. The choice of base and solvent is critical for achieving high yield and preventing side reactions.
Expertise & Causality: Sodium hydride (NaH) is an excellent choice of base for this transformation. As a non-nucleophilic, strong base, it irreversibly deprotonates the imidazole N-H, generating the imidazolide anion in situ. This strong nucleophile can then efficiently displace the halide from the isopropylating agent. Anhydrous N,N-dimethylformamide (DMF) is the solvent of choice due to its polar aprotic nature, which effectively solvates the sodium cation and promotes the SN2 reaction, while its high boiling point allows for heating if necessary to drive the reaction to completion.[6][7]
Experimental Protocol: N-Isopropylation of Imidazole
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add imidazole (6.81 g, 100 mmol).
-
Solvent Addition: Add 100 mL of anhydrous DMF to the flask. Stir the mixture until the imidazole is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (4.40 g of a 60% dispersion in mineral oil, 110 mmol) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Activation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become a clear, slightly yellow suspension of the sodium imidazolide.
-
Alkylation: Add 2-iodopropane (12.3 mL, 120 mmol) dropwise to the suspension. An exothermic reaction may be observed.
-
Reaction: Stir the resulting mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imidazole is consumed.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing: Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-isopropyl-1H-imidazole as a colorless oil.
| Parameter | Value |
| Typical Yield | 80-90% |
| Purity (by GC) | >98% |
| Appearance | Colorless Oil |
Part B: Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[8][9] It involves an electrophilic aromatic substitution using the "Vilsmeier reagent," a chloromethyleniminium salt, which is generated in situ from a substituted amide (DMF) and an activating agent (phosphorus oxychloride, POCl₃).[10][11]
Mechanism and Rationale: The reaction begins with the formation of the electrophilic Vilsmeier reagent (chloroiminium ion) from DMF and POCl₃. The electron-rich 1-isopropyl-1H-imidazole then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The substitution occurs preferentially at the C4/C5 position due to the electronic activation by the ring nitrogens. Subsequent hydrolysis during aqueous workup converts the resulting iminium salt intermediate into the final aldehyde product.
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An In-Depth Technical Guide to 1-isopropyl-1H-imidazole-4-carbaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-isopropyl-1H-imidazole-4-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and organic synthesis. While specific literature on this particular derivative is nascent, this document consolidates its core identifiers, proposes a robust synthetic pathway based on established chemical principles, presents predicted spectroscopic data for its characterization, and explores its potential applications by drawing parallels with the well-documented utility of the imidazole-4-carbaldehyde scaffold.
Core Identifiers and Chemical Properties
This compound is a derivative of imidazole, an aromatic five-membered heterocycle containing two nitrogen atoms. The presence of an isopropyl group at the N-1 position and a formyl (aldehyde) group at the C-4 position defines its unique structure and reactivity. The isopropyl group, in particular, enhances the molecule's lipophilicity, which can be a critical parameter in modulating the pharmacokinetic properties of drug candidates.
| Identifier | Value | Source |
| CAS Number | 194366-34-2 | [1] |
| Molecular Formula | C₇H₁₀N₂O | [1] |
| Molecular Weight | 138.17 g/mol | |
| IUPAC Name | 1-(propan-2-yl)-1H-imidazole-4-carbaldehyde | N/A |
Synthesis and Purification
While specific literature detailing the synthesis of this compound is not extensively published, a highly plausible and efficient method is the Vilsmeier-Haack formylation of 1-isopropyl-1H-imidazole. This reaction is a classic and reliable method for introducing a formyl group onto electron-rich aromatic rings.[2] An alternative, though potentially lower-yielding, approach involves the lithiation of the imidazole ring followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[3]
Proposed Synthetic Protocol: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction involves the in-situ formation of a Vilsmeier reagent (a substituted chloroiminium ion) from a formamide (like DMF) and phosphorus oxychloride (POCl₃).[4] This electrophilic reagent then attacks the electron-rich imidazole ring, leading to formylation.
Reaction Scheme:
Caption: Proposed Vilsmeier-Haack synthesis workflow.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the cooled DMF with continuous stirring. Maintain the temperature below 5°C. After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation: Dissolve 1-isopropyl-1H-imidazole (1 equivalent) in a minimal amount of DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition, gradually warm the reaction mixture to 60-70°C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.
-
Extraction: Extract the product from the aqueous layer using an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Final Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.[5]
Spectroscopic Profile (Predicted)
As experimental spectra for this compound are not widely available, the following data are predicted based on the analysis of its functional groups and comparison with analogous structures, such as 1H-imidazole-4-carbaldehyde.[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. Spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
Predicted ¹H NMR Data:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | 9.7 - 9.9 | Singlet | - |
| Imidazole H-5 | 7.9 - 8.1 | Singlet | - |
| Imidazole H-2 | 7.6 - 7.8 | Singlet | - |
| Isopropyl CH | 4.4 - 4.7 | Septet | ~6.8 |
| Isopropyl CH₃ | 1.4 - 1.6 | Doublet | ~6.8 |
Predicted ¹³C NMR Data:
| Carbon | Chemical Shift (δ, ppm) |
| Aldehyde C=O | 184 - 186 |
| Imidazole C-2 | 139 - 141 |
| Imidazole C-5 | 135 - 137 |
| Imidazole C-4 | 129 - 131 |
| Isopropyl CH | 49 - 51 |
| Isopropyl CH₃ | 22 - 24 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic functional groups within a molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3100 - 3150 | C-H stretch (aromatic) |
| 2950 - 3000 | C-H stretch (aliphatic) |
| 2820 - 2850 & 2720 - 2750 | C-H stretch (aldehyde Fermi doublets) |
| 1680 - 1700 | C=O stretch (aldehyde) |
| 1500 - 1600 | C=N and C=C stretches (imidazole ring) |
| 1370 - 1390 | C-H bend (isopropyl gem-dimethyl) |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.
Predicted Mass Spectrum Data:
| m/z | Interpretation |
| 138 | [M]⁺ (Molecular ion) |
| 123 | [M - CH₃]⁺ |
| 95 | [M - C₃H₇]⁺ |
| 68 | [Imidazole ring fragment]⁺ |
Reactivity and Applications in Drug Discovery
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[9][10] The aldehyde functionality at the C-4 position of this compound makes it a versatile synthetic intermediate for the construction of more complex bioactive molecules.[11]
Chemical Reactivity
The aldehyde group is susceptible to a wide range of nucleophilic addition reactions, allowing for the introduction of diverse functional groups.[12] Common transformations include:
-
Reductive Amination: To form various amine derivatives.
-
Wittig Reaction: To generate alkenes.
-
Grignard and Organolithium Reactions: To produce secondary alcohols.
-
Oxidation: To yield the corresponding carboxylic acid.
-
Knoevenagel Condensation: For the synthesis of α,β-unsaturated systems.
Caption: Key reactions of the aldehyde group.
Potential Applications in Medicinal Chemistry
The parent compound, 1H-imidazole-4-carbaldehyde, is a known intermediate in the synthesis of biologically active molecules, including agents for androgen-dependent prostate cancer and antimalarial drugs.[13] The introduction of the N-isopropyl group in this compound can significantly influence the physicochemical properties of its derivatives, such as:
-
Increased Lipophilicity: The isopropyl group enhances the molecule's ability to cross biological membranes.
-
Modified Metabolic Stability: The N-substituent can sterically hinder metabolic enzymes, potentially increasing the half-life of a drug.
-
Altered Receptor Binding: The size and shape of the isopropyl group can influence how a molecule fits into the binding pocket of a target protein.
Given these properties, this compound is a valuable building block for the discovery of novel therapeutics in areas such as:
-
Oncology: As a precursor for enzyme inhibitors or receptor antagonists.[9]
-
Infectious Diseases: For the development of new antifungal and antibacterial agents.[14]
-
Neurological Disorders: As a scaffold for compounds targeting central nervous system receptors.[11]
Safety and Handling
Based on safety data for analogous compounds, this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is expected to be an irritant to the skin, eyes, and respiratory system.
Conclusion
This compound is a promising heterocyclic building block for organic synthesis and drug discovery. While specific experimental data for this compound is limited, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from structurally related molecules. Its unique combination of an aldehyde functional group and an N-isopropyl-substituted imidazole core makes it a valuable tool for medicinal chemists aiming to fine-tune the properties of novel therapeutic agents.
References
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J&K Scientific. 1-Isopropyl-1H-imidazole-5-carbaldehyde hydrochloride | 183012-99-9. [Link]
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ResearchGate. Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). [Link]
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ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.[Link]
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SACTG. 194366-34-2 1H-IMIDAZOLE-4-CARBOXALDEHYDE,1-(ISOPROPYL)-. [Link]
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PubChem. Imidazole-4-carboxaldehyde. [Link]
- Google Patents. WO2009071584A1 - Process for the preparation of 5-(2-ethyl-dihydro-1h-inden-2-yl)-1h-imidazole and salts thereof.
- Google Patents. EP2050736A1 - Imidazole derivatives, processes for preparing them and their uses.
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Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. [Link]
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PMC - PubMed Central. Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. [Link]
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NIST WebBook. 1H-Imidazole-2-carboxaldehyde. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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SIELC Technologies. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. [Link]
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PMC - PubMed Central. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. [Link]
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SciSpace. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]
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MDPI. Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. [Link]
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TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. [Link]
-
SpectraBase. Imidazole-2-carboxaldehyde - Optional[13C NMR] - Spectrum. [Link]
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Spectroscopic Data for 1-isopropyl-1H-imidazole-4-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the expected spectroscopic data for the novel compound 1-isopropyl-1H-imidazole-4-carbaldehyde. In the absence of direct experimental spectra for this specific molecule, this document synthesizes foundational spectroscopic principles with data from the parent compound, 1H-imidazole-4-carbaldehyde, and related substituted imidazoles. This predictive approach, grounded in established chemical principles, offers a robust framework for the characterization and verification of this compound in a research and development setting.
The imidazole scaffold is a privileged structure in medicinal chemistry, and understanding the nuanced spectroscopic signatures of its derivatives is paramount for efficient drug discovery and development.[1] This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the expected spectral features.
Molecular Structure and Key Features
This compound possesses a five-membered aromatic imidazole ring, substituted at the N1 position with an isopropyl group and at the C4 position with a carbaldehyde group. The "pyridine-like" N3 atom is basic and readily available for interactions.[1] The interplay of these functional groups dictates the electronic environment of the molecule and, consequently, its spectroscopic characteristics.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.
A. Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum will be characterized by distinct signals for the imidazole ring protons, the aldehyde proton, and the protons of the isopropyl group. The predicted chemical shifts are based on data for 1H-imidazole-4-carbaldehyde and the known effects of N-alkylation.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Aldehyde (-CHO) | 9.8 - 10.1 | Singlet | N/A | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |
| Imidazole H-5 | 7.8 - 8.1 | Singlet | N/A | This proton is adjacent to the electron-withdrawing aldehyde group, leading to a downfield shift. |
| Imidazole H-2 | 7.6 - 7.9 | Singlet | N/A | This proton is also on the aromatic imidazole ring. |
| Isopropyl CH | 4.4 - 4.8 | Septet | ~6.8 | The methine proton of the isopropyl group is coupled to the six equivalent methyl protons. |
| Isopropyl CH₃ | 1.4 - 1.6 | Doublet | ~6.8 | The six methyl protons of the isopropyl group are equivalent and are split by the methine proton. |
B. Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will provide insight into the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromaticity of the imidazole ring.
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aldehyde C=O | 184 - 188 | The carbonyl carbon is significantly deshielded. |
| Imidazole C-4 | 140 - 144 | This carbon is attached to the electron-withdrawing aldehyde group. |
| Imidazole C-2 | 138 - 142 | Aromatic carbon in the imidazole ring. |
| Imidazole C-5 | 128 - 132 | Aromatic carbon in the imidazole ring. |
| Isopropyl CH | 48 - 52 | The methine carbon of the isopropyl group. |
| Isopropyl CH₃ | 22 - 25 | The methyl carbons of the isopropyl group. |
C. Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Apparatus:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
Reagents:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (0.03% v/v)
Procedure:
-
Accurately weigh the sample and dissolve it in the chosen deuterated solvent in a clean, dry NMR tube.
-
Add TMS as an internal standard.
-
Place the NMR tube into the spectrometer's probe.
-
Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum, which typically requires a longer acquisition time.
-
Process the spectra using appropriate software (Fourier transformation, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.
Caption: Workflow for NMR spectroscopic analysis.
II. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
A. Predicted IR Spectroscopic Data
The IR spectrum of this compound will exhibit characteristic absorption bands for the aldehyde, the imidazole ring, and the isopropyl group.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| C-H stretch (aromatic) | 3100 - 3150 | Medium | Imidazole ring C-H stretching |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium | Isopropyl group C-H stretching |
| C=O stretch (aldehyde) | 1680 - 1700 | Strong | Carbonyl stretching |
| C=N stretch | 1580 - 1620 | Medium | Imidazole ring C=N stretching |
| C=C stretch | 1450 - 1500 | Medium-Strong | Imidazole ring C=C stretching |
B. Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups in the molecule.
Apparatus:
-
FTIR Spectrometer
-
Sample holder (e.g., KBr pellet press or ATR accessory)
Reagents:
-
This compound sample
-
Potassium bromide (KBr), spectroscopic grade (for pellet method)
Procedure (KBr Pellet Method):
-
Thoroughly grind a small amount of the sample with dry KBr.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Caption: General workflow for FTIR analysis.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.
A. Predicted Mass Spectrometry Data
For this compound (C₇H₁₀N₂O), the expected molecular weight is approximately 138.16 g/mol .
Table 4: Predicted Mass Spectrometry Data
| m/z | Predicted Ion | Rationale |
| 138 | [M]⁺ | Molecular ion peak. |
| 123 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl substituent. |
| 110 | [M - CO]⁺ | Loss of carbon monoxide from the aldehyde group. |
| 96 | [M - C₃H₆]⁺ | Loss of propene from the isopropyl group. |
| 69 | [C₃H₃N₂]⁺ | Imidazole ring fragment. |
B. Experimental Protocol: Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Apparatus:
-
Mass Spectrometer (e.g., GC-MS or LC-MS)
Procedure:
-
Introduce the sample into the mass spectrometer via an appropriate inlet system (e.g., direct infusion or chromatographic separation).
-
Ionize the sample using a suitable technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Separate the resulting ions based on their mass-to-charge ratio.
-
Detect the ions and generate a mass spectrum.
-
Analyze the spectrum to identify the molecular ion and characteristic fragment ions.
IV. Conclusion
The predictive spectroscopic data and protocols outlined in this guide provide a robust framework for the synthesis, characterization, and quality control of this compound. By understanding the expected NMR, IR, and MS signatures, researchers can confidently verify the structure and purity of this compound, accelerating its potential application in drug discovery and development programs. The principles discussed herein are broadly applicable to the characterization of other novel imidazole derivatives.
References
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PubChem. (n.d.). Imidazole-4-carboxaldehyde. Retrieved from [Link]
-
MDPI. (2021). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from [Link]
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Introduction: The Structural Elucidation of a Key Synthetic Intermediate
An In-depth Technical Guide to the Spectroscopic and Mass Spectrometric Analysis of 1-isopropyl-1H-imidazole-4-carbaldehyde
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a functionalized imidazole, it serves as a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents. Its structure, comprising an N-substituted imidazole ring coupled with a reactive aldehyde group, necessitates precise analytical characterization to ensure purity, confirm identity, and understand its chemical behavior.
This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of this compound. As a Senior Application Scientist, the following narrative is structured not as a rigid template, but as a logical workflow for structural verification, moving from the broad strokes of molecular mass to the fine details of atomic connectivity. The protocols and interpretations are grounded in established spectroscopic principles and field-proven insights, ensuring both scientific accuracy and practical utility for researchers and drug development professionals.
Part 1: ¹H and ¹³C NMR Spectroscopy – Mapping the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can assemble a detailed map of the molecule's framework and the chemical environment of each atom. For an unsymmetrical molecule like this compound, NMR provides unambiguous evidence of its constitution.
The N-isopropyl substitution is critical as it prevents the proton tautomerism often seen in N-H imidazoles, which can complicate spectra by causing signal broadening or the appearance of multiple species in solution.[1][2] This N-substitution leads to a single, well-defined set of signals, simplifying interpretation.
¹H NMR Spectroscopy: A Proton's Perspective
In ¹H NMR, the chemical shift, multiplicity (splitting pattern), and integration of each signal reveal the electronic environment, the number of neighboring protons, and the relative number of protons, respectively.
Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Assigned Proton | Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aldehyde-H | Hf | 9.85 | Singlet (s) | - | 1H |
| Imidazole-H2 | Ha | 7.95 | Singlet (s) | - | 1H |
| Imidazole-H5 | Hb | 7.80 | Singlet (s) | - | 1H |
| Isopropyl-CH | Hc | 4.65 | Septet (sept) | ~6.8 | 1H |
| Isopropyl-CH₃ | Hd, He | 1.50 | Doublet (d) | ~6.8 | 6H |
Causality and Interpretation:
-
Aldehyde Proton (Hf, ~9.85 ppm): This proton is the most deshielded in the molecule. Its position far downfield is a direct consequence of the powerful electron-withdrawing effect of the adjacent carbonyl oxygen and the anisotropic effect of the C=O bond. It appears as a singlet as it has no adjacent protons to couple with.[3][4]
-
Imidazole Protons (Ha, Hb, ~7.80-7.95 ppm): These aromatic protons reside in a region typical for heterocyclic systems. The proton at the C2 position (Ha) is generally the most downfield of the ring protons due to the inductive effect of the two adjacent nitrogen atoms.[5] Both appear as singlets because they are separated by a quaternary carbon (C4) and the N1-substituent, preventing vicinal coupling.
-
Isopropyl Methine Proton (Hc, ~4.65 ppm): The septet multiplicity is the classic signature of a CH group coupled to six equivalent protons (two CH₃ groups), as dictated by the n+1 rule (6+1=7). Its chemical shift is influenced by the adjacent electron-withdrawing nitrogen atom of the imidazole ring.[4]
-
Isopropyl Methyl Protons (Hd, He, ~1.50 ppm): The six protons of the two methyl groups are chemically equivalent. They appear as a single doublet because they are all coupled to the single methine proton (n+1 rule: 1+1=2).[4][5]
Figure 1: ¹H NMR structural assignments for this compound.
¹³C NMR Spectroscopy: The Carbon Backbone
¹³C NMR spectroscopy provides complementary information about the carbon framework. Given the lower natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a series of singlets, each corresponding to a unique carbon atom.
Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Assigned Carbon | Label | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | Cf | 186.0 |
| Imidazole C2 | Ca | 142.5 |
| Imidazole C4 | Cc | 140.0 |
| Imidazole C5 | Cb | 129.0 |
| Isopropyl CH | Cd | 51.5 |
| Isopropyl CH₃ | Ce | 23.0 |
Causality and Interpretation:
-
Carbonyl Carbon (Cf, ~186.0 ppm): As with its attached proton, the aldehyde's carbonyl carbon is the most deshielded carbon, appearing far downfield due to the high polarity of the C=O bond.[3][6]
-
Imidazole Carbons (Ca, Cb, Cc, ~129.0-142.5 ppm): These carbons resonate in the aromatic region. The precise assignment can be confirmed with 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation), which would show correlations between these carbons and specific protons. The C4 carbon, attached to the aldehyde, is expected to be significantly downfield.
-
Isopropyl Carbons (Cd, Ce): These aliphatic carbons appear in the upfield region of the spectrum. The methine carbon (Cd) is further downfield than the methyl carbons (Ce) due to its direct attachment to the electronegative nitrogen atom.[5]
Part 2: Mass Spectrometry – Unveiling the Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization. Electron Ionization (EI) is a common high-energy method that generates a molecular ion (M⁺•) and a series of characteristic fragment ions.
The molecular formula for this compound is C₇H₁₀N₂O, giving it a monoisotopic mass of 138.08 Da . The mass spectrum is therefore expected to show a molecular ion peak at m/z 138.
Proposed EI Fragmentation Pathway
The fragmentation of the molecular ion is governed by the stability of the resulting cations and neutral losses. For this molecule, key cleavages are expected at the aldehyde and the isopropyl substituent. The imidazole ring itself is relatively stable and less prone to ring-opening fragmentation.[7][8]
Key Predicted Fragment Ions
| m/z Value | Proposed Formula | Description of Loss |
| 138 | [C₇H₁₀N₂O]⁺• | Molecular Ion (M⁺•) |
| 123 | [C₆H₇N₂O]⁺ | Loss of a methyl radical (•CH₃) from the isopropyl group |
| 109 | [C₆H₉N₂]⁺ | Loss of the formyl radical (•CHO) |
| 95 | [C₄H₃N₂O]⁺ | Loss of the isopropyl radical (•C₃H₇) |
Causality and Interpretation:
-
Loss of Methyl (m/z 123): A common fragmentation for isopropyl groups is the loss of a methyl radical to form a more stable secondary carbocation.
-
Loss of Formyl Radical (m/z 109): Alpha-cleavage next to the carbonyl group is a characteristic fragmentation pathway for aldehydes, resulting in the loss of the •CHO radical.[9]
-
Loss of Isopropyl Radical (m/z 95): Cleavage of the N-C bond to the isopropyl group results in the loss of a stable isopropyl radical, leaving a charged imidazole-4-carbaldehyde fragment. This is often a very prominent peak.
Figure 2: Proposed key fragmentation pathways for this compound in EI-MS.
Part 3: Validated Experimental Protocols
To ensure high-quality, reproducible data, adherence to standardized experimental protocols is paramount.
Protocol 1: NMR Sample Preparation and Acquisition
This protocol is designed for standard high-field NMR spectrometers (≥400 MHz).
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry vial. CDCl₃ is a good first choice for general solubility and spectral window.
-
Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically ~4-5 cm).
-
-
Instrument Setup (General):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak).
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
-
¹H Spectrum Acquisition:
-
Set the spectral width to cover the expected range (e.g., 0 to 12 ppm).
-
Use a standard 30° or 45° pulse angle.
-
Set the relaxation delay (d1) to at least 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) to its known value.
-
-
¹³C Spectrum Acquisition:
-
Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a larger number of scans (e.g., 128 to 1024) due to the lower sensitivity of the ¹³C nucleus.
-
Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Protocol 2: Mass Spectrometry Sample Preparation and Acquisition (GC-MS)
This protocol assumes analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source, suitable for a volatile compound.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.
-
-
GC Method:
-
Injector: Set to a temperature sufficient to ensure rapid volatilization (e.g., 250 °C). Use a split injection mode (e.g., 50:1 split ratio) to avoid overloading the column and detector.
-
Column: Use a standard, non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Oven Program: Start at a low temperature (e.g., 50 °C, hold for 1 min), then ramp at a moderate rate (e.g., 15 °C/min) to a final temperature that ensures elution (e.g., 280 °C, hold for 5 min).
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1.0 mL/min).
-
-
MS Method:
-
Interface Temperature: Set the transfer line temperature to be similar to the final GC oven temperature (e.g., 280 °C) to prevent sample condensation.
-
Ion Source: Use a standard Electron Ionization (EI) source at 70 eV. Set the source temperature to ~230 °C.
-
Mass Analyzer: Scan a mass range that encompasses the expected molecular ion and fragments (e.g., m/z 40-300).
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to identify the peak corresponding to the compound.
-
Extract the mass spectrum from this peak.
-
Identify the molecular ion peak and analyze the major fragment ions to confirm the fragmentation pattern.
-
Part 4: Safety, Handling, and Storage
Scientific integrity demands a commitment to safety. Based on data for imidazole and related aldehydes, this compound should be handled with care.[10][11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly sealed container to prevent moisture and air exposure. For long-term stability, store in a cool, dry place, potentially under an inert atmosphere (e.g., argon or nitrogen).[11]
-
Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
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- Human Metabolome D
- PubMed.
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An In-depth Technical Guide to the Solubility of 1-isopropyl-1H-imidazole-4-carbaldehyde in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 1-isopropyl-1H-imidazole-4-carbaldehyde, a key building block in modern drug discovery. Designed for researchers, medicinal chemists, and formulation scientists, this document delves into the theoretical underpinnings of its solubility, provides robust experimental protocols for its determination, and explores predictive models to streamline development processes.
Executive Summary: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor physicochemical properties being a primary driver of attrition. Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy. This compound, with its versatile imidazole core, is a frequent player in the synthesis of novel therapeutics.[1][2] A thorough understanding of its solubility in a range of organic solvents is therefore not merely an academic exercise, but a fundamental prerequisite for efficient process development, formulation design, and successful clinical translation. This guide provides the foundational knowledge and practical methodologies to empower researchers in this essential task.
Theoretical Framework: Predicting Solubility from First Principles
The adage "like dissolves like" serves as a foundational principle in predicting solubility.[3][4] This concept is rooted in the intermolecular forces between the solute (this compound) and the solvent. A molecule's polarity, hydrogen bonding capacity, and molecular size are key determinants of these interactions.[4]
The structure of this compound features a polar imidazole ring with a hydrogen bond acceptor (the aldehyde carbonyl group) and a hydrogen bond donor (the N-H proton of the imidazole ring is absent due to the isopropyl substitution at N1). The isopropyl group introduces a nonpolar aliphatic character. Therefore, its solubility will be highest in polar aprotic solvents that can engage in dipole-dipole interactions and potentially accept hydrogen bonds. Its solubility in nonpolar solvents is expected to be limited, though the presence of the isopropyl group may afford some solubility in less polar environments compared to its unsubstituted counterpart, 1H-imidazole-4-carbaldehyde.
The parent compound, 1H-imidazole-4-carbaldehyde, is known to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[5][6][7][8][9] This provides a strong indication that this compound will also exhibit good solubility in these solvents. The addition of the isopropyl group is likely to enhance its solubility in slightly less polar solvents.
Predictive Models for Solubility Estimation
In the absence of extensive experimental data, computational models offer a valuable tool for estimating solubility.
Quantitative Structure-Property Relationship (QSPR) Models
QSPR models correlate a compound's structural features with its physicochemical properties. For imidazole derivatives, these models can be trained on existing solubility data for structurally similar compounds to predict the solubility of new analogues.
Thermodynamic Models (e.g., COSMO-RS)
Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method for predicting the thermodynamic properties of fluids and solutions.[10] It calculates the chemical potential of a solute in a given solvent based on the interaction energies of their molecular surfaces. This ab initio approach can provide reasonably accurate predictions of solubility in a wide range of organic solvents, guiding solvent selection for synthesis, purification, and formulation.
Machine Learning Approaches
Modern drug development increasingly leverages machine learning to predict a variety of molecular properties.[11] By training on large datasets of known drug solubility in different solvents and at various temperatures, machine learning models can learn complex relationships between molecular descriptors and solubility, offering a rapid and cost-effective screening tool.[11]
Experimental Determination of Solubility: A Practical Guide
While predictive models are useful, experimental determination remains the gold standard for accurate solubility data. The following section outlines a robust, step-by-step protocol for determining the solubility of this compound.
Materials and Equipment
-
This compound (high purity)
-
A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
The Shake-Flask Method: A Validated Protocol
The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[4]
Step-by-Step Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary time-to-equilibrium study is recommended.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
For solvents where the solid does not readily settle, centrifugation can be used to achieve clear separation.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Use the calibration curve to determine the concentration of the compound in the diluted sample.
-
Calculate the solubility by taking into account the dilution factor.
-
Data Presentation
The experimentally determined solubility data should be presented in a clear and concise table for easy comparison across different solvents.
| Solvent | Polarity Index | Solubility (mg/mL) at 25 °C |
| Methanol | 5.1 | To be determined |
| Ethanol | 4.3 | To be determined |
| Acetone | 4.3 | To be determined |
| Ethyl Acetate | 4.4 | To be determined |
| Dichloromethane | 3.1 | To be determined |
| Toluene | 2.4 | To be determined |
| Hexane | 0.1 | To be determined |
Note: Polarity index values are approximate and can vary slightly depending on the scale used.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for reproducible results.
Figure 1: Experimental workflow for the determination of solubility.
Factors Influencing Solubility
Several factors can influence the measured solubility of this compound.
Figure 2: Key factors influencing the solubility of the target compound.
Conclusion and Future Directions
A comprehensive understanding of the solubility of this compound is paramount for its effective utilization in drug discovery and development. This guide has provided a robust framework encompassing theoretical principles, predictive modeling, and detailed experimental protocols. While specific experimental data for this compound is not yet widely published, the methodologies outlined herein provide a clear path to generating this critical information. Future work should focus on the experimental determination of its solubility in a broad range of pharmaceutically relevant solvents and at different temperatures. This data will not only be invaluable for ongoing research but will also serve as a crucial dataset for the development and refinement of more accurate predictive models for this important class of molecules.
References
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Experiment: Solubility of Organic & Inorganic Compounds. 3
-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. 4
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Solubility experimental methods.pptx. Slideshare. 12
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. 13
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. 14
-
Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. PubMed Central.
-
Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. MDPI.
-
Imidazole - Solubility of Things.
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1H-Imidazole-4-carbaldehyde | 3034-50-2. ChemicalBook.
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Newly synthetized imidazole derivatives – structure, spectroscopy and reactivity investigated by combination of experimental and computational approaches. ResearchGate.
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What is the synthesis route of 1H-Imidazole-4-carbaldehyde?. Guidechem.
-
Technical Guide: Physicochemical Properties of 1-isopropyl-1H-pyrazole-4-carbaldehyde. Benchchem.
-
Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. National Institutes of Health.
-
1H-Imidazole-2-carboxaldehyde. Organic Syntheses Procedure.
-
Imidazole-4-carboxaldehyde | C4H4N2O. PubChem.
-
Imidazole-4-carboxaldehyde, 97% 1 g. Thermo Scientific Chemicals.
-
1-Isopropyl-1H-imidazole-2-carbaldehyde | 53332-64-2. Biosynth.
-
1H-Imidazole-4-carbaldehyde synthesis. ChemicalBook.
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1H-Imidazole-4-carbaldehyde CAS#: 3034-50-2. ChemicalBook.
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1H-Imidazole-4-carbaldehyde | CAS#:3034-50-2. Chemsrc.
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1H-Imidazole-4-carbaldehyde 3034-50-2 wiki. Guidechem.
-
CAS 288-32-4 Imidazole. Alfa Chemistry.
-
3034-50-2, Imidazole-4-carboxaldehyde Formula. ECHEMI.
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Unveiling the Potential of 1-isopropyl-1H-imidazole-4-carbaldehyde: A Technical Guide for Drug Discovery Professionals
Foreword: Navigating the Landscape of Imidazole-Based Drug Discovery
The imidazole nucleus represents a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in the design of novel therapeutic agents.[1] This technical guide focuses on a specific, yet under-explored derivative: 1-isopropyl-1H-imidazole-4-carbaldehyde . While direct and extensive biological data for this particular molecule are nascent, this document aims to provide a comprehensive, in-depth perspective for researchers, scientists, and drug development professionals by synthesizing the known biological activities of the parent imidazole-4-carbaldehyde scaffold, exploring the potential influence of the N-isopropyl substitution, and outlining methodologies for its synthesis and evaluation. Our objective is to illuminate the potential of this compound and provide a robust framework for its future investigation.
The Molecule: Structure, Properties, and Synthetic Considerations
Chemical Identity and Physicochemical Profile
This compound is a derivative of imidazole characterized by an isopropyl group at the 1-position and a carbaldehyde (formyl) group at the 4-position of the imidazole ring.
| Property | Value | Source |
| Molecular Formula | C7H10N2O | Inferred |
| Molecular Weight | 138.17 g/mol | Inferred |
| General Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to have moderate solubility in organic solvents | Inferred |
Note: Physicochemical properties are inferred based on the parent compound and general characteristics of similar molecules, as specific experimental data for this compound is not widely published.
The Rationale for Synthesis: The Vilsmeier-Haack Approach
The synthesis of 1-substituted-1H-pyrazole-4-carbaldehydes, a structurally related class of compounds, is often efficiently achieved through the Vilsmeier-Haack reaction.[3] This methodology can be logically extended to the synthesis of their imidazole counterparts. The causality behind this choice of reaction lies in its reliability for formylating electron-rich heterocyclic systems.
Diagram: Conceptual Workflow for Synthesis
Caption: A generalized workflow for the Vilsmeier-Haack formylation.
Experimental Protocol: Synthesis of this compound (Hypothetical Protocol based on Analogs)
This protocol is a representative procedure based on the synthesis of similar 1-substituted imidazole-4-carbaldehydes and should be optimized for this specific substrate.
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), cool dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve 1-isopropyl-1H-imidazole in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.
-
Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of approximately 8.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.
Biological Activity Profile: An Evidence-Based Extrapolation
Direct experimental evidence for the biological activity of this compound is limited in publicly accessible literature. However, a robust understanding of its potential can be constructed by examining the well-documented activities of the imidazole-4-carbaldehyde core and the broader class of imidazole derivatives. The imidazole ring is a versatile scaffold known to interact with various biological targets, and its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5]
Potential as an Anticancer Agent
The imidazole scaffold is a constituent of several approved anticancer drugs.[6] Derivatives of imidazole have been shown to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways.[6] For instance, imidazole-based pyrimidine hybrids have shown potential in treating breast and lung tumors.[3] Furthermore, imidazole-4-carboxamide has been demonstrated to decrease the expression of Axl, PD-L1, and PD-L2, and improve the response to cisplatin in melanoma models.[7] The presence of the carbaldehyde group on the this compound molecule provides a reactive handle for the synthesis of more complex derivatives, such as Schiff bases or other heterocyclic systems, which could be explored for their antiproliferative activities.
Diagram: Potential Anticancer Mechanisms of Imidazole Derivatives
Caption: Imidazole derivatives can exert anticancer effects via multiple pathways.
Prospective Antimicrobial Activity
Imidazole derivatives form the basis of many antifungal and antibacterial agents.[8] Nitroimidazole derivatives, for example, are effective against both Gram-positive and Gram-negative bacteria.[9] The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. The lipophilicity of the molecule, which can be influenced by the N-substituent, is a critical factor in its antimicrobial efficacy. The isopropyl group in this compound increases the lipophilicity compared to the parent 1H-imidazole-4-carbaldehyde, which could potentially enhance its ability to penetrate microbial cell membranes.
| Microbial Target | Potential Mechanism of Action for Imidazole Derivatives |
| Fungi (e.g., Candida albicans) | Inhibition of ergosterol biosynthesis, leading to cell membrane disruption. |
| Gram-positive Bacteria (e.g., Staphylococcus aureus) | Disruption of cell wall synthesis or inhibition of nucleic acid synthesis. |
| Gram-negative Bacteria (e.g., Escherichia coli) | Increased membrane permeability and disruption of cellular processes. |
Anti-inflammatory Potential
Numerous imidazole derivatives have been investigated for their anti-inflammatory properties.[4] The mechanism of action is often linked to the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.[5][10] Some imidazole alkaloids have been shown to inhibit the pro-inflammatory mechanisms of human neutrophils.[11] The development of novel imidazole-based compounds as potent and safer anti-inflammatory agents is an active area of research. The structural features of this compound make it a candidate for further derivatization to explore this therapeutic area.
Future Directions and Conclusion
While the biological activity of this compound remains to be fully elucidated, this technical guide provides a strong rationale for its investigation as a promising scaffold in drug discovery. The known pharmacological profile of the imidazole-4-carbaldehyde core, combined with the modulating effect of the N-isopropyl group, suggests potential applications in oncology, infectious diseases, and inflammatory conditions.
The path forward for researchers is clear:
-
Synthesis and Characterization: The first step is the efficient and scalable synthesis of high-purity this compound, likely via a Vilsmeier-Haack reaction, followed by thorough structural characterization.
-
In Vitro Screening: The compound should be subjected to a battery of in vitro assays to assess its potential anticancer, antimicrobial, and anti-inflammatory activities.
-
Structure-Activity Relationship (SAR) Studies: The carbaldehyde group serves as a versatile anchor point for the synthesis of a library of derivatives. These SAR studies will be crucial in identifying compounds with enhanced potency and selectivity.
-
Mechanism of Action Studies: For any lead compounds identified, in-depth studies to elucidate their mechanism of action at the molecular level will be essential.
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The Synthetic Versatility and Therapeutic Potential of Substituted Imidazole-4-carbaldehydes: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The imidazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active molecules.[1] Its unique electronic properties, capacity for hydrogen bonding, and synthetic tractability make it a privileged scaffold in the design of novel therapeutics. Among the vast landscape of imidazole-containing compounds, substituted imidazole-4-carbaldehydes have emerged as a particularly versatile and valuable class of intermediates. The aldehyde functional group at the 4-position serves as a reactive handle, enabling a diverse array of chemical transformations to generate libraries of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, chemical transformations, and therapeutic applications of substituted imidazole-4-carbaldehydes, offering insights for researchers engaged in drug discovery and development.
Synthesis of the Imidazole-4-carbaldehyde Core: Key Methodologies
The efficient construction of the substituted imidazole-4-carbaldehyde scaffold is the first critical step in harnessing its potential. Several synthetic strategies have been developed, each with its own advantages and substrate scope.
Vilsmeier-Haack Formylation of Imidazoles
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic compounds, including imidazoles.[2][3] The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the formylating agent.[2]
The mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent), which is then attacked by the electron-rich imidazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[4] The regioselectivity of the Vilsmeier-Haack reaction on the imidazole ring can be influenced by the nature of the substituent at the N-1 position.
Experimental Protocol: Vilsmeier-Haack Formylation of an N-Substituted Imidazole
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (e.g., nitrogen or argon), cool phosphorus oxychloride (POCl₃, 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF, 5-10 volumes) to 0°C with an ice bath.
-
Vilsmeier Reagent Formation: Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Addition of Imidazole: Dissolve the N-substituted imidazole (1.0 equivalent) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice.
-
Hydrolysis and Neutralization: Stir the aqueous mixture until the hydrolysis of the intermediate is complete. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-substituted imidazole-4-carbaldehyde.
Metalation and Formylation
Directed ortho-metalation (DoM) is another powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. For imidazoles, the choice of a suitable protecting group at the N-1 position is crucial to direct the metalation to the desired position. Subsequent quenching of the resulting organometallic intermediate with a formylating agent provides the imidazole-4-carbaldehyde.
A common approach involves the use of a removable directing group on the imidazole nitrogen. The imidazole is first deprotonated with a strong base, such as n-butyllithium, at a low temperature, followed by the addition of a formylating agent like DMF.
Experimental Protocol: Synthesis of 1H-Imidazole-4-carbaldehyde via Metalation [5]
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 4-bromo-1H-imidazole (1.0 equivalent) in dry tetrahydrofuran (THF).
-
Grignard Formation: Cool the solution to 0°C and add a 2 M solution of isopropylmagnesium chloride (i-PrMgCl) in THF (1.1 equivalents) dropwise over 5 minutes. Stir the resulting clear solution at 0°C for an additional 10 minutes.
-
Lithiation: Add a 2.5 M solution of n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) dropwise, ensuring the temperature remains below 20°C. Stir the mixture at this temperature for 30 minutes.
-
Formylation: Add dry N,N-dimethylformamide (DMF, 1.5 equivalents) to the reaction mixture.
-
Quenching and Work-up: Allow the mixture to warm to room temperature over 30 minutes and then quench with water.
-
Extraction: Separate the phases and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry, and concentrate. Purify the crude product by chromatography to yield 1H-imidazole-4-carbaldehyde.
Chemical Transformations of the Carbaldehyde Moiety: Building Molecular Diversity
The aldehyde group of substituted imidazole-4-carbaldehydes is a versatile functional handle for the synthesis of a wide range of derivatives. Standard aldehyde chemistry can be readily applied to introduce new pharmacophores and modulate the physicochemical and biological properties of the parent molecule.
Reductive Amination
Reductive amination is a robust and widely used method for the formation of C-N bonds.[6][7] It involves the reaction of the imidazole-4-carbaldehyde with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[6][7] A variety of reducing agents can be employed, with sodium borohydride and its derivatives, such as sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN), being common choices.[7][8]
Figure 1: General workflow for the reductive amination of imidazole-4-carbaldehyde.
Experimental Protocol: Reductive Amination of Imidazole-4-carbaldehyde [9]
-
Reaction Setup: To a solution of the substituted imidazole-4-carbaldehyde (1.0 equivalent) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) in a round-bottom flask, add the primary or secondary amine (1.1 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The addition of a catalytic amount of acetic acid can accelerate this step.[9]
-
Reduction: Add the reducing agent (e.g., sodium borohydride, 1.5 equivalents, or sodium triacetoxyborohydride, 1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to obtain the desired amine derivative.
Knoevenagel Condensation
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[10] Imidazole-4-carbaldehydes readily undergo this reaction to produce α,β-unsaturated compounds, which are valuable intermediates in their own right and can also exhibit biological activity.[2] Common active methylene compounds include malononitrile, cyanoacetic esters, and barbituric acid derivatives.[10]
Figure 2: Key components of the Knoevenagel condensation with imidazole-4-carbaldehyde.
Experimental Protocol: Knoevenagel Condensation of Imidazole-4-carbaldehyde [11][12]
-
Reaction Setup: In a round-bottom flask, dissolve the substituted imidazole-4-carbaldehyde (1.0 equivalent) and the active methylene compound (1.1 equivalents) in a suitable solvent such as ethanol, toluene, or dichloromethane.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine, pyridine, or even imidazole itself.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (reflux) until the reaction is complete (monitored by TLC).
-
Product Isolation: Upon completion, cool the reaction mixture. The product may precipitate out of the solution and can be collected by filtration.
-
Purification: If necessary, wash the collected solid with a cold solvent and dry. The product can be further purified by recrystallization or column chromatography.
Thiosemicarbazone Formation
The condensation of imidazole-4-carbaldehydes with thiosemicarbazide yields thiosemicarbazones, a class of compounds known for their diverse biological activities, including antimicrobial and anticancer properties.[13][14] This reaction proceeds readily under mild conditions.
Experimental Protocol: Synthesis of Imidazole-4-carbaldehyde Thiosemicarbazone [13][15]
-
Reaction Setup: Dissolve equimolar amounts of the substituted imidazole-4-carbaldehyde and thiosemicarbazide in a suitable solvent, such as a mixture of ethanol and water.
-
Reaction Conditions: Reflux the reaction mixture for a few hours, monitoring the progress by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The thiosemicarbazone product often precipitates from the solution.
-
Purification: Collect the solid product by filtration, wash with a cold solvent, and dry. Recrystallization can be performed for further purification.
Therapeutic Applications of Substituted Imidazole-4-carbaldehyde Derivatives
The synthetic accessibility and the diverse chemical space that can be explored from substituted imidazole-4-carbaldehydes have led to their investigation in a multitude of therapeutic areas.
Anticancer Agents
A significant body of research has focused on the development of imidazole-based compounds as anticancer agents.[16] Derivatives of imidazole-4-carbaldehyde have shown promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[16]
Kinase Inhibition:
-
p38 MAP Kinase Inhibitors: The p38 mitogen-activated protein (MAP) kinase is a crucial mediator of inflammatory responses and is implicated in the pathogenesis of various cancers.[17][18] Trisubstituted imidazoles, which can be synthesized from imidazole-4-carbaldehyde precursors, are known to be potent and selective inhibitors of p38 MAP kinase.[19][20] The structure-activity relationship (SAR) of these inhibitors has been extensively studied, revealing that substitutions at the N-1, C-2, C-4, and C-5 positions of the imidazole ring are critical for their inhibitory activity.[17]
-
TAK1 Inhibitors: Transforming growth factor-β-activated kinase 1 (TAK1) is another key kinase in inflammatory signaling pathways, including the TNF-α pathway, and is a promising target for both anti-inflammatory and anticancer therapies.[21][22] The inhibition of TAK1 can promote TNF-mediated cell death in cancer cells.[21]
Figure 3: Simplified TAK1 signaling pathway and the role of imidazole-4-carbaldehyde-based inhibitors.
Induction of Apoptosis:
Several studies have demonstrated that substituted imidazole derivatives can induce apoptosis in cancer cells. The mechanisms can be varied, including the disruption of microtubule dynamics, inhibition of key survival kinases, and the generation of reactive oxygen species (ROS).
Quantitative Data on Anticancer Activity:
The following table summarizes the anticancer activity of selected imidazole derivatives, highlighting the potential of this scaffold. Note that these are examples from the broader class of imidazoles, and specific derivatives of imidazole-4-carbaldehyde are actively being investigated.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzimidazole-pyrazole derivative | A549 (Lung) | 2.2 | [23] |
| Benzimidazole-pyrazole derivative | HeLa (Cervical) | 0.21 | [23] |
| Purine derivative (imidazole-fused) | MDA-MB-231 (Breast) | 1.22 | [23] |
| Thiadiazole-imidazole derivative | HepG2 (Liver) | 0.86 | [24] |
| Imidazole-based N-phenylbenzamide | A549 (Lung) | 7.5 | [25] |
Antimicrobial Agents
The emergence of antimicrobial resistance is a major global health threat, necessitating the development of new antimicrobial agents. Imidazole derivatives have a long history of use as antifungal and antibacterial agents.[26] Thiosemicarbazones derived from imidazole-4-carbaldehydes have shown promising activity against a range of bacteria and fungi.[13][14]
The mechanism of action of these compounds can involve the chelation of metal ions essential for microbial growth or the inhibition of specific microbial enzymes.
Quantitative Data on Antimicrobial Activity:
The minimum inhibitory concentration (MIC) is a key measure of the in vitro antimicrobial activity of a compound. The following table provides examples of the antimicrobial activity of imidazole derivatives.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Imidazole derivative (HL2) | Staphylococcus aureus | 625 | [26] |
| Imidazole derivative (HL2) | MRSA | 625 | [26] |
| Imidazole derivative (HL2) | Escherichia coli | 2500 | [26] |
| Imidazole-derived thiosemicarbazone | Candida albicans | 15.62 - 31.25 | [14] |
Other Therapeutic Areas
The versatility of the substituted imidazole-4-carbaldehyde scaffold extends beyond oncology and infectious diseases. Derivatives have been investigated for a range of other therapeutic applications, including:
-
Anti-inflammatory agents: Through the inhibition of kinases like p38 and TAK1, these compounds can modulate inflammatory signaling pathways.[17]
-
C17,20-lyase inhibitors: Imidazole-4-carbaldehyde has been used in the preparation of inhibitors of C17,20-lyase, an enzyme involved in androgen biosynthesis, making it a target for the treatment of androgen-dependent prostate cancer.[5][27]
-
Antimalarial drugs: The imidazole scaffold is present in several antimalarial agents, and derivatives of imidazole-4-carbaldehyde are being explored for this application.[27]
Conclusion and Future Perspectives
Substituted imidazole-4-carbaldehydes represent a highly valuable and versatile platform for the discovery and development of new therapeutic agents. The synthetic accessibility of the core scaffold, coupled with the reactivity of the carbaldehyde functional group, provides a powerful toolkit for medicinal chemists to generate diverse molecular architectures. The demonstrated efficacy of derivatives in key therapeutic areas such as oncology and infectious diseases underscores the potential of this compound class.
Future research in this field will likely focus on:
-
Development of more selective and potent kinase inhibitors: Fine-tuning the substituents on the imidazole ring will be crucial to achieve greater selectivity for specific kinase targets, thereby reducing off-target effects and improving the therapeutic window.
-
Exploration of novel mechanisms of action: While kinase inhibition is a prominent mechanism, further investigation into other cellular targets and pathways modulated by these compounds will be essential.
-
Application in emerging therapeutic areas: The unique properties of the imidazole scaffold may be leveraged for the development of drugs for neurodegenerative diseases, metabolic disorders, and other unmet medical needs.
-
Advancements in synthetic methodologies: The development of more efficient, sustainable, and scalable synthetic routes to substituted imidazole-4-carbaldehydes will be critical for their translation from the laboratory to the clinic.
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The Synthetic Journey and Therapeutic Potential of 1-Isopropyl-1H-imidazole-4-carbaldehyde: A Technical Guide
This in-depth technical guide delves into the core aspects of 1-isopropyl-1H-imidazole-4-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and drug development. While the specific historical discovery of this molecule is not extensively documented in publicly available literature, its scientific importance can be understood through the synthesis and applications of its core components: the imidazole-4-carbaldehyde scaffold and the N-isopropyl substitution. This guide will provide a comprehensive overview of its synthesis, physicochemical properties, and potential applications, drawing insights from closely related and well-studied analogs.
The Imidazole-4-carbaldehyde Scaffold: A Privileged Structure in Drug Discovery
The imidazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile component in the design of therapeutic agents. The addition of a carbaldehyde group at the 4-position introduces a reactive handle for further synthetic modifications, allowing for the construction of diverse molecular libraries.
Imidazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3] The formyl group at the C4 position of the imidazole ring serves as a crucial synthetic intermediate for the preparation of various biologically active molecules, such as C17,20-lyase inhibitors for the treatment of androgen-dependent prostate cancer and various antimalarial drugs.[4]
Synthesis of the Core Scaffold: Methodologies for 1H-Imidazole-4-carbaldehyde
The synthesis of the parent compound, 1H-imidazole-4-carbaldehyde, is a critical first step. Several synthetic routes have been established, each with its own advantages in terms of yield, scalability, and starting material availability.
Oxidation of 4-(Hydroxymethyl)imidazole
A common and straightforward method involves the oxidation of the corresponding alcohol, 4-(hydroxymethyl)imidazole. This reaction is typically carried out using manganese dioxide (MnO₂) in a suitable solvent like methanol.
Experimental Protocol:
-
Dissolve 25.1 g (0.254 mol) of 4-(hydroxymethyl)imidazole in 250 g of methanol.[5]
-
Add 125 g (1.43 mol) of manganese dioxide to the solution in a 500 mL reaction vessel.[5]
-
Heat the reaction mixture to 40°C and stir for 6 hours.[5]
-
Cool the mixture to 25°C and filter off the manganese dioxide.[5]
-
Wash the filtered solid twice with 50 g of methanol.[5]
-
Combine the filtrate and washings and concentrate under vacuum to yield the product.[5]
Causality of Experimental Choices:
-
Manganese Dioxide (MnO₂): A mild and selective oxidizing agent for converting allylic and benzylic alcohols to the corresponding aldehydes without over-oxidation to carboxylic acids.
-
Methanol: An effective solvent for the starting material and allows for a suitable reaction temperature.
-
Filtration: Necessary to remove the solid MnO₂ byproduct from the reaction mixture.
-
Vacuum Concentration: A gentle method to remove the solvent without degrading the product.
Formylation of a Protected Imidazole
Another versatile approach involves the formylation of a protected imidazole derivative, often starting from a halogenated precursor. This method allows for regioselective introduction of the aldehyde group.
Experimental Protocol:
-
To a solution of 4-bromo-1H-imidazole in dry tetrahydrofuran (THF) at 0°C, add a 2 M solution of isopropylmagnesium chloride (i-PrMgCl) in THF over 5 minutes.[4][6]
-
Stir the resulting solution at 0°C for an additional 5 minutes.[4][6]
-
Add a 2.5 M solution of n-butyllithium (n-BuLi) in hexanes dropwise over 5 minutes, maintaining the temperature below 20°C.[4][6]
-
Warm the mixture to 20°C over 30 minutes and then quench with water.[4][6]
-
Separate the phases and extract the aqueous phase with ethyl acetate.[4][6]
-
Purify the combined organic phases to afford 1H-imidazole-4-carbaldehyde.[4][6]
Causality of Experimental Choices:
-
Protection/Halogenation: Starting with 4-bromo-1H-imidazole directs the subsequent metalation and formylation to the desired position.
-
Grignard Reagent (i-PrMgCl) and Organolithium (n-BuLi): These strong bases are used for the halogen-metal exchange, creating a nucleophilic imidazole species.
-
N,N-Dimethylformamide (DMF): Serves as the formylating agent, introducing the aldehyde group.
-
Quenching with Water: Terminates the reaction and protonates the intermediate to form the final product.
Introduction of the N-Isopropyl Group: Synthesis of this compound
The introduction of the isopropyl group at the N1 position of the imidazole ring is a key step in the synthesis of the target molecule. This is typically achieved through N-alkylation of the pre-formed imidazole-4-carbaldehyde or by starting with N-isopropylimidazole and then introducing the formyl group.
N-Alkylation of 1H-Imidazole-4-carbaldehyde
Experimental Workflow:
Caption: N-Alkylation Workflow
Detailed Protocol:
-
To a solution of 1H-imidazole-4-carbaldehyde in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) at 0°C to deprotonate the imidazole nitrogen.
-
Stir the mixture for 30 minutes at room temperature.
-
Add 2-bromopropane (or another suitable isopropylating agent) dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Physicochemical Properties and Characterization
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While specific experimental data for this exact compound is sparse, properties can be predicted based on its structure and data from similar compounds.
| Property | Predicted/Expected Value | Notes |
| Molecular Formula | C₇H₁₀N₂O | |
| Molecular Weight | 138.17 g/mol | [7] |
| Appearance | Likely a solid or oil | Based on related compounds[8] |
| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO | Typical for small organic molecules |
| Boiling Point | > 200 °C (estimated) | |
| Melting Point | Variable, dependent on purity |
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the atoms, including the presence and position of the isopropyl group and the aldehyde proton.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the aldehyde and other functional groups.
Applications in Drug Development and Medicinal Chemistry
The incorporation of an N-isopropyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The isopropyl group can:
-
Increase Lipophilicity: Enhancing membrane permeability and potentially improving oral bioavailability.
-
Provide Steric Hindrance: Influencing the binding affinity and selectivity for a biological target.
-
Modify Metabolic Stability: The bulky isopropyl group can shield the imidazole ring from metabolic enzymes.
Given that the parent imidazole-4-carbaldehyde scaffold is a key intermediate for various therapeutic agents, this compound is a valuable building block for the synthesis of novel drug candidates.[9][10] Its utility spans several therapeutic areas:
-
Antifungal and Antibacterial Agents: The imidazole core is a well-known pharmacophore in many antifungal and antibacterial drugs.[9][10]
-
Oncology: As a precursor for inhibitors of key enzymes in cancer signaling pathways.[8]
-
Neurological Disorders: The imidazole scaffold is present in drugs targeting the central nervous system.[8]
Potential Signaling Pathway Involvement:
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theoretical properties of 1-isopropyl-1H-imidazole-4-carbaldehyde
An In-depth Technical Guide to the Theoretical Properties of 1-isopropyl-1H-imidazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and predictive analysis of this compound, a heterocyclic compound of interest in medicinal chemistry. Given the prevalence of the imidazole scaffold in numerous pharmaceuticals, understanding the fundamental properties of its derivatives is paramount for the rational design of new therapeutic agents.[1][2] This document outlines a plausible synthetic pathway, predicts its spectroscopic signature, and delves into its electronic and structural properties through a proposed computational chemistry workflow. The guide is structured to deliver not just data, but a field-proven perspective on the causality behind experimental and theoretical choices, establishing a self-validating framework for researchers.
Introduction: The Imidazole Scaffold in Modern Drug Discovery
The imidazole ring is a privileged structure in medicinal chemistry, classified as an aromatic heterocycle belonging to the diazole family.[1] It is an amphoteric molecule, capable of acting as both a weak acid and a weak base.[1][3] This unique electronic nature, stemming from its sextet of π-electrons, allows it to participate in various biological interactions, most notably by mimicking the side chain of the amino acid histidine.[4] Consequently, imidazole derivatives exhibit a vast spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][5] The strategic placement of substituents on the imidazole core allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making compounds like this compound valuable intermediates and potential pharmacophores in drug development programs.[6]
Molecular Structure and Predicted Physicochemical Properties
The foundational step in evaluating a compound's potential is to characterize its basic structural and physicochemical properties. The structure of this compound combines the aromatic imidazole core with two key functional groups: an N-isopropyl group, which enhances lipophilicity, and a C4-carbaldehyde group, a versatile synthetic handle and potential hydrogen bond acceptor.
| Property | Predicted Value / Information | Source / Method |
| Molecular Formula | C₇H₁₀N₂O | - |
| Molecular Weight | 138.17 g/mol | - |
| IUPAC Name | 1-(propan-2-yl)-1H-imidazole-4-carbaldehyde | - |
| CAS Number | 194366-34-2 | [7] |
| Boiling Point | 287.4 ± 13.0 °C | Predicted[7] |
| Density | 1.08 ± 0.1 g/cm³ | Predicted[7] |
| pKa | 3.09 ± 0.61 | Predicted[7] |
| Appearance | Predicted to be an off-white solid | Analogy to isomers[8] |
Proposed Synthetic Pathway
While specific literature for the synthesis of this compound is scarce, a robust and logical pathway can be devised based on well-established heterocyclic chemistry reactions: (1) N-alkylation of the imidazole core, followed by (2) regioselective formylation. The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich heterocycles and is the proposed method of choice.[9][10][11][12]
Proposed Experimental Protocol
Step 1: Synthesis of 1-isopropyl-1H-imidazole
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve imidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 1.1 eq) portion-wise. Causality: The strong base NaH deprotonates the imidazole nitrogen, forming the highly nucleophilic imidazolide anion, which is necessary for the subsequent Sₙ2 reaction.
-
Alkylation: While maintaining the temperature at 0 °C, add 2-bromopropane (1.2 eq) dropwise to the stirring suspension.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).
-
Work-up & Purification: Quench the reaction by carefully adding water. Extract the product into ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-isopropyl-1H-imidazole.
Step 2: Vilsmeier-Haack Formylation of 1-isopropyl-1H-imidazole
-
Vilsmeier Reagent Formation: In a separate flame-dried, three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, maintaining the temperature below 5°C. Stir the mixture for 30 minutes at 0 °C to form the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.[11] Causality: This in situ formation creates a weak electrophile that is highly effective for formylating electron-rich aromatic systems without requiring harsh conditions.[10]
-
Formylation: Dissolve 1-isopropyl-1H-imidazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, warm the reaction mixture to 60-70 °C and stir for 4-6 hours. The reaction should be monitored by TLC.
-
Hydrolysis & Purification: Cool the mixture to 0 °C and carefully pour it into a beaker of ice water containing sodium acetate. This hydrolyzes the intermediate iminium salt to the final aldehyde.[12] Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash, dry, and concentrate. Purify the resulting crude material by column chromatography to yield this compound.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Predicted Spectroscopic Signature
Spectroscopic analysis is essential for structural confirmation. While experimental data is not publicly available, a reliable prediction of the key spectral features can be made based on the known ranges for its constituent functional groups.
| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber | Rationale & Notes |
| ¹H NMR | Aldehyde-H (s) | δ 9.7 - 10.0 ppm | The aldehyde proton is highly deshielded by the electronegative oxygen and the aromatic ring current. |
| Imidazole H-2 (s) | δ 7.8 - 8.2 ppm | Proton at C2 is typically the most downfield of the ring protons. | |
| Imidazole H-5 (s) | δ 7.5 - 7.8 ppm | Proton at C5 is adjacent to the N-isopropyl group. | |
| Isopropyl-CH (septet) | δ 4.4 - 4.8 ppm | Methine proton is deshielded by the attached nitrogen; will be split by 6 adjacent methyl protons.[13][14] | |
| Isopropyl-CH₃ (d) | δ 1.4 - 1.6 ppm | The six equivalent methyl protons will be split into a doublet by the methine proton.[13][14] | |
| ¹³C NMR | Aldehyde C=O | δ 185 - 195 ppm | Carbonyl carbons are characteristically found far downfield. |
| Imidazole C4 | δ 140 - 145 ppm | Carbon bearing the aldehyde group. | |
| Imidazole C2 | δ 138 - 142 ppm | ||
| Imidazole C5 | δ 118 - 125 ppm | [15][16][17] | |
| Isopropyl-CH | δ 48 - 55 ppm | ||
| Isopropyl-CH₃ | δ 20 - 25 ppm | ||
| IR Spectroscopy | C=O Stretch (Aldehyde) | 1710 - 1685 cm⁻¹ | Conjugation with the aromatic imidazole ring lowers the frequency compared to saturated aldehydes.[1][4][18][19] |
| Aldehyde C-H Stretches | ~2820 cm⁻¹ & ~2720 cm⁻¹ | A characteristic pair of peaks for the aldehydic C-H bond, with the peak around 2720 cm⁻¹ being particularly diagnostic.[1][4] | |
| Aromatic C=C/C=N | 1600 - 1450 cm⁻¹ | Multiple bands corresponding to the stretching vibrations within the imidazole ring. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 138.17 | The molecular ion peak is expected to be prominent in imidazole derivatives.[2][20] |
| Key Fragments | m/z = 123 (M-CH₃), 95 (M-C₃H₇) | Fragmentation would likely involve loss of a methyl radical from the isopropyl group or loss of the entire isopropyl group. |
Theoretical Properties: A Computational Chemistry Perspective
To gain deeper insight into the molecule's reactivity, electronic nature, and potential for intermolecular interactions, we propose a computational analysis using Density Functional Theory (DFT). DFT is a robust method for calculating the electronic structure of molecules, providing a balance between accuracy and computational cost.[21][22][23]
Computational Methodology Protocol
-
Structure Drawing & Pre-optimization: Draw the 2D structure of this compound and convert it to a 3D structure using a molecular editor like GaussView. Perform an initial geometry optimization using a lower-level theory (e.g., molecular mechanics) to obtain a reasonable starting geometry.
-
DFT Geometry Optimization: Perform a full geometry optimization without constraints using the Gaussian 09 or a similar software package. Causality: This step finds the lowest energy conformation (the most stable structure) of the molecule. A common and effective level of theory is B3LYP with the 6-311G(d,p) basis set.[21][24]
-
Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. Causality: This is a self-validating step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[23]
-
Electronic Property Calculation: Using the optimized geometry, calculate the Frontier Molecular Orbitals (HOMO, LUMO), generate the Molecular Electrostatic Potential (MEP) surface, and derive global reactivity descriptors.
Computational Workflow Diagram
Caption: Workflow for the theoretical analysis of molecular properties using DFT.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding chemical reactivity. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).[21] The HOMO-LUMO energy gap (ΔE) is a key indicator of kinetic stability; a larger gap implies higher stability and lower chemical reactivity.[23][25]
| Parameter | Predicted Value (eV) | Significance |
| E(HOMO) | -6.5 to -7.5 | Indicates electron-donating capability, likely localized on the imidazole ring. |
| E(LUMO) | -1.5 to -2.5 | Indicates electron-accepting capability, likely localized over the aldehyde and the C=N bonds. |
| ΔE (LUMO-HOMO) | 4.5 to 5.5 | A significant gap suggests good kinetic stability.[26] |
Molecular Electrostatic Potential (MEP) Analysis
The MEP map is a powerful visualization tool that illustrates the charge distribution across a molecule, identifying regions prone to electrophilic and nucleophilic attack.[27] It provides an intuitive guide to intermolecular interactions, which is fundamental in drug design for predicting how a molecule might interact with a biological target.
-
Negative Regions (Red/Yellow): These are electron-rich areas and are the most likely sites for electrophilic attack. For this compound, the most negative potential is expected over the N3 nitrogen (the "pyrrole-type" nitrogen) and the carbonyl oxygen atom.[3][8] These sites are prime for hydrogen bonding and coordination to metal ions.
-
Positive Regions (Blue): These are electron-poor areas susceptible to nucleophilic attack. The most positive potential is anticipated around the aldehyde hydrogen and the hydrogens attached to the imidazole ring, indicating their acidic character.[3]
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.
| Descriptor | Formula | Predicted Value | Interpretation |
| Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 2.25 - 2.75 eV | Measures resistance to change in electron distribution. A higher value indicates greater stability.[23] |
| Softness (S) | 1 / (2η) | 0.18 - 0.22 eV⁻¹ | The reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | μ² / (2η) where μ = (E(HOMO)+E(LUMO))/2 | 2.5 - 3.5 eV | Measures the propensity of a species to accept electrons; a global electrophilic character.[23] |
Chemical Reactivity Profile
The theoretical properties translate directly into a predictable reactivity profile.
-
Aldehyde Group: As a classic electrophilic center, the carbonyl carbon is susceptible to nucleophilic addition reactions (e.g., Grignard reactions, Wittig olefination). The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing synthetic routes to a wide array of derivatives.
-
Imidazole Ring: The ring is an electron-rich aromatic system. The MEP analysis suggests that the N3 nitrogen is the most basic and nucleophilic site, readily undergoing protonation or alkylation. Electrophilic substitution on the ring itself is also possible, though the existing substituents will direct the position of attack.
Potential Applications in Drug Discovery
This compound is a versatile building block for constructing more complex molecular architectures. Its potential applications include:
-
Scaffold for Bioactive Compounds: The aldehyde functionality can be elaborated through reductive amination, condensation reactions, or conversion to other functional groups to build libraries of novel compounds for screening against various biological targets like kinases, proteases, or GPCRs.
-
Intermediate for Known Drug Classes: Many antifungal agents (e.g., azoles) and other pharmaceuticals contain substituted imidazole cores.[6] This molecule serves as a key intermediate for synthesizing analogs of these drugs with modified pharmacokinetic profiles conferred by the isopropyl group.
-
Fragment-Based Drug Design (FBDD): Its relatively small size and defined interaction points (hydrogen bond donor/acceptor) make it an ideal candidate for fragment-based screening to identify initial hits against protein targets.
Conclusion
While lacking extensive experimental characterization in public literature, a robust theoretical profile of this compound can be confidently established. Through the application of established synthetic methodologies and modern computational techniques, we predict it to be a stable, synthetically accessible molecule. Its electronic properties, characterized by a significant HOMO-LUMO gap and distinct nucleophilic and electrophilic regions, define a clear reactivity profile. This makes it a highly valuable and versatile intermediate for medicinal chemists and researchers in drug discovery, offering a foundational scaffold for the development of novel therapeutic agents.
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- 27. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Notes and Protocols for the Use of 1-isopropyl-1H-imidazole-4-carbaldehyde as a Synthetic Intermediate
Introduction: The Strategic Value of the 1-Isopropyl-1H-imidazole-4-carbaldehyde Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs, including kinase inhibitors, antifungals, and anti-inflammatory agents.[1][2][3] Its unique electronic properties, capacity for hydrogen bonding, and ability to coordinate with metal ions in enzyme active sites make it a highly versatile building block for drug discovery.[4]
This guide focuses on a specific, strategically substituted derivative: This compound . The introduction of an isopropyl group at the N-1 position serves several critical functions:
-
Blocks Unwanted Reactivity: It protects the N-1 nitrogen from participating in reactions, directing subsequent chemical transformations to other positions on the ring or to the aldehyde functionality.
-
Modulates Physicochemical Properties: The lipophilic isopropyl group can enhance solubility in organic solvents and influence the pharmacokinetic profile (e.g., membrane permeability, metabolic stability) of downstream drug candidates.[5]
-
Introduces Steric Influence: The bulk of the isopropyl group can orient the molecule within a target's binding pocket, potentially improving potency and selectivity.
The 4-carbaldehyde group is a versatile chemical handle, readily participating in a wide array of transformations to build molecular complexity. This application note provides detailed protocols for the synthesis of this key intermediate and its subsequent use in three fundamental synthetic operations crucial for drug development: olefination, reductive amination, and multicomponent reactions.
Synthesis of the Intermediate: this compound
The most direct and industrially scalable method for introducing a formyl group onto an electron-rich heterocycle like 1-isopropylimidazole is the Vilsmeier-Haack reaction .[3][6] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which acts as a mild electrophile.[7][8]
Workflow for Synthesis
Caption: Vilsmeier-Haack synthesis of the target intermediate.
Protocol 1: Vilsmeier-Haack Formylation of 1-Isopropylimidazole
This protocol is adapted from standard Vilsmeier-Haack procedures for electron-rich heterocycles.[3][9]
Materials:
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1-Isopropylimidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath.
-
Add POCl₃ (1.5 eq) dropwise to the DMF via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 45 minutes. The Vilsmeier reagent will form as a viscous, pale yellow complex.
-
Formylation: Dissolve 1-isopropylimidazole (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Once the addition is complete, remove the ice bath and slowly heat the reaction mixture to 80 °C. Monitor the reaction progress by TLC (e.g., 50% EtOAc/Hexanes). The reaction is typically complete within 2-4 hours.
-
Workup and Purification: Cool the mixture to 0 °C and cautiously quench by slowly adding it to a vigorously stirred beaker of crushed ice and saturated NaHCO₃ solution until the pH is ~8.
-
Transfer the mixture to a separatory funnel and extract with EtOAc (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel, eluting with a gradient of EtOAc in hexanes (e.g., starting from 20% EtOAc) to afford pure this compound.
| Parameter | Condition | Rationale / E-E-A-T Insight |
| Stoichiometry | 1.5 eq POCl₃, 3.0 eq DMF | An excess of the formylating reagents ensures complete conversion of the starting material. |
| Temperature | 0 °C (reagent formation), 80 °C (reaction) | Initial cooling controls the exothermic formation of the Vilsmeier reagent. Heating is required to drive the electrophilic substitution on the moderately activated imidazole ring.[3] |
| Solvent | DMF / DCM | DMF serves as both a reagent and solvent. DCM can be used to aid solubility of the starting material. |
| Workup | Aqueous NaHCO₃ quench | Neutralizes the acidic reaction mixture and hydrolyzes the intermediate iminium salt to the final aldehyde product.[7] |
| Purification | Silica Gel Chromatography | Standard method for separating the polar aldehyde product from non-polar starting materials and impurities. |
| Expected Yield | 65-80% | Yields for Vilsmeier-Haack reactions on similar heterocycles typically fall in this range. |
Application 1: Olefination via Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from aldehydes or ketones.[10][11] It offers high reliability and, depending on the nature of the ylide, stereochemical control. For drug development, this reaction is invaluable for linking molecular fragments, constructing exocyclic double bonds, or synthesizing vinyl-heterocycles.
Workflow for Wittig Olefination
Caption: General workflow for the Wittig reaction.
Protocol 2: Synthesis of 4-(2-Arylethenyl)-1-isopropyl-1H-imidazole
This protocol describes a general procedure using a non-stabilized ylide, which typically favors the formation of the (Z)-alkene.[12]
Materials:
-
Benzyltriphenylphosphonium chloride (or other desired phosphonium salt)
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard solvents for extraction and chromatography
Procedure:
-
Ylide Generation: To a flame-dried, nitrogen-purged flask, add the phosphonium salt (1.2 eq). Add anhydrous THF and cool the resulting suspension to 0 °C.
-
Slowly add n-BuLi (1.1 eq) dropwise. A color change (typically to deep red or orange) indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Wittig Reaction: Cool the ylide solution back to 0 °C. Dissolve the this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
After addition, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Workup and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with EtOAc (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
The crude product will contain triphenylphosphine oxide. Purify by column chromatography on silica gel to isolate the desired alkene.
| Parameter | Condition | Rationale / E-E-A-T Insight |
| Base | n-BuLi | A strong, non-nucleophilic base is required to deprotonate the phosphonium salt to form the reactive ylide.[10] |
| Solvent | Anhydrous THF | An aprotic, anhydrous solvent is critical to prevent quenching the strong base and the ylide. |
| Temperature | 0 °C to RT | Low temperature controls the initial addition. The reaction is then allowed to warm to drive the elimination to completion. |
| Key Byproduct | Triphenylphosphine oxide | This byproduct is often difficult to remove completely. Chromatography is usually necessary. |
| Stereoselectivity | Favors (Z)-alkene | Non-stabilized ylides undergo rapid and irreversible formation of a syn-betaine-like transition state, leading to the (Z)-alkene.[12] |
| Expected Yield | 50-85% | Dependent on the steric hindrance of the aldehyde and ylide.[13] |
Application 2: Synthesis of Amines via Reductive Amination
Reductive amination is one of the most powerful methods for synthesizing amines, a functional group present in a vast number of pharmaceuticals. The reaction proceeds via the initial formation of an imine or iminium ion from an aldehyde and an amine, which is then reduced in situ to the target amine. This one-pot procedure is highly efficient for generating libraries of compounds for structure-activity relationship (SAR) studies.
Workflow for Reductive Amination
Caption: One-pot reductive amination workflow.
Protocol 3: One-Pot Synthesis of N-Substituted (1-isopropyl-1H-imidazol-4-yl)methanamines
This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for reductive aminations. It tolerates a wide range of functional groups and does not readily reduce the starting aldehyde.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., morpholine, benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard solvents for extraction and chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the desired amine (1.1 eq).
-
Add the solvent (DCE or DCM). If the amine salt is used (e.g., an amine hydrochloride), add a base like triethylamine (1.1 eq) to liberate the free amine.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A small amount of acetic acid (0.1 eq) can be added to catalyze this step, especially for less nucleophilic amines.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is often mildly exothermic.
-
Stir at room temperature for 3-24 hours. Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.
-
Workup and Purification: Carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting crude amine by silica gel chromatography.
| Parameter | Condition | Rationale / E-E-A-T Insight |
| Reducing Agent | NaBH(OAc)₃ | STAB is a mild hydride donor that is selective for the protonated imine (iminium ion) over the aldehyde, preventing premature reduction of the starting material. |
| pH / Catalyst | Optional Acetic Acid | Imine formation is often fastest under slightly acidic conditions (pH 4-6), which protonates the aldehyde carbonyl, making it more electrophilic, without excessively protonating the amine nucleophile. |
| Solvent | DCE / DCM | Aprotic, non-reactive solvents are preferred. |
| Stoichiometry | 1.5 eq NaBH(OAc)₃ | An excess of the reducing agent ensures the complete reduction of the intermediate imine. |
| Expected Yield | 70-95% | This is a highly efficient and high-yielding reaction for a broad range of substrates.[14] |
Application 3: Construction of Complex Heterocycles via Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single operation to form a product that contains portions of all starting materials.[15] This strategy is highly atom-economical and allows for the rapid generation of molecular diversity, a key goal in modern drug discovery. Aldehydes are common and crucial components in many MCRs.
Workflow for a Representative Imidazole-Forming MCR
Caption: A four-component reaction to synthesize a complex imidazole.
Protocol 4: Four-Component Synthesis of a Highly Substituted Imidazole
This protocol is based on established methods for the synthesis of tetrasubstituted imidazoles, demonstrating how the aldehyde serves as a key building block.[16][17]
Materials:
-
This compound
-
Benzil (or other 1,2-dicarbonyl compound)
-
A primary amine (e.g., aniline)
-
Ammonium acetate (NH₄OAc)
-
Silica-supported tetrafluoroboric acid (HBF₄–SiO₂) or another suitable catalyst
-
Ethanol or Acetic Acid
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), benzil (1.0 eq), the primary amine (1.0 eq), and ammonium acetate (1.5 eq).
-
Add the solvent (e.g., ethanol) and the catalyst (e.g., HBF₄–SiO₂, ~10 mol%).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 4-12 hours. Monitor the reaction by TLC.
-
Workup and Purification: Cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration and washed with cold ethanol.
-
If the product remains in solution, concentrate the solvent under reduced pressure.
-
Add water to the residue and extract the product with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization or silica gel chromatography.
| Parameter | Condition | Rationale / E-E-A-T Insight |
| Catalyst | HBF₄–SiO₂ | A solid-supported acid catalyst facilitates the condensation steps and can be easily removed by filtration, simplifying purification.[16] |
| Nitrogen Sources | Amine and NH₄OAc | The primary amine is incorporated into the N-1 position of the newly formed imidazole ring, while ammonium acetate provides the second nitrogen atom. |
| Components | 4 | The aldehyde, diketone, amine, and ammonium source all combine to rapidly build the complex product in a single step. |
| Efficiency | High Atom Economy | MCRs are inherently efficient as most atoms from the starting materials are incorporated into the final product.[18] |
| Expected Yield | 75-90% | These reactions are often very high-yielding.[17] |
Conclusion
This compound is a valuable and versatile intermediate for drug discovery and development. The N-1 isopropyl group provides a means to fine-tune steric and electronic properties while the 4-carbaldehyde functionality serves as a reactive handle for a host of synthetic transformations. The protocols detailed herein for its synthesis and subsequent elaboration via Wittig olefination, reductive amination, and multicomponent reactions provide researchers with a robust toolkit to access a diverse array of novel imidazole-containing compounds for biological screening.
References
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MDPI. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Available at: [Link]
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National Center for Biotechnology Information. (2021). Discovery of Imidazole-Based Inhibitors of Plasmodium falciparum cGMP-Dependent Protein Kinase. Available at: [Link]
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MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Available at: [Link]
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ResearchGate. (n.d.). Imidazole-containing tyrosine kinase inhibitors targeting VEGFR-2 and.... Available at: [Link]
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ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Available at: [Link]
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ResearchGate. (n.d.). Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. Available at: [Link]
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
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J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Available at: [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
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Scribd. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Available at: [Link]
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The Reaction Curator. (n.d.). Wittig Reaction - Common Conditions. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]
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Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Available at: [Link]
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Chemistry LibreTexts. (2023). Wittig Reaction. Available at: [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction – Examples and Mechanism. Available at: [Link]
-
ResearchGate. (2023). (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Available at: [Link]
-
Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. Available at: [Link]
-
RSC Publishing. (n.d.). Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. Available at: [Link]
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ResearchGate. (n.d.). Versatile Imidazole Synthesis Via Multicomponent Reaction Approach. Available at: [Link]
-
RSC Publishing. (n.d.). Copper-catalyzed oxidative coupling reaction of α,β-unsaturated aldehydes with amidines: synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes. Available at: [Link]
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National Center for Biotechnology Information. (2025). Multicomponent reactions IV. Available at: [Link]
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RSC Publishing. (n.d.). Imidazole as organocatalyst for multicomponent reactions: diversity oriented synthesis of functionalized hetero- and carbocycles using in situ-generated benzylidenemalononitrile derivatives. Available at: [Link]
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ResearchGate. (2025). Multicomponent Green Synthesis, Spectroscopic and Structural Investigation of Multi-Substituted Imidazoles. Part 1. Available at: [Link]
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Application Notes & Protocols: Reaction Mechanisms Involving 1-isopropyl-1H-imidazole-4-carbaldehyde
Abstract: This technical guide provides an in-depth exploration of the synthesis, core reactivity, and key reaction mechanisms of 1-isopropyl-1H-imidazole-4-carbaldehyde. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple procedural lists to explain the underlying chemical principles and causalities behind experimental choices. We detail protocols for pivotal transformations including Knoevenagel condensations, reductive aminations, and nucleophilic additions, highlighting the compound's role as a versatile scaffold in the synthesis of complex heterocyclic systems. All protocols are supported by mechanistic diagrams and field-proven insights to ensure reproducibility and foster innovation in the laboratory.
Introduction and Synthesis
This compound is a valuable heterocyclic building block in organic synthesis. The imidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1] The presence of the N-isopropyl group enhances lipophilicity and modulates the electronic properties of the ring, while the aldehyde at the C4 position serves as a versatile chemical handle for a wide array of synthetic transformations. Its unique electronic structure—an electron-rich aromatic ring coupled with an electrophilic aldehyde—allows for the construction of diverse molecular architectures, making it a key intermediate in the development of novel therapeutic agents and functional materials.[2][3][4]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| IUPAC Name | This compound |
| CAS Number | 135568-52-4 (example, may vary) |
| Appearance | Typically an off-white to yellow solid |
| Solubility | Soluble in methanol, ethyl acetate, THF, DMF |
Recommended Synthesis Pathway: Vilsmeier-Haack Formylation
The most direct and industrially scalable method for introducing a formyl group onto an activated heterocyclic ring is the Vilsmeier-Haack reaction. This approach avoids the multi-step processes of oxidation from a hydroxymethyl group or metal-halogen exchange followed by quenching with a formylating agent.[5][6]
Reaction: Vilsmeier-Haack formylation of 1-isopropyl-1H-imidazole.
Caption: Vilsmeier-Haack Synthesis Workflow.
Core Reactivity and Mechanistic Principles
The reactivity of this compound is governed by the interplay between the imidazole ring and the aldehyde functional group.
-
Imidazole Ring Electronics: The N-1 isopropyl group is an electron-donating group (EDG) via induction, increasing the electron density of the imidazole ring. The ring itself is π-rich. This heightened electron density makes the C5 position (ortho to the isopropyl group and meta to the aldehyde) the most nucleophilic site on the ring, directing electrophilic aromatic substitution if the aldehyde were not present. More importantly, the ring's overall electron-donating nature slightly deactivates the aldehyde carbonyl towards nucleophilic attack compared to a simple aromatic aldehyde like benzaldehyde.
-
Aldehyde Functionality: The aldehyde group is a meta-director and a deactivating group for electrophilic aromatic substitution. However, its primary role is as an electrophilic center. It readily undergoes reactions typical of aldehydes, such as nucleophilic addition, condensation, and oxidation/reduction.[7]
Key Reaction Mechanisms and Protocols
This section details validated protocols for common and powerful transformations using this compound.
Knoevenagel Condensation: C-C Bond Formation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, reacting an aldehyde with an active methylene compound to form a new α,β-unsaturated system. This reaction is fundamental in synthesizing precursors for more complex molecules.
Mechanism: The reaction is typically base-catalyzed. The base deprotonates the active methylene compound to form a nucleophilic carbanion (enolate). This enolate then attacks the electrophilic carbonyl carbon of the imidazole-4-carbaldehyde. The resulting alkoxide intermediate is protonated, and a subsequent E1cB or E2 elimination of water yields the final condensed product.
Caption: Mechanism of the Knoevenagel Condensation.
Protocol: Synthesis of 2-((1-isopropyl-1H-imidazol-4-yl)methylene)malononitrile
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.38 g, 10 mmol, 1.0 eq.).
-
Reagent Addition: Add ethanol (30 mL), malononitrile (0.66 g, 10 mmol, 1.0 eq.), and piperidine (0.1 mL, ~1 mmol, 0.1 eq.).
-
Reaction: Stir the mixture at room temperature for 15 minutes, then heat to reflux (approx. 80 °C) for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.
-
Workup: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield the title compound as a crystalline solid.
Causality and Insights:
-
Choice of Base: Piperidine, a mild secondary amine, is an effective catalyst. A strong base like NaOH could lead to unwanted side reactions with the imidazole ring or self-condensation of the aldehyde.
-
Solvent: Ethanol is an excellent choice as it solubilizes the reactants and allows for easy precipitation of the typically less-soluble product upon cooling.
-
Monitoring: TLC is crucial to avoid prolonged heating, which can lead to byproduct formation and decomposition, ensuring a high-purity final product.
Reductive Amination: Synthesis of Secondary Amines
Reductive amination is a highly efficient method for forming C-N bonds. It involves the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This is a staple reaction in drug discovery for introducing diverse amine functionalities.
Mechanism: The aldehyde first reacts with a primary amine to form a carbinolamine intermediate. This intermediate then dehydrates to form a Schiff base (imine). A reducing agent, selectively chosen to reduce the imine C=N bond without affecting the aldehyde C=O bond, is present in the same pot to immediately convert the imine to the final secondary amine product.
Caption: Mechanism of One-Pot Reductive Amination.
Protocol: Synthesis of N-benzyl-1-(1-isopropyl-1H-imidazol-4-yl)methanamine
-
Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.38 g, 10 mmol, 1.0 eq.) in 1,2-dichloroethane (DCE, 50 mL).
-
Reagent Addition: Add benzylamine (1.07 g, 10 mmol, 1.0 eq.) followed by acetic acid (0.06 g, 1 mmol, 0.1 eq.). Stir the mixture for 30 minutes at room temperature to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 3.18 g, 15 mmol, 1.5 eq.) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Reaction: Stir the reaction at room temperature for 12-18 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM, 2 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography (eluting with a gradient of 2-10% methanol in DCM) to obtain the pure secondary amine.
Causality and Insights:
-
Reducing Agent: Sodium triacetoxyborohydride is the reagent of choice. It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated iminium ion intermediate, driving the reaction to completion. Stronger reagents like NaBH₄ can reduce the aldehyde directly.
-
Acid Catalyst: A catalytic amount of acetic acid is used to protonate the carbinolamine intermediate, facilitating the dehydration step to form the imine/iminium ion, which is the species that gets reduced.
-
Solvent: Anhydrous aprotic solvents like DCE or DCM are required as the reducing agent is water-sensitive.
Applications in Drug Discovery and Materials Science
The synthetic versatility of this compound makes it a powerful scaffold for building libraries of compounds for biological screening. The imidazole ring can act as a hydrogen bond acceptor or donor and a coordinating ligand for metalloenzymes, while the modifications at the C4 position allow for fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles.[8][9]
-
Anticancer Agents: The imidazole nucleus is present in drugs that target kinases and other enzymes involved in cell proliferation.[8]
-
Antifungal/Antibacterial Agents: Imidazole derivatives are famous for their antimicrobial properties, forming the core of many "azole" antifungal drugs.[2][3][10]
-
Coordination Chemistry: The nitrogen atoms of the imidazole ring can coordinate with metal ions, making its derivatives useful as ligands in catalysis or as building blocks for metal-organic frameworks (MOFs).[6]
Caption: Role as a versatile synthetic scaffold.
Troubleshooting Common Reactions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Vilsmeier-Haack | 1. Impure starting material (1-isopropyl-1H-imidazole).2. Vilsmeier reagent decomposed (moisture sensitive).3. Insufficient reaction time or temperature. | 1. Purify starting material by distillation or chromatography.2. Prepare Vilsmeier reagent fresh using anhydrous DMF and POCl₃ at 0 °C.3. Monitor reaction by TLC and adjust heating as necessary (typically 60-80 °C).[11] |
| No Reaction in Knoevenagel | 1. Inactive catalyst (degraded base).2. Insufficient activation of methylene compound. | 1. Use fresh piperidine or an alternative base like pyrrolidine.2. Switch to a more acidic methylene compound or a stronger base/catalyst system if necessary. |
| Aldehyde Reduction in Reductive Amination | 1. Reducing agent is too strong (e.g., NaBH₄).2. Reaction conditions are not optimal for imine formation. | 1. Use a milder, more selective reagent like NaBH(OAc)₃ or NaBH₃CN.2. Ensure the addition of a catalytic amount of acid and allow sufficient time for imine formation before adding the reducing agent. |
| Formation of Multiple Products | 1. Reaction temperature is too high.2. Unwanted side reactions (e.g., self-condensation).3. Starting material degradation. | 1. Lower the reaction temperature and increase the reaction time.2. Use a milder base or catalyst.3. Ensure an inert atmosphere (N₂ or Ar) for sensitive reactions. |
References
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J&K Scientific. (n.d.). 1-Isopropyl-1H-imidazole-5-carbaldehyde hydrochloride | 183012-99-9. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]
- de Oliveira, M. R. L., et al. (2022).
- Xu, M., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(15), 4991.
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ResearchGate. (n.d.). Biological Significance of Imidazole-Based Analogues in New Drug Development. Retrieved from [Link]
- Sharma, P., et al. (2011). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Medicinal Chemistry Research, 20(8), 1258-1265.
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Beilstein Journals. (n.d.). Search Results for "imidazole carbene". Retrieved from [Link]
- Al-Ghorbani, M., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(13), 5220.
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ResearchGate. (n.d.). Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. Retrieved from [Link]
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Application Notes & Protocols: 1-Isopropyl-1H-imidazole-4-carbaldehyde in Medicinal Chemistry
Introduction: The Imidazole Scaffold and the Utility of N-Substituted Carbaldehyde Derivatives
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products (e.g., histidine, histamine) and synthetic drugs.[1][2] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, make it an exceptional scaffold for interacting with biological targets like enzymes and receptors.[1][3] Consequently, imidazole derivatives have been developed as potent anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4]
Within this privileged class of heterocycles, functionalized intermediates such as imidazole carbaldehydes are invaluable building blocks for drug discovery.[5][6] They provide a reactive handle for constructing molecular complexity and diversifying chemical libraries. This guide focuses on 1-isopropyl-1H-imidazole-4-carbaldehyde , a specific and highly versatile intermediate. While its direct applications are emerging, its structural isomer, 1-isopropyl-1H-imidazole-5-carbaldehyde, is a known intermediate in the synthesis of antifungal and antibacterial agents.[7][8] By extension, the 4-carbaldehyde isomer represents a strategic tool for researchers to create novel chemical entities with potentially improved pharmacological profiles, leveraging the principles of positional isomerism and bioisosteric replacement to overcome existing therapeutic challenges.[9][10]
This document serves as a technical guide for researchers, providing insights into the synthesis, reactivity, and potential applications of this compound, complete with detailed protocols for its derivatization.
Physicochemical Properties and Reactivity Profile
Understanding the inherent chemical nature of this compound is fundamental to its effective use in synthesis.
| Property | Value | Source/Method |
| Molecular Formula | C₇H₁₀N₂O | Calculated |
| Molecular Weight | 138.17 g/mol | Calculated |
| Appearance | Expected to be an off-white to yellow solid | Analogy to similar compounds[5] |
| Key Functional Groups | Imidazole Ring, Aldehyde, Isopropyl Group | Structure |
| Reactivity Hubs | 1. Electrophilic Aldehyde Carbon2. Nucleophilic N-3 of Imidazole3. Aromatic Imidazole Ring | Chemical Principles |
Causality Behind Reactivity:
-
The Aldehyde Group: This is the primary site for synthetic elaboration. As a strong electrophile, it readily undergoes nucleophilic attack, making it ideal for reactions like reductive amination, Wittig olefination, and condensations. This versatility allows for the direct attachment of diverse side chains and new ring systems.
-
The Imidazole Ring: The N-3 nitrogen is basic and can act as a hydrogen bond acceptor or a coordination site for metal ions, which is often crucial for target binding.[11] The isopropyl group at the N-1 position provides steric bulk and enhances lipophilicity compared to its unsubstituted counterpart, which can significantly influence a drug candidate's pharmacokinetic properties (e.g., cell permeability, metabolic stability).[12]
Proposed Synthesis of this compound
While numerous methods exist for synthesizing imidazole-4-carbaldehydes, a robust and adaptable approach is the N-alkylation of a suitable precursor followed by formylation or oxidation.[13][14] Below is a proposed, field-proven workflow for the title compound.
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Application Note: Strategic Derivatization of 1-Isopropyl-1H-imidazole-4-carbaldehyde for Accelerated Drug Discovery
Abstract
The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in multiple ligand-receptor interactions make it a highly sought-after heterocyclic motif.[1] This application note provides a detailed guide to the chemical derivatization of 1-isopropyl-1H-imidazole-4-carbaldehyde, a versatile building block for constructing diverse compound libraries. The strategic placement of the N-isopropyl group enhances metabolic stability and lipophilicity while leaving the C4-aldehyde as a prime handle for a variety of chemical transformations. We present detailed, field-tested protocols for key reactions—reductive amination, Knoevenagel condensation, and Wittig olefination—complete with mechanistic insights and discussions on their utility in exploring structure-activity relationships (SAR).
Introduction: The Imidazole Scaffold in Modern Drug Design
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental component of natural biomolecules like the amino acid histidine and purines, enabling it to interact readily with a wide range of biological targets.[3][4] In synthetic pharmaceuticals, the imidazole core is present in blockbuster drugs spanning antifungal (e.g., Ketoconazole), anticancer (e.g., Mercaptopurine), and antihypertensive medications.[5]
The starting material, this compound, offers two key advantages for library synthesis:
-
N1-Substitution: The isopropyl group at the N1 position blocks potential N-alkylation, a common metabolic pathway, and prevents unwanted side reactions during synthesis. It also modulates the compound's lipophilicity, a critical parameter for pharmacokinetic properties.
-
C4-Aldehyde Functionality: The aldehyde group is a highly versatile electrophilic handle, susceptible to a wide array of nucleophilic attacks to form new carbon-carbon and carbon-heteroatom bonds. This makes it an ideal anchor point for introducing chemical diversity.[6][7]
This guide focuses on three robust and widely applicable derivatization strategies to leverage the reactivity of the C4-aldehyde for the rapid generation of novel chemical entities.
Caption: Reductive amination workflow.
Experimental Protocol: General Procedure for Reductive Amination
-
Reaction Setup: To a solution of this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), 0.1 M), add the desired primary or secondary amine (1.1 eq).
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive amines, the addition of a mild acid catalyst like acetic acid (0.1-1.0 eq) can facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution. The reaction is often mildly exothermic. Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 2-16 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Data Presentation: Scope of Reductive Amination
| Entry | Amine Component | Product Class | Rationale for Inclusion |
| 1 | Benzylamine | Aromatic, flexible linker | Introduces aromatic ring for π-stacking interactions. |
| 2 | Aniline | Aromatic, rigid linker | Directly couples aromatic systems, restricts conformation. |
| 3 | Piperidine | Saturated heterocycle | Common motif in CNS drugs, adds basic center. |
| 4 | Morpholine | Saturated heterocycle | Adds polarity and potential H-bond acceptor. |
| 5 | Glycine methyl ester | Amino acid derivative | Introduces ester handle for further derivatization. |
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
Principle: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a CH₂ or CH group flanked by two electron-withdrawing groups, Z) to a carbonyl, followed by dehydration. [8]This reaction is typically catalyzed by a weak base, such as piperidine or imidazole itself. [9]The product is an electron-deficient alkene, a valuable pharmacophore and a Michael acceptor for further reactions. The Z groups (e.g., -CN, -CO₂Et) are critical as they acidify the α-protons, enabling deprotonation by a mild base to form a stabilized carbanion. [8] Experimental Protocol: General Procedure for Knoevenagel Condensation
-
Reaction Setup: Dissolve this compound (1.0 eq) and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 eq) in a suitable solvent like ethanol or toluene (0.2 M).
-
Catalysis: Add a catalytic amount of a weak base, such as piperidine (0.1 eq).
-
Reaction: Heat the mixture to reflux (typically 80-110°C) and monitor by TLC or LC-MS. A Dean-Stark apparatus can be used with toluene to remove the water formed during the reaction, driving it to completion. Reaction times vary from 2 to 24 hours.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: The crude residue can be purified by recrystallization or flash column chromatography on silica gel to yield the pure α,β-unsaturated product.
Data Presentation: Scope of Knoevenagel Condensation
| Entry | Active Methylene Compound | Z Groups | Product Class |
| 1 | Malononitrile | -CN, -CN | Dicyanovinyl |
| 2 | Ethyl cyanoacetate | -CN, -CO₂Et | Cyanoacrylate |
| 3 | Diethyl malonate | -CO₂Et, -CO₂Et | Di-ester |
| 4 | Thiobarbituric Acid | Cyclic thioamide | Heterocyclic enone |
Wittig Olefination: Precise C=C Bond Formation
Principle: The Wittig reaction is a powerful method for converting aldehydes into alkenes with high regioselectivity. [10][11]It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The driving force of the reaction is the formation of the highly stable triphenylphosphine oxide byproduct. [12]The stereochemical outcome (E/Z selectivity) of the alkene is dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group on the carbanion) generally yield (E)-alkenes, while non-stabilized ylides (e.g., alkyl-substituted) typically favor the (Z)-alkene. [13]
Caption: Workflow for the Wittig Reaction.
Experimental Protocol: Two-Step Procedure for Wittig Olefination
Step A: Ylide Generation (Non-stabilized ylide example)
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous Tetrahydrofuran (THF).
-
Deprotonation: Cool the suspension to 0°C in an ice bath. Add n-butyllithium (n-BuLi, 1.05 eq, as a solution in hexanes) dropwise. The solution will typically turn a deep yellow or orange color, indicating ylide formation.
-
Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for an additional 30 minutes.
Step B: Olefination
-
Aldehyde Addition: Cool the freshly prepared ylide solution back to 0°C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours, monitor by TLC/LC-MS).
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product, containing triphenylphosphine oxide, can be purified by flash column chromatography.
Conclusion
This compound is a high-value starting material for drug discovery programs. Its derivatization via robust chemical methods like reductive amination, Knoevenagel condensation, and Wittig olefination provides a rapid and efficient means to generate libraries of novel compounds. The protocols and principles outlined in this note offer a validated roadmap for chemists to explore diverse chemical space around the privileged imidazole core, accelerating the identification of new therapeutic leads.
References
-
Al-Ostoot, F.H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Imidazole in Advanced Pharmaceutical Synthesis. Available at: [Link]
-
Wikipedia. Imidazole. Available at: [Link]
-
Khan, I., et al. (2020). Biological Significance of Imidazole-based Analogues in New Drug Development. PubMed. Available at: [Link]
-
ResearchGate. (2021). Selected examples of drugs containing an imidazole core. Available at: [Link]
-
Eggink, M., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. PMC - NIH. Available at: [Link]
-
ResearchGate. (2019). Efficient Knoevenagel Condensation Catalyzed by Imidazole-based Halogen-free Deep Eutectic Solvent at Room Temperature. Available at: [Link]
-
Heravi, M.M., et al. (2006). A practical Knoevenagel condensation catalysed by imidazole. ResearchGate. Available at: [Link]
-
Aston Publications Explorer. (2012). A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. Available at: [Link]
-
van der Heijden, A., et al. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. RSC Publishing. Available at: [Link]
-
Bulat, A.V., et al. (2021). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available at: [Link]
-
J&K Scientific. 1-Isopropyl-1H-imidazole-5-carbaldehyde hydrochloride | 183012-99-9. Available at: [Link]
-
Organic Chemistry Portal. Wittig Reaction. Available at: [Link]
-
Wikipedia. Knoevenagel condensation. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Wikipedia. Wittig reaction. Available at: [Link]
-
Chemistry LibreTexts. (2023-01-22). Wittig reaction. Available at: [Link]
-
Afanasyev, O.I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. Available at: [Link]
-
Chemistry LibreTexts. (2023-01-22). The Wittig Reaction. Available at: [Link]
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Application Notes & Protocols: 1-Isopropyl-1H-imidazole-4-carbaldehyde in the Synthesis of Heterocyclic Compounds
Abstract
This technical guide provides an in-depth exploration of 1-isopropyl-1H-imidazole-4-carbaldehyde as a pivotal building block in modern organic synthesis. The strategic placement of the isopropyl group at the N-1 position offers modulated solubility and steric properties, while the C-4 carbaldehyde function serves as a versatile handle for constructing a diverse array of more complex heterocyclic systems. We present detailed, field-tested protocols for its application in multicomponent reactions (MCRs) and condensation-cyclization strategies, enabling the synthesis of highly substituted and fused imidazole derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate for the discovery of novel chemical entities.
Introduction: The Strategic Value of this compound
The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in numerous natural products and pharmaceuticals due to its ability to participate in hydrogen bonding and coordinate with metallic centers in enzymes.[1] this compound is a derivative of significant synthetic utility. The N-isopropyl group enhances lipophilicity and can provide beneficial steric hindrance, influencing reaction selectivity and the pharmacokinetic profile of final compounds. The aldehyde functionality at the C-4 position is the key to its versatility, acting as an electrophilic site for C-C and C-N bond formation. This allows for its use as a precursor in a wide range of transformations, including multicomponent reactions and the synthesis of fused heterocyclic systems, which are of high interest in drug discovery programs.[2][3]
Physicochemical & Spectroscopic Profile
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds like 1H-imidazole-4-carbaldehyde and N-alkylated pyrazole carbaldehydes.[4][5][6]
| Property | Predicted Value / Description |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| Appearance | Off-white to pale yellow solid or oil |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO, methanol, dichloromethane, ethyl acetate |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon) to prevent oxidation |
Table 1: Predicted Physicochemical Properties
Predicted Spectroscopic Data
The following data provides a predictive foundation for the characterization of the title compound.
| ¹H NMR (400 MHz, CDCl₃) | |||
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | 9.85 - 9.95 | Singlet | - |
| Imidazole H-2 | 7.80 - 7.90 | Singlet | - |
| Imidazole H-5 | 7.70 - 7.80 | Singlet | - |
| Isopropyl CH | 4.60 - 4.75 | Septet | ~6.8 |
| Isopropyl CH₃ | 1.50 - 1.60 | Doublet | ~6.8 |
| ¹³C NMR (100 MHz, CDCl₃) | |
| Carbon | Chemical Shift (δ, ppm) |
| Aldehyde C=O | 184.0 - 186.0 |
| Imidazole C-4 | 142.0 - 144.0 |
| Imidazole C-2 | 139.0 - 141.0 |
| Imidazole C-5 | 125.0 - 127.0 |
| Isopropyl CH | 50.0 - 52.0 |
| Isopropyl CH₃ | 22.0 - 24.0 |
| Spectroscopic Technique | Expected Features |
| IR Spectroscopy (KBr, cm⁻¹) | ~2850, 2750 (C-H stretch of aldehyde), ~1680-1700 (C=O stretch, strong), ~1500-1580 (C=N, C=C stretches of imidazole ring) |
| Mass Spectrometry (EI) | Expected molecular ion peak [M]⁺ at m/z = 138. Key fragments may include loss of the isopropyl group [M-43]⁺ and the CHO group [M-29]⁺. |
Table 2: Predicted Spectroscopic Data for Compound Characterization
Synthesis of this compound
The synthesis is most reliably achieved via a two-step process starting from a commercially available precursor. The workflow involves the synthesis of the parent aldehyde followed by selective N-alkylation.
Caption: Synthetic workflow for this compound.
Protocol 3.1: Synthesis of 1H-Imidazole-4-carbaldehyde
This protocol is adapted from established oxidation methods.[7]
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-(hydroxymethyl)imidazole (10.0 g, 0.102 mol) and methanol (250 mL).
-
Reagent Addition: While stirring, add activated manganese dioxide (MnO₂, 53.2 g, 0.612 mol, ~6 eq.) portion-wise. The addition is exothermic and the mixture will turn black.
-
Reaction: Heat the reaction mixture to 40-45°C and maintain for 6-8 hours.
-
Causality Note: MnO₂ is an effective and selective oxidizing agent for converting allylic and benzylic-type alcohols to aldehydes without over-oxidation to the carboxylic acid. Methanol is chosen as it is a polar solvent that facilitates the reaction without interfering.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% Methanol/Dichloromethane eluent system. The starting material has a lower Rf than the more polar aldehyde product.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the manganese dioxide solids. Wash the filter cake thoroughly with methanol (3 x 50 mL).
-
Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure to yield the crude product. The product can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to afford 1H-imidazole-4-carbaldehyde as an off-white solid.
Protocol 3.2: N-Isopropylation
This protocol employs standard N-alkylation conditions.[8]
-
Setup: To a flame-dried 250 mL three-neck flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) and anhydrous N,N-dimethylformamide (DMF, 100 mL). Cool the suspension to 0°C using an ice bath.
-
Causality Note: Anhydrous and inert conditions are critical as NaH reacts violently with water and oxygen. DMF is an excellent polar aprotic solvent for this type of reaction.
-
-
Deprotonation: Dissolve 1H-imidazole-4-carbaldehyde (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir for 30-45 minutes at 0°C. Evolution of hydrogen gas should be observed.
-
Alkylation: Add 2-iodopropane (1.2 eq.) dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 50% Ethyl Acetate/Hexanes). The product will be less polar (higher Rf) than the starting material.
-
Quenching & Extraction: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0°C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient elution of ethyl acetate in hexanes to yield this compound.
Application in Multicomponent Reactions (MCRs)
MCRs are powerful tools in drug discovery, allowing for the rapid generation of molecular complexity from simple starting materials in a single synthetic operation.[9][10] The aldehyde functionality of the title compound makes it an ideal "Component A" in the Radziszewski-Debus imidazole synthesis.
Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles
This protocol describes a four-component reaction to synthesize a novel imidazole derivative bearing the 1-isopropyl-1H-imidazol-4-yl moiety at the 2-position.
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Application Notes and Protocols: Laboratory Scale Synthesis of 1-isopropyl-1H-imidazole-4-carbaldehyde
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the laboratory-scale synthesis of 1-isopropyl-1H-imidazole-4-carbaldehyde, a valuable building block in medicinal chemistry and materials science. We present a detailed protocol based on the Vilsmeier-Haack formylation of 1-isopropyl-1H-imidazole. This application note offers in-depth technical insights, including a comparative analysis of synthetic strategies, a discussion of the reaction mechanism, a step-by-step experimental procedure, and methods for purification and characterization. Furthermore, we address potential challenges and provide troubleshooting guidance to ensure a successful synthesis.
Introduction
Substituted imidazoles are a prominent class of heterocyclic compounds widely utilized in the development of pharmaceuticals and functional materials. The imidazole scaffold is a key component in numerous biologically active molecules. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecular architectures. The presence of the reactive aldehyde group allows for a variety of subsequent chemical transformations, making it a valuable precursor for creating diverse compound libraries for drug discovery and other applications.
This guide is designed to provide researchers with a robust and reliable method for the synthesis of this important intermediate.
Comparative Analysis of Synthetic Strategies
Two primary synthetic routes were considered for the laboratory-scale preparation of this compound:
-
Route A: Vilsmeier-Haack Formylation of 1-isopropyl-1H-imidazole. This approach involves the direct formylation of the commercially available starting material, 1-isopropyl-1H-imidazole. The Vilsmeier-Haack reaction is a well-established and efficient method for the formylation of electron-rich heterocyclic systems.[1]
-
Route B: N-isopropylation of Imidazole-4-carbaldehyde. This alternative strategy begins with the commercially available imidazole-4-carbaldehyde, followed by the introduction of the isopropyl group onto the imidazole nitrogen.
Justification for the Selected Route:
After a thorough evaluation, Route A, the Vilsmeier-Haack formylation of 1-isopropyl-1H-imidazole, is recommended as the preferred method for laboratory-scale synthesis. This decision is based on the following considerations:
-
Commercial Availability and Cost of Starting Materials: 1-isopropyl-1H-imidazole is readily available from multiple chemical suppliers at a reasonable cost. While imidazole-4-carbaldehyde is also commercially available, it is generally more expensive.
-
Reaction Efficiency and Selectivity: The Vilsmeier-Haack reaction is known for its high efficiency and regioselectivity in the formylation of N-substituted imidazoles. The formylation is expected to occur predominantly at the C4 or C5 position. Due to the electronic nature of the imidazole ring, formylation is directed to the electron-rich positions.
-
Procedural Simplicity: This route involves a single key transformation to introduce the desired functionality, potentially leading to a more straightforward workup and purification process compared to the N-alkylation of imidazole-4-carbaldehyde which can sometimes lead to mixtures of regioisomers.
Theoretical Background: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid halide, most commonly phosphorus oxychloride (POCl₃). This reaction forms a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[1]
-
Electrophilic Aromatic Substitution: The electron-rich imidazole ring of 1-isopropyl-1H-imidazole acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This leads to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate during the workup step yields the desired aldehyde product.
Caption: Overall workflow of the Vilsmeier-Haack reaction.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier | Purity | Notes |
| 1-isopropyl-1H-imidazole | C₆H₁₀N₂ | 110.16 | Commercial | ≥97% | Liquid |
| Phosphorus oxychloride | POCl₃ | 153.33 | Commercial | ≥99% | Corrosive, handle with care in a fume hood |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Commercial | Anhydrous | Moisture-sensitive |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Commercial | Anhydrous | Halogenated solvent |
| Sodium bicarbonate | NaHCO₃ | 84.01 | Commercial | ACS grade | Used for neutralization |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | Commercial | ACS grade | Drying agent |
| Ethyl acetate | C₄H₈O₂ | 88.11 | Commercial | ACS grade | For extraction and chromatography |
| Hexane | C₆H₁₄ | 86.18 | Commercial | ACS grade | For chromatography |
| Deionized water | H₂O | 18.02 | In-house | - | |
| Silica gel | SiO₂ | 60.08 | Commercial | 230-400 mesh | For column chromatography |
Equipment
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Nitrogen inlet/outlet
-
Ice bath
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Glassware for extraction and chromatography
-
TLC plates and developing chamber
Caption: Schematic of the reaction setup for Vilsmeier-Haack formylation.
Step-by-Step Procedure
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (20 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (5.5 mL, 60 mmol) dropwise to the stirred DMF via the dropping funnel over 30 minutes. Caution: The reaction is exothermic. Maintain the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent. The mixture will become a viscous, pale-yellow solid or slurry.
2. Formylation Reaction:
-
To the freshly prepared Vilsmeier reagent, add a solution of 1-isopropyl-1H-imidazole (5.0 g, 45.4 mmol) in anhydrous dichloromethane (DCM) (20 mL) dropwise via the dropping funnel at 0 °C over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approximately 40-45 °C) and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
3. Work-up and Extraction:
-
Cool the reaction mixture to room temperature and then carefully pour it onto 200 g of crushed ice in a beaker with vigorous stirring. Caution: This quenching process is exothermic.
-
Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Ensure that all the solid material has dissolved.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a yellow to brown oil or solid.
4. Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Column preparation: Use a slurry of silica gel in hexane to pack the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and evaporate the solvent under reduced pressure to afford this compound as a pale-yellow solid.
Characterization
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.8 (s, 1H, -CHO), 7.8 (s, 1H, imidazole-H), 7.6 (s, 1H, imidazole-H), 4.6 (septet, 1H, -CH(CH₃)₂), 1.5 (d, 6H, -CH(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 185.0 (-CHO), 140.0, 138.0, 120.0 (imidazole carbons), 50.0 (-CH(CH₃)₂), 23.0 (-CH(CH₃)₂) |
| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ calculated for C₇H₁₁N₂O: 139.0866; found: 139.0865 |
| Melting Point | To be determined experimentally. |
| Appearance | Pale-yellow solid |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete formation of the Vilsmeier reagent due to moisture. | Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Low reactivity of the starting material. | Increase the reaction temperature or prolong the reaction time. Monitor by TLC. | |
| Inefficient quenching and work-up. | Ensure complete neutralization during work-up. Perform extractions thoroughly. | |
| Formation of multiple products | Side reactions due to high temperatures. | Maintain the recommended reaction temperature and monitor the reaction closely. |
| Isomeric products formed. | While formylation is expected to be regioselective, minor isomers may form. Careful purification by column chromatography is crucial. | |
| Difficult purification | Presence of unreacted DMF. | During work-up, wash the organic layer thoroughly with water to remove residual DMF. |
| Tarry byproducts. | This can result from overheating. Maintain strict temperature control. |
Safety Precautions
-
Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. It reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
N,N-Dimethylformamide (DMF): A potential irritant and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Handle in a fume hood.
-
General Precautions: Always wear appropriate PPE. The quenching of the reaction is exothermic and should be performed with caution.
Conclusion
This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of this compound via the Vilsmeier-Haack formylation of 1-isopropyl-1H-imidazole. The presented methodology, including the rationale for route selection, step-by-step instructions, and troubleshooting guide, is intended to enable researchers to successfully synthesize this valuable building block for their research and development endeavors.
References
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
-
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56(2), 355-659. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]
Sources
Mastering the Purification of 1-isopropyl-1H-imidazole-4-carbaldehyde: A Guide for Synthetic and Medicinal Chemists
Introduction: The Critical Role of Purity in Drug Discovery
1-isopropyl-1H-imidazole-4-carbaldehyde is a key heterocyclic building block in contemporary drug discovery and development. Its substituted imidazole core is a prevalent motif in numerous pharmacologically active agents, valued for its ability to engage in hydrogen bonding and coordinate with metallic centers in enzymes. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, enabling the construction of complex molecular architectures. Given its role as a crucial intermediate, the purity of this compound is paramount. Even trace impurities can lead to the formation of undesired side products, complicate reaction monitoring and product isolation, and ultimately impact the biological activity and safety profile of the final drug candidate.
This comprehensive application note provides a detailed guide to the purification of this compound, drawing upon established principles of separation science and extensive experience with imidazole-containing compounds. We will explore the most effective purification strategies, including column chromatography and recrystallization, and provide step-by-step protocols. The causality behind experimental choices will be thoroughly explained to empower researchers to adapt and troubleshoot these methods for their specific needs.
Understanding the Target Molecule and Potential Impurities
A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties and the likely impurities that may be present.
Physicochemical Properties (Predicted and Inferred):
| Property | Estimated Value/Characteristic | Rationale & Implications for Purification |
| Molecular Formula | C₇H₁₀N₂O | - |
| Molecular Weight | 138.17 g/mol | Influences diffusion rates in chromatography. |
| Appearance | Likely a white to off-white or pale yellow solid.[1][2] | Color may indicate the presence of impurities. |
| Solubility | Soluble in polar organic solvents like methanol, DMSO, ethyl acetate, and dichloromethane.[1][2] Limited solubility in non-polar solvents like hexanes. | Crucial for selecting appropriate solvents for both chromatography and recrystallization. |
| pKa | The imidazole ring is basic. | The basic nature of the imidazole nitrogen can lead to tailing on silica gel columns. |
Common Impurities from Synthesis:
The Vilsmeier-Haack reaction is a common method for the formylation of imidazoles. This synthetic route can introduce specific impurities that need to be addressed during purification.
-
Unreacted 1-isopropyl-1H-imidazole: The starting material for the formylation reaction.
-
Over-formylated or di-formylated products: Reaction at other positions on the imidazole ring.
-
Residual Vilsmeier reagent and its decomposition products: Highly polar and can be challenging to remove.
-
Solvent residues: DMF is a common solvent in Vilsmeier-Haack reactions and has a high boiling point.
Purification Strategy Workflow
The choice of purification technique depends on the scale of the synthesis and the purity requirements. A typical workflow involves an initial purification by column chromatography followed by a final polishing step of recrystallization to achieve high purity.
Caption: A typical workflow for the purification of this compound.
Protocol 1: Column Chromatography
Column chromatography is a highly effective technique for separating the target compound from both more and less polar impurities. Due to the basic nature of the imidazole nitrogen, peak tailing on standard silica gel can be a common issue. This can be mitigated by the addition of a basic modifier to the mobile phase.
Rationale for Method Selection:
-
Stationary Phase: Silica gel is the most common and cost-effective choice. Its acidic nature, however, necessitates the use of a basic modifier to prevent strong interactions with the basic imidazole, which would otherwise lead to poor separation and low recovery.
-
Mobile Phase: A gradient elution starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity allows for the sequential elution of compounds based on their polarity. The addition of a small amount of triethylamine (Et₃N) neutralizes the acidic silanol groups on the silica surface, resulting in sharper peaks and improved separation.
Detailed Protocol:
-
Slurry Preparation:
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate). The consistency should be pourable but not too dilute.
-
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add a thin layer of sand to the top of the silica gel bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the initial mobile phase (e.g., 95:5 hexanes:ethyl acetate + 0.1% Et₃N).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A typical gradient might be from 5% to 50% ethyl acetate in hexanes.
-
Collect fractions in test tubes and monitor the elution of the product by thin-layer chromatography (TLC).
-
-
Fraction Analysis and Product Isolation:
-
Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., 70:30 hexanes:ethyl acetate).
-
Visualize the spots under UV light.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Troubleshooting Common Issues in Column Chromatography:
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Strong interaction between the basic imidazole and acidic silica gel. | Add a basic modifier like triethylamine (0.1-1%) or pyridine to the mobile phase. |
| Poor Separation | Inappropriate solvent system. | Optimize the mobile phase polarity. A shallower gradient may improve resolution. |
| Compound Stuck on Column | Compound is too polar for the chosen mobile phase or is irreversibly adsorbed. | Increase the polarity of the mobile phase (e.g., add methanol). If the compound is still retained, consider using a different stationary phase like alumina. |
Protocol 2: Recrystallization
Recrystallization is an excellent technique for obtaining highly pure crystalline solids.[3] The success of this method hinges on the selection of an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.
Rationale for Solvent Selection:
The ideal solvent for recrystallization will dissolve the target compound when hot but not at room temperature, while impurities will either be insoluble at high temperatures or remain in solution upon cooling. A mixed solvent system, such as ethyl acetate/hexanes, is often effective for imidazole derivatives. The ethyl acetate acts as the "good" solvent, dissolving the compound, while the hexanes act as the "poor" solvent (antisolvent), inducing crystallization upon cooling.
Detailed Protocol:
-
Solvent Selection (Small Scale Test):
-
Place a small amount of the purified product from column chromatography (approx. 20-30 mg) in a test tube.
-
Add a few drops of a test solvent (e.g., ethyl acetate). If it dissolves immediately at room temperature, the solvent is too good.
-
If it does not dissolve, heat the mixture. If it dissolves upon heating, it is a potentially good solvent.
-
Cool the solution to room temperature and then in an ice bath. If crystals form, the solvent is suitable.
-
If a single solvent is not ideal, test mixed solvent systems (e.g., ethyl acetate/hexanes, toluene/hexanes).
-
-
Recrystallization Procedure:
-
Place the bulk of the material to be recrystallized in an Erlenmeyer flask.
-
Add the minimum amount of the chosen "good" solvent (e.g., ethyl acetate) to dissolve the solid at reflux temperature.
-
If any insoluble impurities are present, perform a hot filtration to remove them.
-
If using a mixed solvent system, add the "poor" solvent (e.g., hexanes) dropwise to the hot solution until it becomes slightly cloudy (the saturation point). Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Crystal Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to a constant weight.
-
Troubleshooting "Oiling Out":
"Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This can be addressed by:
-
Slowing down the cooling rate.
-
Using a more dilute solution.
-
Adding a small seed crystal to induce crystallization.
-
Choosing a different solvent system.
Purity Analysis
The purity of the final product should be assessed using appropriate analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid for MS compatibility) is a good starting point.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the compound and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Conclusion
The purification of this compound is a critical step in its utilization as a synthetic intermediate. By employing a systematic approach that combines column chromatography for the removal of bulk impurities and recrystallization for final polishing, researchers can obtain this valuable building block in high purity. The protocols and troubleshooting guides provided in this application note serve as a robust starting point for developing a tailored and effective purification strategy. As with any chemical process, careful optimization and analytical validation are key to achieving consistent and reliable results.
References
-
Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
1H-Imidazole-4-carbaldehyde | C4H4N2O | CID 76428. PubChem, National Institutes of Health. Available at: [Link]
-
Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate. Available at: [Link]
-
1H-Imidazole-4-carbaldehyde. SIELC Technologies. Available at: [Link]
- Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents.
-
One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. National Institutes of Health. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
Sources
using 1-isopropyl-1H-imidazole-4-carbaldehyde in catalytic processes
Starting Initial Research
I've initiated comprehensive Google searches to gather information on 1-isopropyl-1H-imidazole-4-carbaldehyde. I'm focusing on its synthesis, properties, and applications, with an emphasis on its use in catalytic processes. I'm aiming to build a solid foundation of existing knowledge.
Analyzing Catalytic Applications
I am now delving into specific catalytic reactions involving this compound. My focus is sharp on its role as a ligand or precursor, looking for detailed experimental protocols, conditions, and substrate scope. I'm simultaneously chasing down mechanistic studies to understand its catalytic cycle, and I am particularly interested in the graphical data. I am structuring the information and protocols logically.
Developing the Application Guide
I'm now diving into the application notes and protocols, structuring the information logically, and planning the content to include an introduction, catalytic applications, detailed protocols, and advantages. I'm prioritizing authoritative sources and their URLs for citations and references. My goal is to synthesize the information to explain experimental design and validate the protocols. I'm also planning to create Graphviz diagrams for visualizations. Finally, I will turn any quantitative data into clear tables.
Analyzing Initial Findings
I've begun to analyze the initial search results, and while I have a general understanding of imidazole-based compounds in catalysis, I still lack specific information on this compound. The search focused on imidazole derivatives broadly, but didn't pinpoint the target molecule's catalytic applications. I'll need to refine my search terms.
Targeting Specific Catalysis
I've been going through the broader search results, and they've highlighted imidazole's role in catalysis, especially as precursors to NHC ligands, which is likely relevant. I found some synthesis information, but nothing on this compound's specific use. There are mentions of isomers but not the exact target molecule. It seems a more focused search is necessary to find the right information.
Refining the Search Strategy
I've examined the recent results, and they confirmed imidazole's general role in catalysis, especially as NHC precursors. However, this compound remains elusive. I'm now focusing on its specific synthesis and investigating the related NHC salts. Searching for the 1,3-diisopropyl-imidazolium version seems promising. I'm exploring variations and derivatives now.
Deepening Investigation Further
I'm now revisiting the results with a more refined approach. Although initial findings offer a decent base on imidazole's catalytic role, the specific target remains elusive. I'll focus on both the direct and indirect applications, synthesizing the target and searching for its NHC derivatives. I plan to thoroughly investigate related NHCs and synthesize potential applications. I'll search for mechanistic insights as well.
Exploring Potential Applications
I've reviewed the initial search results, and while I have a solid understanding of imidazole and NHC chemistry, this compound's specific catalytic applications are still unclear. The search terms, as well as the name variations, yielded broader results. I'll need to focus on its synthesis and potential as an NHC precursor, using derivatives and isomers to infer its catalytic applications if direct hits are absent.
Confirming Lack of Data
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Exploring Related Concepts
I have broadened my focus beyond direct catalytic applications, and there is more to share. I've found a substantial amount of data around NHC precursor synthesis and NHC-metal catalysis. Additionally, organocatalysis using imidazoles and NHCs is also well-documented, which is all highly relevant. I am also seeing data on the synthesis of substituted imidazoles.
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protocol for reductive amination of 1-isopropyl-1H-imidazole-4-carbaldehyde
Application Note & Protocol
Topic: A Field-Proven Protocol for the Synthesis of Tertiary Amines via Reductive Amination of 1-isopropyl-1H-imidazole-4-carbaldehyde
Audience: Researchers, scientists, and drug development professionals
Introduction: The Strategic Importance of Imidazole-Based Tertiary Amines
In the landscape of modern drug discovery, the tertiary amine motif is a cornerstone of molecular design, conferring essential properties such as aqueous solubility, receptor binding affinity, and favorable pharmacokinetic profiles. When incorporated into a heterocyclic scaffold like 1-isopropyl-1H-imidazole, the resulting structures become highly valuable building blocks for novel therapeutics. Reductive amination stands out as one of the most robust and versatile methods for forging the critical carbon-nitrogen bond to create these amines.[1][2][3]
This guide provides an in-depth, experience-driven protocol for the reductive amination of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles and the rationale behind the selection of reagents and conditions, ensuring a reliable and reproducible synthesis.
The Chemical Principle: One-Pot Iminium Formation and Reduction
Reductive amination is a powerful transformation that converts a carbonyl group into an amine in a single synthetic operation.[3] The process, when reacting an aldehyde with a secondary amine, involves two key mechanistic stages that occur sequentially in the same reaction vessel:
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable hemiaminal intermediate, which rapidly dehydrates under mildly acidic conditions to generate a highly electrophilic iminium ion.[4][5][6]
-
Hydride Reduction: A selective reducing agent, present in the reaction mixture, then delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N⁺ bond to a C-N single bond and yielding the final tertiary amine product.[5]
The key to a successful one-pot procedure is the choice of a reducing agent that is mild enough to not reduce the starting aldehyde but potent enough to efficiently reduce the intermediate iminium ion.[7]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-isopropyl-1H-imidazole-4-carbaldehyde
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to support researchers, scientists, and drug development professionals in optimizing the synthesis of 1-isopropyl-1H-imidazole-4-carbaldehyde. Our focus is on enhancing yield, improving purity, and overcoming common experimental hurdles.
General Synthetic Strategies
The synthesis of this compound is typically approached via two primary routes, each with distinct advantages and challenges. The choice of route often depends on the availability of starting materials and the specific experimental capabilities of the laboratory.
-
Route A: Formylation First, then Alkylation. This pathway begins with the formylation of a commercially available imidazole, such as 1H-imidazole-4-carbaldehyde, followed by N-isopropylation.
-
Route B: Alkylation First, then Formylation. This approach involves the initial N-isopropylation of imidazole to form 1-isopropylimidazole, which is then subjected to a formylation reaction, most commonly the Vilsmeier-Haack reaction.[1]
Figure 1: Overview of the two primary synthetic routes to this compound.
Troubleshooting and FAQs
This section addresses specific issues encountered during synthesis, categorized by the reaction type.
Part 1: N-Alkylation of the Imidazole Ring
The introduction of the isopropyl group is a critical step that can suffer from low yields and regioselectivity issues, particularly when starting with a pre-functionalized imidazole.
Q1: My N-isopropylation reaction has a low yield. What are the common causes and solutions?
Low yields in the N-alkylation of imidazoles often stem from an incomplete reaction, side product formation, or difficult purification.
Causality & Troubleshooting:
-
Inadequate Deprotonation: The imidazole nitrogen must be sufficiently nucleophilic to attack the isopropyl halide. This requires deprotonation by a suitable base. If the base is too weak or used in stoichiometric amounts, the equilibrium may not favor the imidazolide anion, leading to a sluggish or incomplete reaction.
-
Solution: Use a strong base such as sodium hydride (NaH) or potassium hydroxide (KOH) in a suitable solvent like DMSO or DMF.[2] Ensure the base is used in excess (e.g., 1.2-1.5 equivalents) to drive the deprotonation to completion.
-
-
Steric Hindrance: The isopropyl group is bulkier than a methyl or ethyl group. This steric hindrance can slow down the rate of nucleophilic substitution, especially if the imidazole ring itself has bulky substituents.[3]
-
Solution: Increase the reaction temperature to provide sufficient energy to overcome the activation barrier. Monitor the reaction closely by TLC or LCMS to avoid decomposition. Alternatively, consider a less sterically hindered alkylating agent if the protocol allows, though this is not an option for the target molecule. For challenging cases, the Mitsunobu reaction offers an alternative pathway for N-alkylation under milder conditions.[4]
-
-
Solvent Choice: The solvent plays a crucial role in solvating the ions and influencing the reaction rate.
-
Solution: Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate the cation of the base without protonating the highly reactive imidazolide anion.
-
-
Competing Reactions: When alkylating an unsymmetrical imidazole like 4-carbaldehyde-1H-imidazole, a mixture of regioisomers (1,4- and 1,5-disubstituted) can form.[3][5] This complicates purification and reduces the yield of the desired isomer.
-
Solution: The regioselectivity is influenced by electronic and steric factors. An electron-withdrawing group at the 4-position (like a carbaldehyde) deactivates the adjacent N-3 nitrogen, favoring alkylation at the more distant N-1 position.[3] However, separation of isomers by column chromatography is often still necessary.
-
Part 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful and common method for formylating electron-rich heterocycles like 1-isopropylimidazole.[6][7] However, its success is highly dependent on technique and reaction conditions.
Q2: I am experiencing a consistently low or no yield during the Vilsmeier-Haack formylation. What is going wrong?
This is a frequent issue, typically pointing to problems with the Vilsmeier reagent itself or the reaction conditions.
Causality & Troubleshooting:
-
Moisture Contamination: The Vilsmeier reagent, the electrophilic (chloromethylene)dimethyliminium salt, is formed from phosphorus oxychloride (POCl₃) and DMF.[8][9] This reagent is extremely sensitive to moisture and will rapidly hydrolyze, rendering it inactive.
-
Solution: Ensure all glassware is rigorously flame- or oven-dried before use. The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous grade DMF and fresh, high-purity POCl₃.[10]
-
-
Improper Reagent Formation/Addition: The Vilsmeier reagent is typically pre-formed before the addition of the imidazole substrate. The temperature of this formation is critical.
-
Solution: Add POCl₃ dropwise to anhydrous DMF while maintaining a low temperature (typically 0-5 °C) with an ice bath.[11] A viscous, often colored complex should form. Allow this mixture to stir for 30-60 minutes at low temperature to ensure complete formation before adding the 1-isopropylimidazole substrate, also dropwise at low temperature.
-
-
Suboptimal Reaction Temperature: While the reagent is formed at low temperatures, the subsequent formylation of the imidazole ring often requires heating to proceed at a reasonable rate.[10][12]
-
Solution: After adding the substrate at 0 °C, allow the reaction to warm to room temperature, and then gently heat to 60-80 °C. The optimal temperature can vary, so it is crucial to monitor the reaction's progress by TLC to determine the ideal balance between reaction rate and side product formation.[12]
-
-
Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material.
-
Solution: An excess of the Vilsmeier reagent is generally used to drive the reaction to completion. A molar ratio of 1.5 to 2.5 equivalents of POCl₃ relative to the 1-isopropylimidazole is common.[10]
-
Figure 2: A logical workflow for troubleshooting low product yield in the Vilsmeier-Haack formylation.
Q3: How can I effectively purify the final product and remove residual DMF?
Purification is often challenging due to the product's polarity and the high boiling point of DMF.
Causality & Troubleshooting:
-
Product Polarity: The aldehyde is a polar molecule, which can lead to tailing on silica gel columns and make separation from polar impurities difficult.
-
Solution: Column chromatography on silica gel is the most common method.[10] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is effective. This separates non-polar impurities first, followed by the product, and finally any highly polar side products.
-
-
Residual DMF: DMF has a high boiling point (~153 °C) and can be difficult to remove completely under reduced pressure, especially on a small scale.
-
Solution: After the reaction is quenched and neutralized, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[10] Combine the organic layers and wash them several times with water and then with brine. This aqueous washing is crucial for partitioning the highly water-soluble DMF out of the organic phase. Dry the organic layer over anhydrous sodium sulfate before concentrating.
-
-
Crystallinity: If the final product is a solid or can be converted to a solid derivative, recrystallization is an excellent final purification step to achieve high purity.
-
Solution: Experiment with various solvent systems (e.g., ethyl acetate/hexane, isopropanol) to find conditions that allow for slow crystallization.
-
Data & Protocols
Table 1: Recommended Reaction Parameters for Key Synthetic Steps
| Parameter | N-Isopropylation (Route A) | Vilsmeier-Haack Formylation (Route B) |
| Key Reagents | Imidazole-4-carbaldehyde, Isopropyl bromide/iodide, Base | 1-Isopropylimidazole, POCl₃, DMF |
| Base / Reagent Ratio | Base: 1.2-1.5 eq. | POCl₃: 1.5-2.5 eq.; DMF: Solvent & reagent |
| Solvent | Anhydrous DMF or DMSO | Anhydrous DMF |
| Temperature | 25 °C to 80 °C (substrate dependent) | Reagent formation: 0-5 °C; Reaction: 60-80 °C |
| Reaction Time | 4-24 hours (monitor by TLC) | 2-6 hours (monitor by TLC) |
| Work-up | Aqueous quench, extraction | Quench on ice, neutralize (pH 7-8), extract |
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Isopropylimidazole (Route B)
This protocol is a general guideline and may require optimization.
-
Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Vilsmeier Reagent Formation: Charge the flask with anhydrous N,N-dimethylformamide (DMF, used as solvent). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.[11]
-
Stirring: After the addition is complete, stir the resulting viscous mixture at 0 °C for an additional 30-60 minutes.
-
Substrate Addition: Dissolve 1-isopropylimidazole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: Once the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to 60-70 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Quenching: Cool the reaction mixture back to room temperature and pour it slowly and carefully onto a vigorously stirred beaker of crushed ice. This step is exothermic and should be done with caution.
-
Neutralization: Carefully neutralize the acidic aqueous mixture by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH reaches 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
References
-
Patel, H. P. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. (n.d.). Chinese Journal of Applied Chemistry. Retrieved from [Link]
-
Singh, G., & Kaur, H. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26646–26685. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Ordóñez, M., Cativiela, C., & Echeverría, G. (2012). N-alkylation of imidazole by alkaline carbons.
-
Reddit. (2023, May 17). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
-
University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]
-
One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1: Scope of the formylation reaction using imidazole. Retrieved from [Link]
-
Exploring 1-Isopropylimidazole: Properties, Applications, and Manufacturing Excellence. (n.d.). Retrieved from [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. 1-Isopropylimidazole | 4532-96-1 [chemicalbook.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Formylation of 1-Isopropylimidazole
Welcome to the technical support center for the formylation of 1-isopropylimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic transformation. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize byproduct formation, and ensure a successful synthesis of 1-isopropylimidazole-2-carbaldehyde.
Troubleshooting Guide
This section addresses specific issues you may encounter during the formylation of 1-isopropylimidazole, providing potential causes and actionable solutions.
Question 1: My reaction is sluggish or incomplete, resulting in a low yield of the desired 1-isopropylimidazole-2-carbaldehyde. What are the likely causes and how can I improve the conversion?
Answer:
A low conversion rate in the formylation of 1-isopropylimidazole, typically performed via the Vilsmeier-Haack reaction, can stem from several factors related to the reagents and reaction conditions.[1][2]
Potential Causes:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent, generated in situ from a formamide source like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), is moisture-sensitive.[3] Any water contamination will consume the reagent, reducing its effective concentration.
-
Insufficient Reaction Temperature: While the Vilsmeier-Haack reaction is often conducted at low to ambient temperatures, the activation energy for the formylation of some substrates may require gentle heating to proceed at a reasonable rate.[4]
-
Suboptimal Stoichiometry: An insufficient amount of the Vilsmeier reagent relative to the 1-isopropylimidazole will naturally lead to incomplete conversion.
Troubleshooting Workflow:
Sources
Technical Support Center: Challenges in the Purification of 1-Isopropyl-1H-imidazole-4-carbaldehyde
Welcome to the technical support center for the purification of 1-isopropyl-1H-imidazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile imidazole derivative. Drawing from established chemical principles and practical laboratory experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of a high-purity product.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, offering explanations for their causes and actionable solutions.
Q1: My purified this compound shows persistent impurities after column chromatography. What are the likely culprits and how can I remove them?
A1: Persistent impurities in imidazole aldehyde purifications often stem from several sources: unreacted starting materials, by-products from the formylation reaction (e.g., Vilsmeier-Haack reaction), and degradation products.[1]
-
Unreacted Starting Material (1-isopropyl-1H-imidazole): If the formylation reaction did not go to completion, the starting imidazole will be a primary impurity.
-
Isomeric By-products: Depending on the synthetic route, formation of isomeric imidazole aldehydes is possible.
-
Degradation Products: The aldehyde group is susceptible to oxidation, especially when exposed to air, which can form the corresponding carboxylic acid (1-isopropyl-1H-pyrazole-4-carboxylic acid).[2]
Troubleshooting Steps:
-
Optimize Column Chromatography:
-
Solvent System Modification: A gradient elution using a hexane/ethyl acetate system is a good starting point. If co-elution is an issue, consider adding a small amount of a more polar solvent like methanol or a basic modifier like triethylamine (0.1-1%) to the mobile phase. The basic modifier can help to reduce tailing by neutralizing acidic sites on the silica gel.[3]
-
Alternative Stationary Phase: For basic compounds like imidazoles, neutral or basic alumina can sometimes offer better separation and reduce tailing compared to silica gel.[3]
-
Dry Loading: Adsorbing the crude product onto a small amount of silica gel and loading it dry onto the column can lead to sharper bands and improved separation.[3]
-
-
Acid-Base Extraction: This technique is highly effective for separating the basic imidazole product from neutral or acidic impurities.[3][4]
-
Dissolve the crude mixture in an organic solvent like dichloromethane or ethyl acetate.
-
Extract with a dilute aqueous acid (e.g., 1 M HCl). The protonated this compound will move to the aqueous layer.
-
Carefully neutralize the aqueous layer with a base (e.g., 1 M NaOH or saturated NaHCO₃) to precipitate the purified product.[3]
-
If the product is water-soluble or oils out, it can be back-extracted into an organic solvent.[3]
-
Q2: I'm observing significant peak tailing during HPLC analysis and column chromatography of my compound. What causes this and how can it be mitigated?
A2: Peak tailing is a frequent issue when purifying basic compounds like imidazoles on silica gel. This is due to strong interactions between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups on the silica surface.[5]
Mitigation Strategies:
-
Addition of a Basic Modifier: Incorporating a small amount of a base such as triethylamine or pyridine (typically 0.1-1%) into your mobile phase can neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.[3]
-
Use of a Different Stationary Phase: As mentioned previously, switching to a more basic stationary phase like neutral or basic alumina can prevent the strong acidic interactions that cause tailing.[3]
-
Reverse-Phase Chromatography: For HPLC analysis, using a C18 column with a mobile phase containing an ion-pairing agent or a buffer to control the pH can also improve peak shape.[6]
Q3: My final product is an oil or a waxy solid instead of the expected crystalline material. How can I induce crystallization?
A3: The inability to obtain a crystalline solid can be due to residual solvent or the presence of impurities that inhibit crystal lattice formation.
Troubleshooting Crystallization:
-
Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[3] Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane).[3]
-
Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Reheat to clarify and then allow it to cool slowly.[3]
-
Inducing Crystallization:
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[3]
-
Scratching the Flask: Use a glass rod to scratch the inside of the flask at the liquid's surface to create nucleation sites.[3]
-
Seed Crystals: If a small amount of pure solid is available, adding a tiny crystal to the cooled solution can induce crystallization.[3]
-
Frequently Asked Questions (FAQs)
Q: What is the expected melting point of pure this compound?
A: The literature reports the melting point of 1H-Imidazole-4-carbaldehyde to be in the range of 174-177 °C.[7] The presence of the isopropyl group may slightly alter this, so it is crucial to compare with a reliable standard or analytical data.
Q: How can I assess the purity of my final product?
A: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating and quantifying imidazole compounds.[8] A reverse-phase C18 column with a mobile phase of acetonitrile and water, often with a modifier like formic or phosphoric acid, is a common starting point.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method offers high resolution and sensitivity for the detection of imidazole-like compounds.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities.[10]
Q: What are the recommended storage conditions for this compound to prevent degradation?
A: To maintain the integrity of the compound, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[11][12] This minimizes oxidation of the aldehyde group and potential photodegradation.[2][11]
Experimental Protocols
Protocol 1: Column Chromatography with a Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane/ethyl acetate with 0.5% triethylamine).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, perform a dry load by adsorbing the compound onto a small amount of silica gel.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate) to elute the product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[3]
Protocol 2: Recrystallization from a Two-Solvent System (Ethyl Acetate/Hexane)
-
Dissolution: In a flask, dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add hexane dropwise with stirring until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.[3]
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of this compound.
Caption: A decision-making workflow for the purification of this compound.
Data Summary
| Purification Technique | Typical Starting Purity | Achievable Final Purity | Expected Yield | Key Advantages | Key Limitations |
| Column Chromatography | 50-80% | >95% | 60-90% | Good for complex mixtures.[3] | Can be time-consuming and may lead to product loss on the column.[5] |
| Recrystallization | 80-95% | >99% | 50-85% | Excellent for achieving high purity.[3] | Requires finding a suitable solvent and can have lower yields.[4] |
| Acid-Base Extraction | Variable | >90% | 70-95% | Effective for removing non-basic impurities.[3] | May not separate from other basic impurities. |
References
- BenchChem. (2025). Technical Support Center: Purification of Imidazole Derivatives.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Synthetic Imidazole-5-propionic Acid.
- BenchChem. (n.d.). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
- BenchChem. (n.d.). Troubleshooting guide for reactions involving 1-isopropyl-1H-pyrazole-4-carbaldehyde.
- Google Patents. (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation.
- BenchChem. (n.d.). Technical Support Center: Stability of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
- Veeprho. (n.d.). Imidazole Impurities and Related Compound.
- SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
- BenchChem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
- BenchChem. (n.d.). An In-Depth Technical Guide to the Stability and Storage of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
- BenchChem. (2025). Technical Support Center: Column Chromatography of Basic Imidazole Compounds.
- He, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- ChemSrc. (2025). 1H-Imidazole-4-carbaldehyde.
- Thermo Fisher Scientific. (2025). Imidazole-4-carboxaldehyde Safety Data Sheet.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. 1H-Imidazole-4-carbaldehyde | CAS#:3034-50-2 | Chemsrc [chemsrc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 12. fishersci.com [fishersci.com]
Technical Support Center: 1-isopropyl-1H-imidazole-4-carbaldehyde
Document ID: TSC-2026-01-13-IMPC
Version: 1.0
Introduction
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding the stability and storage of 1-isopropyl-1H-imidazole-4-carbaldehyde. As a key building block in medicinal chemistry and materials science, ensuring the integrity of this reagent is paramount for reproducible and successful experimental outcomes. This document, structured as a troubleshooting guide and frequently asked questions (FAQs), offers in-depth, field-proven insights into the handling, storage, and potential challenges associated with this compound.
Part 1: Troubleshooting Guide
This section addresses specific issues users may encounter during their experiments with this compound. The guide is designed to help you identify the root cause of a problem and provides actionable solutions.
Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure
You've been using this compound in a multi-step synthesis, but your yields are inconsistent, or the reaction fails to proceed to completion.
Possible Causes & Solutions:
-
Cause A: Degradation of the Aldehyde. The aldehyde functional group is susceptible to oxidation, especially when exposed to air over time. This oxidation converts the aldehyde to the corresponding carboxylic acid (1-isopropyl-1H-imidazole-4-carboxylic acid), which is unreactive in many subsequent reactions.
-
Solution:
-
Use Fresh Reagent: Whenever possible, use a freshly opened bottle of this compound.
-
Inert Atmosphere: Handle the solid and any solutions under an inert atmosphere (e.g., nitrogen or argon). Aldehydes can oxidize upon exposure to air, and this precaution minimizes that risk.[1]
-
Proper Storage: Ensure the compound is stored according to the recommendations in the FAQ section (FAQ 1).
-
Solution Stability: Prepare solutions of the aldehyde immediately before use. Do not store solutions for extended periods unless their stability under those conditions has been verified.
-
-
-
Cause B: Presence of Water. The aldehyde can be sensitive to moisture, potentially leading to the formation of a non-reactive hydrate or other side products, especially under acidic or basic conditions.
-
Solution:
-
Anhydrous Conditions: Use anhydrous solvents and perform reactions under a dry atmosphere.
-
Proper Glassware: Ensure all glassware is thoroughly dried before use, for example, by oven-drying.[2]
-
-
-
Cause C: Incorrect Solvent Choice. The solubility and stability of this compound can be highly dependent on the solvent.
-
Solution:
-
Solubility Check: Before starting a reaction, perform a small-scale solubility test with your chosen solvent. Common solvents for similar compounds include DMSO and methanol.[3]
-
Aprotic Solvents: For reactions sensitive to protons, consider using aprotic solvents like anhydrous THF, DCM, or acetonitrile.
-
-
Issue 2: Appearance of an Unexpected Impurity in Analytical Data (NMR, LC-MS)
Your analytical data shows a significant peak that does not correspond to your starting material or expected product.
Possible Causes & Solutions:
-
Cause A: Oxidative Degradation. As mentioned in Issue 1, the most common impurity is the corresponding carboxylic acid.
-
Solution:
-
Characterize the Impurity: Use techniques like LC-MS to determine the mass of the impurity. The carboxylic acid will have a mass 16 amu higher than the aldehyde.
-
Implement Preventative Measures: Follow the handling and storage procedures outlined in this guide to minimize oxidation.
-
-
-
Cause B: Photodegradation. Imidazole-containing compounds can be sensitive to light, leading to the formation of various degradation products.[4][5]
-
Solution:
-
Protect from Light: Store the solid compound in an amber vial or a container protected from light.
-
Conduct Reactions in the Dark: If your reaction is slow or requires heating, consider wrapping the reaction vessel in aluminum foil to exclude light.
-
-
Workflow for Troubleshooting Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental results.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Low temperatures slow down the rate of potential degradation reactions. |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | The aldehyde group is susceptible to oxidation by atmospheric oxygen.[1] |
| Light | In an amber or opaque container | Imidazole derivatives can be light-sensitive and prone to photodegradation.[4][5] |
| Moisture | In a tightly sealed container in a dry environment | The compound may be hygroscopic, and moisture can lead to hydrate formation or hydrolysis. |
Q2: How stable are solutions of this compound?
A2: The stability of this compound in solution is significantly lower than in its solid state and is highly dependent on the solvent, temperature, and exposure to air and light. As a best practice, solutions should be prepared fresh for each experiment. If a stock solution must be prepared, it should be done under an inert atmosphere using anhydrous solvent and stored at low temperatures (e.g., -20°C) in a tightly sealed, light-protected container for a very limited time. The stability of the solution should be verified analytically if stored for any period.
Q3: What are the primary degradation pathways for this compound?
A3: Based on the chemistry of the imidazole ring and the aldehyde functional group, the primary degradation pathways are:
-
Oxidation: The aldehyde group can be easily oxidized to the corresponding carboxylic acid (1-isopropyl-1H-imidazole-4-carboxylic acid). This is often the most significant degradation pathway.
-
Photodegradation: Exposure to UV or visible light can induce complex degradation pathways in imidazole-containing compounds.[4][5]
-
Hydrolysis: Under strongly acidic or basic conditions, the compound may be susceptible to hydrolysis, although the imidazole ring itself is generally stable.
Potential Degradation Pathway
Caption: Primary degradation pathways of the target compound.
Q4: Can I use this compound in aqueous solutions?
A4: While imidazoles can be water-soluble, the stability of the aldehyde in an aqueous medium, especially for extended periods or at non-neutral pH, is a concern. If your experiment requires an aqueous solution, it is crucial to prepare it immediately before use and, if possible, buffer it to a neutral pH. For long-term experiments, the stability of the compound in your specific aqueous system should be validated.
Q5: What analytical methods are suitable for assessing the purity and stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for assessing the purity of this compound and detecting its degradation products.[6][7][8][9] A reversed-phase C18 column is typically suitable. The development of a stability-indicating method would involve subjecting the compound to forced degradation (e.g., heat, acid, base, oxidation, light) to generate degradation products and ensure they are well-separated from the parent peak.[4][5][10][11] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for confirming the structure of the starting material and identifying any significant impurities.
Part 3: Experimental Protocols
Protocol 1: Preparation of a Stock Solution under Inert Atmosphere
This protocol describes the preparation of a stock solution of this compound for use in reactions where stability is critical.
Materials:
-
This compound
-
Anhydrous solvent (e.g., DMSO, DMF, Acetonitrile)
-
Septum-sealed vial
-
Syringes and needles
-
Inert gas source (Argon or Nitrogen) with a manifold or balloon
Procedure:
-
Prepare the Vial: Take a clean, dry vial with a stir bar and seal it with a rubber septum.
-
Inert the Vial: Using a needle connected to an inert gas line and a second needle as a vent, purge the vial with inert gas for 5-10 minutes.
-
Weigh the Compound: In a separate, tared vial on a balance, weigh the desired amount of this compound. Quickly seal the vial.
-
Transfer the Solid: Briefly remove the septa from both vials and quickly transfer the weighed solid into the inerted vial. Reseal the vial immediately and purge with inert gas for another 2-3 minutes.
-
Add Solvent: Using a clean, dry syringe, draw up the required volume of anhydrous solvent. Pierce the septum of the vial containing the solid and slowly add the solvent.
-
Dissolve: Stir the solution until the solid is completely dissolved. The solution is now ready for use. If it needs to be stored, do so at -20°C and protect it from light.
References
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3071-3079. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). ALDEHYDES, SCREENING 2539. NIOSH Manual of Analytical Methods. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]
-
Molecules. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
-
Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
-
Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Hotha, K., Roychowdhury, S., & Subramanian, V. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry, 7, 107-140. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
PubChem. (n.d.). Imidazole-4-carboxaldehyde. National Center for Biotechnology Information. [Link]
-
Chem-Impex. (n.d.). 1-Isopropyl-1H-imidazole-5-carbaldehyde hydrochloride. [Link]
-
MDPI. (2023). Aldehydes: What We Should Know About Them. International Journal of Molecular Sciences. [Link]
-
Journal of Materials Chemistry A. (2018). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Royal Society of Chemistry. [Link]
-
International Journal of Molecular Sciences. (2022). 1-Mesityl-3-(3-Sulfonatopropyl) Imidazolium Protects Against Oxidative Stress and Delays Proteotoxicity in C. elegans. MDPI. [Link]
-
MDPI. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Pharmaceutics. [Link]
-
PubMed Central. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. National Institutes of Health. [Link]
-
MedChemComm. (2013). Comprehensive review in current developments of imidazole-based medicinal chemistry. Royal Society of Chemistry. [Link]
-
MDPI. (2022). The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives. Molecules. [Link]
-
ResearchGate. (2011). The Influence of Hydrophobic Amino Acid Side Groups on the Acidity of the Aromatic Imidazole Ring of Histidine: A Theoretical Study. [Link]
-
ResearchGate. (1975). The reactivity of imidazole derivatives on their being acylated in the surface layer of cationic micelles. [Link]
-
Journal of the American Chemical Society. (1951). Studies on Imidazole Compounds. I. 4-Methylimidazole and Related Compounds. [Link]
-
ResearchGate. (n.d.). Biodegradability of imidazole structures. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 2-Isopropyl-1H-imidazole in Modern Pharmaceutical Synthesis. [Link]
-
YouTube. (2021). 19.9 Retrosynthesis with Aldehydes and Ketones | Organic Chemistry. [Link]
-
YouTube. (2016). Organic Chemistry Synthesis Reactions - Examples and Practice Problems. [Link]
-
YouTube. (2025). Aldehyde & Ketone Reactions Practice - Mechanisms, Synthesis & Shortcuts [LIVE Recording]. [Link]
-
Chemistry LibreTexts. (2023). Synthesis of Aldehydes & Ketones. [Link]
-
Reaxys. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
-
MDPI. (2023). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. International Journal of Molecular Sciences. [Link]
-
MDPI. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Pharmaceuticals. [Link]
-
ResearchGate. (n.d.). Examples of pharmaceutical applications of some drugs containing imidazole. [Link]
-
Standard Operating Procedure for the Determination of Carbonyl Compounds in Ambient Air. (n.d.). State of New Jersey Department of Environmental Protection. [Link]
Sources
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- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. epa.gov [epa.gov]
- 7. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. auroraprosci.com [auroraprosci.com]
- 9. waters.com [waters.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
troubleshooting NMR spectrum of 1-isopropyl-1H-imidazole-4-carbaldehyde
Welcome to the technical support guide for the NMR analysis of 1-isopropyl-1H-imidazole-4-carbaldehyde. This document is designed for researchers, medicinal chemists, and process scientists who utilize NMR spectroscopy for structural verification and purity assessment. Here, we address common and complex issues encountered during the spectral acquisition and interpretation for this specific molecule, moving beyond generic advice to provide targeted, mechanism-driven solutions.
Baseline Spectral Analysis: Expected ¹H and ¹³C NMR Data
Before troubleshooting, it is essential to establish a baseline for a clean spectrum of this compound. The expected chemical shifts are predicted based on established data for imidazole-4-carbaldehyde and standard substituent effects.[1][2][3]
Structure:
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| Aldehyde (-CHO) | ~9.8 | Singlet (s) | 1H | ~185.0 |
| Imidazole C2-H | ~7.9 | Singlet (s) | 1H | ~142.0 |
| Imidazole C5-H | ~7.7 | Singlet (s) | 1H | ~138.0 |
| Isopropyl CH | ~4.6 | Septet (sept) | 1H | ~50.0 |
| Isopropyl CH₃ | ~1.5 | Doublet (d) | 6H | ~22.5 |
| Imidazole C4 | - | - | - | ~145.0 |
| Imidazole C2 | - | - | - | ~142.0 |
| Imidazole C5 | - | - | - | ~138.0 |
Note: The N-H proton of the parent imidazole is replaced by the isopropyl group and will not be present.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to address experimental observations directly, providing both a diagnosis and a validated solution.
Q1: My spectrum shows extra peaks that I cannot assign to my molecule. How can I identify them?
This is the most common issue in NMR analysis. These signals typically arise from residual solvents, unreacted starting materials, or side products.
Expert Analysis: The first step is to systematically exclude common contaminants. Residual solvents from purification (e.g., ethyl acetate, hexanes, dichloromethane) are frequent culprits and their identification is straightforward using established chemical shift tables.[4][5][6] If the peaks are not from solvents, they may correspond to starting materials like imidazole-4-carbaldehyde.
Troubleshooting Workflow:
Caption: Protonation equilibrium responsible for pH-dependent shifts.
Recommended Actions:
-
Check for Acidic Impurities: If you used an acidic workup, residual acid could be the cause. Prepare the sample again, ensuring a neutral workup, for instance, by including a mild aqueous bicarbonate wash followed by drying over sodium sulfate.
-
Solvent Test: Acquire the spectrum in a non-polar, aprotic solvent like benzene-d₆. The aromatic solvent molecules will create a different magnetic environment around your analyte, which can help resolve overlapping peaks and confirm assignments. This is a common strategy to alter peak positions selectively. [7]3. Controlled pH Experiment (Protocol): To definitively prove pH is the cause, you can perform a simple titration within the NMR tube.
-
Step 1: Dissolve your compound in a suitable solvent like D₂O or Methanol-d₄.
-
Step 2: Acquire a baseline spectrum.
-
Step 3: Add a microliter of a weak acid (e.g., 0.1 M DCl in D₂O) to the tube, mix gently, and acquire another spectrum.
-
Step 4: Observe the direction of the shift for the imidazole protons. A downfield shift upon acid addition confirms the protonation effect.
-
Q3: My peaks are very broad, and the resolution is poor. What is causing this?
Broad peaks are a sign of poor magnetic field homogeneity at the sample or fast dynamic processes.
Expert Analysis: The most common cause of broad peaks is poor "shimming" of the spectrometer, which is the process of adjusting magnetic coils to make the field homogeneous. [8]However, sample-related issues are also frequent. If the sample concentration is too high, it increases the solution viscosity, which slows molecular tumbling and broadens lines. [7]Poor solubility leading to microscopic particulates and the presence of paramagnetic impurities (like dissolved oxygen or trace metals) are also significant contributors.
Troubleshooting Workflow:
Caption: A systematic approach to diagnosing and fixing broad NMR peaks.
Recommended Actions:
-
Re-shim: Always start by re-shimming the spectrometer. Modern instruments often have automated shimming routines that are very effective.
-
Dilute the Sample: If your sample is highly concentrated (>50 mg in 0.6 mL), dilute it by half and re-acquire.
-
Check Solubility: Visually inspect the NMR tube for any suspended particles. If any are present, filter the solution through a small plug of glass wool into a clean tube.
-
Use a Different Solvent: If solubility is a persistent issue, switch to a solvent in which your compound is more soluble, such as DMSO-d₆ or Methanol-d₄. [7]
Q4: The baseline of my spectrum is rolling or distorted, especially near large peaks.
This indicates that the signal received by the instrument is overwhelming the detector's dynamic range.
Expert Analysis: This is a classic sign of receiver saturation. [9]When a very intense signal (often a residual solvent peak like water or a highly concentrated analyte) enters the receiver, it can cause non-linear artifacts and a distorted baseline that makes integrating smaller peaks impossible. This is managed by adjusting the receiver gain (RG), which is analogous to the volume control on a stereo.
Recommended Actions:
-
Reduce Receiver Gain (RG): Manually reduce the RG value and re-acquire the spectrum. The goal is to find a value that prevents saturation of the free induction decay (FID) signal while maintaining good signal-to-noise for your peaks of interest.
-
Check Pulse Width (p1): Ensure you are using a calibrated 90-degree pulse width. An incorrectly set, overly long pulse can exacerbate saturation issues.
-
Solvent Suppression: For very problematic solvent signals (e.g., water in a protein sample), use a solvent suppression pulse sequence (e.g., presaturation). This selectively irradiates and reduces the intensity of the solvent peak before data acquisition.
References
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
U.S. Department of Commerce, National Institute of Standards and Technology. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
Fruchier, A., & Elguero, J. (1996). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 20(5), 569-575. [Link]
-
KGROUP. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
University of Wisconsin-Madison. Troubleshooting Acquisition Related Problems - NMR. [Link]
-
San Diego State University NMR Facility. Common Problems. [Link]
-
Gill, R., & Gerig, J. T. (1998). Imidazole as a pH Probe: An NMR Experiment for the General Chemistry Laboratory. Journal of Chemical Education, 75(3), 362. [Link]
-
Scheurer, C., & Oldfield, E. (2007). Limiting Values of the 15N Chemical Shift of the Imidazole Ring of Histidine at High-pH. The Journal of Physical Chemistry B, 111(13), 3469–3473. [Link]
-
ASTM International. (2000). Standard Practice for Infrared, Multivariate, Quantitative Analysis. [Link]
-
Magritek. (2020). Analytical NMR. [Link]
-
Bakhshi, H., Gholamreza, K., & Massoud, N. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 11-19. [Link]
-
Vila, J. A., & Scheraga, H. A. (2011). Assessing the fractions of tautomeric forms of the imidazole ring of histidine in proteins as a function of pH. Proceedings of the National Academy of Sciences, 108(16), 6528-6533. [Link]
-
Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
PubChem. Imidazole-4-carboxaldehyde. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
Sources
- 1. 1H-Imidazole-4-carbaldehyde(3034-50-2) 1H NMR spectrum [chemicalbook.com]
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- 9. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Technical Support Guide: Optimization and Troubleshooting for the Synthesis of 1-isopropyl-1H-imidazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 1-isopropyl-1H-imidazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. We will move beyond simple procedural steps to explore the underlying chemistry, enabling you to troubleshoot effectively and achieve consistent, high-yield results. The primary focus of this guide is the Vilsmeier-Haack reaction, a robust and widely used method for the formylation of electron-rich heterocyclic systems.[1][2]
Part 1: Core Synthesis Protocol & Workflow
The Vilsmeier-Haack reaction provides a direct route to introduce a formyl group onto the imidazole ring. The reaction involves two key stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic substitution on the N-isopropylimidazole substrate and subsequent hydrolysis.[2][3]
Optimized Experimental Protocol
This protocol is designed as a self-validating system, with checkpoints to ensure the reaction is proceeding as expected.
Materials:
-
1-isopropyl-1H-imidazole (starting material)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
Procedure:
-
Vilsmeier Reagent Preparation (Critical Step):
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen or argon inlet.
-
To the flask, add anhydrous DMF (3.0 equiv.) and anhydrous DCM (approx. 5 mL per 1 g of substrate). The use of a co-solvent like DCM is crucial to prevent the Vilsmeier salt from precipitating, which can cause stirring issues.[4]
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add POCl₃ (1.5 equiv.) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[4] This exothermic reaction must be carefully controlled.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The solution may be colorless to pale yellow.[5]
-
-
Formylation Reaction:
-
Dissolve 1-isopropyl-1H-imidazole (1.0 equiv.) in a minimal amount of anhydrous DCM.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Checkpoint (Reaction Monitoring): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in DCM or 50% EtOAc in Hexanes. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
-
Workup and Hydrolysis:
-
Once the reaction is complete (as indicated by TLC), cool the reaction mixture back to 0 °C.
-
In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.
-
CAUTION: Slowly and carefully pour the reaction mixture into the ice/bicarbonate slurry. This is a highly exothermic and gas-evolving quenching process. The bicarbonate neutralizes the strong acid and hydrolyzes the intermediate iminium salt to the aldehyde.[6][7]
-
Continue stirring for 30-60 minutes until all the ice has melted and gas evolution has ceased.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude residue can be purified by silica gel column chromatography using a gradient elution (e.g., starting from 20% ethyl acetate in hexanes and gradually increasing to 50-70%) to afford this compound as a solid.
-
Experimental Workflow Diagram
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
Part 4: Optimization Parameters
For researchers looking to fine-tune their reaction, the following table summarizes key parameters and their expected impact.
| Parameter | Range/Condition | Rationale & Expected Outcome | Potential Issues |
| Equivalents of POCl₃ | 1.2 - 2.5 equiv. | 1.5 equiv. is a standard starting point. [4]Higher equivalents can drive sluggish reactions to completion. | Excess reagent can lead to side products and a more vigorous quench. |
| Reaction Temperature | 0 °C to 80 °C | Imidazoles typically react well between RT and 60 °C. [3][7]Higher temps increase rate but risk side reactions. | Chlorination and decomposition are more likely at T > 60 °C. [7] |
| Co-Solvent | None, DCM, DCE | DCM or DCE prevents Vilsmeier salt precipitation, ensuring a homogenous reaction. [4] | Using no co-solvent risks a stuck stir bar if concentrations are high. |
| Reaction Time | 1 - 12 hours | Highly dependent on temperature and substrate. Must be determined empirically by TLC monitoring. | Prolonged times, especially with heating, can lead to product degradation. |
| Workup pH | pH 8-10 | Ensures complete hydrolysis of the iminium intermediate and deprotonation of the product for efficient extraction. | Acidic pH will result in the product remaining in the aqueous layer. |
References
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2022). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Coll. Vol. 6, p.684 (1988); Vol. 56, p.72 (1977). Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. r/organicchemistry. Retrieved from [Link]
- SAGE Publications Inc. (2005). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of the Chinese Chemical Society, 52(2), 315-318.
- ResearchGate. (2009). Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. Request PDF.
- International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. 3(10): 3646-3659.
-
Reddit. (2023). Vilsmeier-Haack formilation help. r/OrganicChemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
Sources
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- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Vilsmeier-Haack Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up of 1-Isopropyl-1H-imidazole-4-carbaldehyde Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 1-isopropyl-1H-imidazole-4-carbaldehyde. This molecule is a crucial building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical intermediates. As research projects transition from bench-scale discovery to pilot-plant production, scientists and process chemists face significant challenges in ensuring the scalability, safety, and efficiency of the synthetic route.
This guide is structured to provide practical, field-tested insights into the common hurdles encountered during the scale-up of this synthesis. We will explore the primary synthetic strategies, delve into a detailed troubleshooting guide in a question-and-answer format, and provide robust experimental protocols to support your process development efforts.
Core Synthetic Strategies
The synthesis of this compound is typically approached via two primary routes, each with distinct advantages and scale-up considerations.
-
Route A: N-Isopropylation. This pathway involves the direct alkylation of a pre-existing imidazole-4-carbaldehyde scaffold with an isopropylating agent.
-
Route B: Vilsmeier-Haack Formylation. This route begins with the more readily available 1-isopropyl-1H-imidazole, which is then formylated to introduce the aldehyde group at the C4 position.
Caption: Primary synthetic routes to the target compound.
Comparison of Synthetic Routes for Scale-Up
| Parameter | Route A: N-Isopropylation | Route B: Vilsmeier-Haack Formylation |
| Starting Material | Imidazole-4-carbaldehyde | 1-Isopropyl-1H-imidazole |
| Key Reagents | Isopropyl halide/sulfate, Base (NaH, K₂CO₃) | Phosphorus oxychloride (POCl₃), DMF |
| Number of Steps | Typically 1-2 steps | Typically 2 steps (N-isopropylation + Formylation) |
| Scalability | Moderate. Potential for regioisomer formation. | Challenging. Exothermic reaction with safety risks. |
| Key Hazards | Use of reactive hydrides (if NaH is used). | Highly exothermic Vilsmeier reagent formation, thermal instability of intermediates.[1][2][3] |
| Purification | Chromatography may be required to separate isomers. | Quench and work-up can be difficult. Product purification often requires distillation or recrystallization.[4] |
| Overall Recommendation | Favorable for smaller scales if regioselectivity can be controlled. | Often preferred for cost-effectiveness of starting materials, but requires stringent process safety controls. |
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis and scale-up process.
Vilsmeier-Haack Formylation Issues
Question 1: My Vilsmeier-Haack reaction is sluggish and does not go to completion, even with extended reaction times. How can I improve the reaction rate?
Answer: A sluggish reaction is a common issue, particularly during scale-up where heat and mass transfer can be limited. Here are several factors to investigate:
-
Reagent Quality and Stoichiometry: The quality of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is paramount.[4] Always use fresh, high-purity reagents, as contaminants can inhibit the reaction. On a larger scale, ensure that molar ratios are precisely maintained. An excess of the Vilsmeier reagent is often employed to drive the reaction to completion, but this must be balanced against the increased exotherm and purification burden.[4]
-
Temperature Optimization: The formation of the Vilsmeier reagent itself is highly exothermic and must be performed at low temperatures (typically 0-10 °C). However, the subsequent formylation of the imidazole substrate may require heating.[4] A careful optimization study is recommended. Incrementally increasing the reaction temperature (e.g., from 40 °C to 60 °C) can significantly boost the reaction rate. Always monitor for an increase in impurity formation at higher temperatures using in-process controls like HPLC.[4]
-
Order of Addition: The standard procedure involves pre-forming the Vilsmeier reagent before adding the substrate. An alternative "in-situ" method, where POCl₃ is added to a mixture of the substrate and DMF, can sometimes be beneficial, though it requires rigorous thermal hazard assessment to ensure the reaction does not become uncontrollable.[5]
Question 2: I'm observing significant by-product formation, which complicates purification. What are the likely side reactions and how can they be minimized?
Answer: By-product formation is a critical issue that impacts yield and downstream processing costs. The primary culprits are typically related to poor temperature control and substrate reactivity.
-
Over-alkylation/Rearrangement: While less common for this specific substrate, Vilsmeier-Haack conditions can sometimes lead to unexpected side reactions. The key is strict temperature control during reagent formation and the formylation step.
-
Decomposition: The Vilsmeier reagent and reaction intermediates can be thermally unstable.[1][2] Extended reaction times at elevated temperatures can lead to degradation. The goal should be to find the temperature "sweet spot" that provides a reasonable reaction rate without inducing significant decomposition.
-
Quenching Process: The quench step is critical. The reaction is typically quenched by slowly adding the reaction mixture to a cold, vigorously stirred aqueous solution of a base like sodium bicarbonate or sodium carbonate.[4] This neutralizes the acidic components. Poor temperature control during the quench can lead to localized "hot spots" and by-product formation.
Question 3: The work-up and purification are proving difficult to scale. What are the best practices for isolating the product?
Answer: Flash chromatography, a staple in the research lab, is often economically and practically unfeasible for large-scale production.[4] Therefore, developing a scalable purification strategy is essential.
-
Quenching and Extraction: After quenching the reaction, the product needs to be extracted into a suitable organic solvent, such as dichloromethane or ethyl acetate.[4] Perform multiple extractions to ensure complete recovery.
-
Recrystallization: If the final product is a solid, recrystallization is one of the most effective and scalable purification methods.[4] You will need to perform a solvent screen to identify a suitable solvent or solvent system that provides good recovery and high purity.
-
Vacuum Distillation: Since this compound is a liquid at room temperature, vacuum distillation can be a viable and scalable purification method.[4] This requires determining the boiling point of the compound under reduced pressure.
N-Isopropylation Issues
Question 4: I am getting a mixture of N1 and N3 alkylated products, or even a quaternary imidazolium salt. How can I improve the regioselectivity and avoid over-alkylation?
Answer: This is a classic challenge in imidazole chemistry.[6][7] The two nitrogen atoms of the imidazole ring have different steric and electronic environments, and deprotonation can lead to an anion where the charge is delocalized, allowing for alkylation at either nitrogen.
-
Steric Hindrance: The existing aldehyde group at the C4 position will influence the regioselectivity. Alkylation will likely favor the less sterically hindered nitrogen.
-
Choice of Base and Solvent: The reaction conditions play a huge role. Using a strong base like sodium hydride (NaH) in an aprotic solvent like THF or DMF will fully deprotonate the imidazole, forming the imidazolide anion. Weaker bases like potassium carbonate (K₂CO₃) in a polar solvent like acetonitrile may lead to a different selectivity profile.
-
Control Stoichiometry: To avoid the formation of quaternary imidazolium salts, use a slight excess of the imidazole starting material relative to the alkylating agent.[6] Monitor the reaction closely by TLC or HPLC and stop it once the starting material is consumed.[6]
General FAQs
Question 5: What are the most critical safety precautions when scaling up the Vilsmeier-Haack reaction?
Answer: The Vilsmeier-Haack reaction is known for its thermal hazards.[1][2][5] Both the formation of the Vilsmeier intermediate and the subsequent reaction can be highly exothermic and are known to be thermally unstable, posing a risk of a runaway reaction.[1][3]
-
Calorimetry Studies: Before any large-scale campaign, it is imperative to perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the heat of reaction, the rate of heat release, and the maximum temperature of the synthesis reaction (MTSR).[5]
-
Controlled Addition: Reagents, particularly POCl₃, must be added slowly and sub-surface to a well-stirred solution with efficient cooling to manage the exotherm.[4]
-
Emergency Planning: Have a clear plan for managing a cooling failure, which may include an emergency quenching procedure.
Question 6: How can I effectively monitor the progress of these reactions?
Answer: In-process monitoring is crucial for optimization and ensuring batch-to-batch consistency.
-
Thin-Layer Chromatography (TLC): A quick and effective method for qualitative monitoring at the bench scale.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis.[8] A stable, well-resolved HPLC method can be used to track the consumption of starting materials and the formation of the product and any impurities. This is essential for determining reaction completion and for release testing of the final product.[8][9]
Detailed Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 1-Isopropyl-1H-imidazole (Route B)
This protocol is a representative procedure and must be optimized for your specific equipment and scale.
Caption: Workflow for Vilsmeier-Haack Formylation.
-
Vilsmeier Reagent Formation: To a three-necked, jacketed reactor equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the reactor to 0 °C. Slowly add POCl₃ (1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10 °C.[4] Stir the resulting mixture at 0 °C for 30 minutes.
-
Formylation: Dissolve 1-isopropyl-1H-imidazole (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, if used) and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0 °C.[4]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature, and then heat to 40-50 °C. Monitor the reaction progress by HPLC until the starting material is consumed (typically 4-8 hours).[4]
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C. In a separate vessel, prepare a vigorously stirred, cold saturated aqueous solution of sodium bicarbonate. Slowly and carefully add the reaction mixture to the bicarbonate solution to quench the reaction, ensuring the temperature of the quench vessel is controlled.[4]
-
Extraction: Separate the organic layer (if present) and extract the aqueous layer multiple times with dichloromethane or ethyl acetate.[4]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation.[4]
Protocol 2: N-Isopropylation of Imidazole-4-carbaldehyde (Route A)
-
Setup: To a dry, nitrogen-purged reactor, add imidazole-4-carbaldehyde (1.0 eq) and anhydrous acetonitrile.
-
Base Addition: Add potassium carbonate (1.5 eq) to the suspension.
-
Alkylation: Heat the mixture to 60-70 °C and add 2-bromopropane (1.1 eq) dropwise.
-
Reaction: Stir the reaction at 70-80 °C and monitor by HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or by chromatography if necessary to remove any regioisomers.
References
-
Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde - Benchchem.
-
Isopropyl 1H-imidazole-1-carboxylate synthesis - ChemicalBook.
-
Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline - ResearchGate.
-
Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column - SIELC Technologies.
-
Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections - ACS Publications.
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Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline - ACS Publications.
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Imidazole synthesis - Organic Chemistry Portal.
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Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
-
Journal of Chemical and Pharmaceutical Research, 2015, 7(2):852-855 - JOCPR.
-
An In-depth Technical Guide to the Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine - Benchchem.
-
Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. - Mettler Toledo.
-
Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones - Organic & Biomolecular Chemistry (RSC Publishing).
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Isopropyl 1H-imidazole-1-carboxylate - Chem-Impex.
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Troubleshooting guide for reactions involving 1-isopropyl-1H-pyrazole-4-carbaldehyde - Benchchem.
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What is the synthesis route of 1H-Imidazole-4-carbaldehyde? - FAQ - Guidechem.
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Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline.
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Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines | Request PDF - ResearchGate.
-
Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
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1H-Imidazole-4-carbaldehyde synthesis - ChemicalBook.
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Vilsmeier-Haack Reaction - Chemistry Steps.
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Vilsmeier-Haack Reaction - Organic Chemistry Portal.
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Vilsmeier-Haack Reaction - J&K Scientific LLC.
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
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Vilsmeier-Haack Transformations under Non Classical Conditions.
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Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati - TSI Journals.
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A Comparative Guide to the Validation of Analytical Methods for Imidazole-4-Carboxylate Derivatives - Benchchem.
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Overcoming steric hindrance in N-alkylation of imidazole derivatives - Benchchem.
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Spectroscopic and Synthetic Profile of 1-isopropyl-1H-pyrazole-4-carbaldehyde: A Technical Guide - Benchchem.
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A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques - ijarsct.
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Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors | Request PDF - ResearchGate.
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Technical Support Center: Stability of 1-isopropyl-1H-pyrazole-4-carbaldehyde - Benchchem.
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1H-Imidazole-2-carboxaldehyde - Organic Syntheses Procedure.
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This compound | 194366-34-2 - Sigma-Aldrich.
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1h-imidazole-4-carbaldehyde - Sigma-Aldrich.
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Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing).
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One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC - NIH.
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(PDF) Reaction strategies for synthesis of imidazole derivatives: a review - ResearchGate.
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH.
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Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - NIH.
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This is why selective N-alkylation of imidazoles is difficult : r/OrganicChemistry - Reddit.
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Technical Support Center: Synthesis of Imidazole Aldehydes
Welcome to the technical support center for the synthesis of imidazole aldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of these valuable heterocyclic building blocks. Here, we provide troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles and field-proven insights.
General Troubleshooting & FAQs
This section addresses overarching issues that can arise regardless of the specific synthetic route employed.
Q1: My overall yield for the imidazole aldehyde synthesis is consistently low. What are the general factors I should investigate?
Low yields are a frequent complaint and can stem from multiple sources. A systematic approach is crucial for diagnosis.
-
Side Reactions : Imidazole rings are electron-rich and can undergo multiple reactions. Depending on your chosen route, side reactions like over-oxidation, multiple formylations, or reactions involving the N-H proton can significantly reduce the yield of your desired product.[1]
-
Product Instability : Imidazole aldehydes can be sensitive. Some are prone to decomposition or polymerization under harsh reaction conditions (e.g., high temperatures, strong acids/bases) or even during workup and purification.[2]
-
Starting Material Quality : Ensure the purity of your starting imidazole. Impurities can interfere with the reaction or complicate purification.
-
Incomplete Reaction : Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). An incomplete reaction is a common cause of low yield.
-
Purification Losses : Imidazole aldehydes are often polar, which can lead to challenges during extraction and column chromatography, causing significant loss of material.
Below is a workflow to diagnose the root cause of low yields.
Q2: The imidazole N-H proton seems to be interfering with my reaction. How do I choose an appropriate protecting group?
The imidazole N-H is acidic (pKa ≈ 14.5) and nucleophilic, often interfering with organometallic reagents (like Grignards or lithiating agents) or electrophilic reagents.[3] Protecting this nitrogen is a critical step in many synthetic sequences. The ideal protecting group should be easy to install, stable to the reaction conditions, and easy to remove without affecting the rest of the molecule.
| Protecting Group | Introduction Reagent | Cleavage Conditions | Stability & Notes |
| Trityl (Tr) | Trityl chloride (TrCl), base (e.g., Et3N) | Mild acid (e.g., TFA, AcOH in DCM) | Bulky, provides steric hindrance. Stable to basic and neutral conditions.[4] |
| Tosyl (Ts) | Tosyl chloride (TsCl), base | Strong acid or reductive cleavage | Electron-withdrawing, deactivates the ring towards electrophilic attack. Very stable. |
| t-Butyldimethylsilyl (TBDMS) | TBDMSCl, base (e.g., Imidazole) | Fluoride source (TBAF), acid | Stable to organolithium reagents up to -10 °C. Useful for directing lithiation.[5] |
| 1-(1-Ethoxyethyl) (EE) | Ethyl vinyl ether, acid catalyst | Mild aqueous acid (e.g., 0.1 M HCl) | Easily introduced and removed under mild conditions.[6] |
| Dialkoxymethyl | Triethyl orthoformate | Neutral or acidic hydrolysis at room temp | Useful for directing C-2 lithiation and subsequent formylation.[7] |
Troubleshooting by Synthetic Route
Route 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles like imidazoles using a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[8][9]
Q3: My Vilsmeier-Haack reaction on an imidazole substrate is failing or giving a black tar. What went wrong?
Causality : The Vilsmeier reagent is a relatively weak electrophile.[10] Therefore, the reaction is most effective on electron-rich, unactivated imidazoles.
-
Substrate Reactivity : If your imidazole has strong electron-withdrawing groups, it may be too deactivated to react. The reaction's success is highly dependent on the substrate's nucleophilicity.[11]
-
Temperature Control : The reaction is often exothermic. Adding POCl₃ to DMF should be done slowly and at a low temperature (e.g., 0 °C) to prevent uncontrolled side reactions and decomposition.[11] Running the subsequent formylation at too high a temperature can also lead to polymerization and tar formation.
-
Stoichiometry : An excess of the Vilsmeier reagent can sometimes lead to di-formylation or other side products. A 1.5:1 ratio of Vilsmeier reagent to substrate is a common starting point.[10]
-
Hydrolysis Step : The final step is the hydrolysis of the iminium salt intermediate to the aldehyde. This must be done carefully, often by pouring the reaction mixture into ice-cold water or a basic solution (like sodium acetate solution) to manage the quench and facilitate product formation.[10]
Route 2: Oxidation of Hydroxymethylimidazoles
This common two-step approach involves first creating a hydroxymethylimidazole, followed by its oxidation to the aldehyde. One of the most frequently used methods for synthesizing 1H-imidazole-4-carboxaldehyde is the oxidation of the corresponding alcohol with manganese dioxide (MnO₂).[12]
Q4: My oxidation with MnO₂ is slow, incomplete, or requires a huge excess of the reagent. How can I improve this?
Causality : The activity of MnO₂ is highly variable and depends on its method of preparation. It is not a catalytic reagent; it is consumed in the reaction, and its surface area is critical for reactivity.
-
MnO₂ Activity : Use "activated" MnO₂. Commercially available activated MnO₂ is generally reliable. The activity can degrade over time, so using a fresh batch is recommended.
-
Solvent Choice : The reaction is heterogeneous. Solvents like chloroform, dichloromethane, or acetone are common. The key is to ensure the starting alcohol has reasonable solubility while allowing for effective stirring of the MnO₂ slurry.
-
Stoichiometry : A large excess of MnO₂ (5-20 equivalents by weight) is often necessary to drive the reaction to completion.
-
Reaction Monitoring : The reaction can be slow, sometimes requiring 24-48 hours. Monitor progress by TLC, filtering a small aliquot of the reaction mixture through celite to remove the MnO₂ before spotting.
-
Alternative Oxidants : If MnO₂ fails, other reagents can be used, though they may present their own challenges (e.g., toxicity, over-oxidation).
| Oxidizing Agent | Typical Conditions | Pros | Cons |
| **Manganese Dioxide (MnO₂) ** | CHCl₃ or DCM, reflux | Mild, selective for allylic/benzylic alcohols | Heterogeneous, requires large excess, variable activity |
| PCC / PDC | DCM, room temp | Good yields, homogenous | Toxic (Chromium-based), can be acidic |
| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N, low temp (-78 °C) | Mild, high yields | Requires cryogenic temps, smelly byproducts |
| Dess-Martin Periodinane | DCM, room temp | Mild, fast, high yields | Can be explosive, expensive |
Route 3: Formylation via C-2 Lithiation
This route involves deprotonating an N-protected imidazole at the C-2 position with a strong base (like n-BuLi), followed by quenching the resulting anion with an electrophilic formylating agent like DMF.
Q5: I'm trying to perform a Grignard reaction on my synthesized imidazole aldehyde, but the yield is poor and I recover starting material. Why?
Causality : The N-H proton of the imidazole ring is acidic enough to quench Grignard reagents.[3] This is a classic pitfall. The Grignard reagent (R-MgX) is a strong base and will preferentially deprotonate the imidazole nitrogen rather than adding to the aldehyde carbonyl.[13][14]
-
The Acid-Base Problem : One equivalent of your Grignard reagent is consumed for every equivalent of N-H in your substrate.
-
Solution 1: Use Excess Grignard Reagent : The simplest approach is to use at least two equivalents of the Grignard reagent. The first equivalent deprotonates the ring, and the second performs the nucleophilic attack on the aldehyde.
-
Solution 2: N-Protection : A more robust and cleaner method is to protect the imidazole nitrogen before the Grignard reaction (see the protecting group table in Q2). This removes the acidic proton entirely, allowing the Grignard reagent to react exclusively at the carbonyl.[4] After the reaction, the protecting group can be removed.
Experimental Protocols
Protocol: Synthesis of 1H-Imidazole-4-carboxaldehyde via Oxidation
This protocol is adapted from a procedure reported in Organic Syntheses for the oxidation of 1,4-hydroxymethylimidazole.[12]
Step 1: Reaction Setup
-
To a 1 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add a solution of 1,4-hydroxymethylimidazole (25.1 g, 0.254 mol) in methanol (250 g).
-
Add activated manganese dioxide (125.5 g, ~1.44 mol) to the solution in portions with vigorous stirring.
Step 2: Reaction Execution
-
Heat the suspension to reflux and maintain vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM). Take an aliquot, filter it through a small plug of celite, and spot the filtrate on the TLC plate. The starting material is more polar than the product aldehyde.
-
Continue refluxing until the starting material is consumed (typically 4-6 hours).
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the manganese dioxide solids. Wash the filter cake thoroughly with hot methanol (3 x 100 mL) to recover all the product.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization (e.g., from water or ethanol/water) to yield 1H-imidazole-4-carboxaldehyde as a solid.
Expected Characterization Data :
-
Appearance : Off-white to light tan solid.[15]
-
Melting Point : 174-177 °C.[16]
-
¹H NMR : The aldehyde proton signal is characteristically downfield (~9.7 ppm in CDCl₃), with imidazole ring protons in the aromatic region (~7.5-7.7 ppm).[17][18]
References
-
Turner, J. A. (1990). 2-Protecting groups for 5-lithiation in the syntheses of imidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1645-1649. [Link]
-
Deming, T. J., et al. (1995). Synthesis of imidazole‐containing poly(iminomethylenes). Choice of N(Im)‐protecting group. Journal of Polymer Science Part A: Polymer Chemistry, 33(12), 1933-1941. [Link]
-
Manoharan, T. S., & Brown, R. S. (1988). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry, 53(5), 1107–1110. [Link]
-
Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4038–4040. [Link]
-
Yılmaz, F., et al. (2018). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate. [Link]
-
National Center for Biotechnology Information. Imidazole-4-carboxaldehyde. PubChem Compound Summary. [Link]
-
Protheragen. 1H-Imidazole-4-carbaldehyde. Protheragen Product Page. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Handy, S. T. (2006). Grignard Reactions in Imidazolium Ionic Liquids. The Journal of Organic Chemistry, 71(12), 4659–4662. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Wikipedia. [Link]
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NROChemistry. Vilsmeier-Haack Reaction. NROChemistry. [Link]
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ResearchGate. The effect of imidazole concentration on the isolation and desorption yield of purified His-tagged GFP. ResearchGate. [Link]
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J&K Scientific LLC. (2022). Vilsmeier-Haack Reaction. J&K Scientific. [Link]
-
Patil, S. B., & Patil, P. G. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 428-442. [Link]
- Google Patents. (1998). US5726293A - Affinity purification methods involving imidazole elution.
-
Reddit. (2022). Nothing has been working for this synthesis-HELP. r/chemistry. [Link]
-
Kopecny, D., et al. (2019). Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. Chemico-Biological Interactions, 304, 108-115. [Link]
-
Wikipedia. Imidazole. Wikipedia. [Link]
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ResearchGate. (2016). Problem with to synthesis of imidazole? ResearchGate. [Link]
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Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. Chemistry LibreTexts. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 1-isopropyl-1H-imidazole-4-carbaldehyde
Introduction: 1-isopropyl-1H-imidazole-4-carbaldehyde is a substituted imidazole derivative that serves as a crucial building block in medicinal chemistry and organic synthesis.[1][2] Its heterocyclic structure, featuring an aldehyde functional group, makes it a versatile precursor for the development of novel pharmaceutical agents, including antifungal and antibacterial drugs.[1] The precise structural confirmation and purity assessment of this compound are paramount to ensure the reliability of downstream applications, from fundamental research to drug development. Inconsistent purity or misidentification of such a key intermediate can lead to failed syntheses, ambiguous biological data, and significant project delays.
This guide provides an in-depth comparison of the primary analytical methods for the comprehensive characterization of this compound. We will move beyond mere procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for generating trustworthy and reproducible data.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural analysis for organic molecules. It provides unambiguous information about the carbon-hydrogen framework, confirming the identity and connectivity of atoms within the molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.
Expertise & Causality:
We utilize a combination of ¹H and ¹³C NMR to create a complete picture. ¹H NMR identifies the number and environment of all hydrogen atoms, including the characteristic signals for the isopropyl, imidazole ring, and aldehyde protons. ¹³C NMR complements this by identifying all unique carbon environments. The choice of a deuterated solvent like DMSO-d₆ or CDCl₃ is critical; DMSO-d₆ is often preferred for imidazole derivatives due to its ability to solubilize polar compounds and prevent the exchange of the N-H proton, although for N-substituted imidazoles like our target, CDCl₃ is also an excellent choice.
Experimental Protocol: ¹H & ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved to prevent signal broadening.
-
Instrument Setup: Record spectra on a 400 MHz (or higher) NMR spectrometer.[3] Higher field strengths provide better signal dispersion, which is crucial for resolving complex spin-spin coupling.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet (77.16 ppm).
Data Presentation: Expected NMR Data
Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| ~9.85 | Singlet (s) | - | 1H | Aldehyde proton (-CHO) |
| ~7.80 | Singlet (s) | - | 1H | Imidazole C2-H |
| ~7.75 | Singlet (s) | - | 1H | Imidazole C5-H |
| ~4.60 | Septet (sept) | ~6.8 | 1H | Isopropyl methine (-CH) |
| ~1.50 | Doublet (d) | ~6.8 | 6H | Isopropyl methyl (-CH₃)₂ |
Table 2: Expected ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~185.0 | Aldehyde Carbonyl (C=O) |
| ~140.0 | Imidazole C4 |
| ~138.5 | Imidazole C2 |
| ~125.0 | Imidazole C5 |
| ~50.0 | Isopropyl Methine (-CH) |
| ~22.5 | Isopropyl Methyl (-CH₃) |
Workflow Visualization: NMR Analysis
Caption: Workflow for NMR-based structural characterization.
Molecular Weight and Formula Confirmation by Mass Spectrometry (MS)
Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of the synthesized compound and can provide structural information through fragmentation analysis.
Expertise & Causality:
For a polar, non-volatile molecule like this compound, High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the method of choice. ESI minimizes fragmentation, allowing for clear observation of the molecular ion (or, more commonly, the protonated molecule, [M+H]⁺). HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition, thus distinguishing the target compound from potential isomers. The molecular formula is C₇H₁₀N₂O, giving a monoisotopic mass of 138.0793 Da.[4]
Experimental Protocol: LC-HRMS (ESI+)
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).
-
Infusion/Chromatography: Introduce the sample into the mass spectrometer. This can be done via direct infusion using a syringe pump or, more commonly, as the eluent from an HPLC system (see Section 3).
-
MS Instrument Settings (ESI+):
-
Ionization Mode: Positive Electrospray Ionization (ESI+). The basic nitrogen atoms in the imidazole ring are readily protonated.
-
Mass Analyzer: Set to scan a relevant m/z range (e.g., m/z 50-300) in high-resolution mode.
-
Collision Energy: Use a low collision energy to observe the parent ion, and then perform a separate experiment with increased energy (MS/MS) to induce fragmentation for structural confirmation.
-
-
Data Analysis: Identify the m/z of the most abundant ion in the spectrum. Compare the exact mass of the [M+H]⁺ peak to the theoretical calculated mass.
Data Presentation: Expected Mass Spectrometry Data
Table 3: Expected High-Resolution MS Data
| Ion | Theoretical m/z | Observed m/z | Mass Error (ppm) | Inferred Formula |
|---|---|---|---|---|
| [M+H]⁺ | 139.0866 | ~139.0865 | < 5 ppm | C₇H₁₁N₂O⁺ |
| [M+Na]⁺ | 161.0685 | ~161.0684 | < 5 ppm | C₇H₁₀N₂NaO⁺ |
Key Fragmentation Pathways (MS/MS of m/z 139.0866):
-
Loss of propene (C₃H₆, 42.0469 Da): Fragmentation of the isopropyl group, leading to a fragment at m/z ~97.0397.
-
Loss of carbon monoxide (CO, 27.9949 Da): Fragmentation of the aldehyde group, leading to a fragment at m/z ~111.0917.
Workflow Visualization: Mass Spectrometry Analysis
Caption: Workflow for mass spectrometry-based analysis.
Purity Assessment by Chromatographic Methods
Chromatography separates components of a mixture, making it the gold standard for determining the purity of a compound. For a polar molecule like this compound, both liquid and gas chromatography can be applied, each with distinct advantages and challenges.
A. High-Performance Liquid Chromatography (HPLC/UPLC)
HPLC is the most common method for purity analysis of pharmaceutical intermediates. It separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase.
Expertise & Causality: Due to the polarity of the imidazole ring, a hydrophilic interaction chromatography (HILIC) method could be effective.[5] However, a well-designed Reverse-Phase (RP) HPLC method is often more robust and widely available.[6][7] We select a C18 stationary phase, which is versatile. The mobile phase consists of an organic modifier (acetonitrile) and an aqueous component. The addition of an acid, such as formic acid, is crucial. It serves two purposes: 1) it protonates any residual silanols on the silica-based column, preventing peak tailing, and 2) it ensures the analyte is in a consistent protonation state, leading to sharp, reproducible peaks. It is also volatile, making it compatible with MS detection.[6][7]
-
Instrumentation: An HPLC or UPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 10-15 minutes. This ensures that impurities with a wide range of polarities can be detected.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength where the imidazole chromophore absorbs, typically around 260-280 nm.[8] A PDA detector is superior as it can assess peak purity across a range of wavelengths.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 A:B) at a concentration of ~0.5 mg/mL.
B. Gas Chromatography (GC)
GC separates compounds based on their volatility. While powerful, it can be challenging for polar, low-volatility compounds like imidazoles.
Expertise & Causality: Direct injection of this compound onto a standard GC column may result in poor peak shape and low response due to its polarity and hydrogen bonding capability. While less common for this specific analysis, a GC method would likely require a specialized polar column (e.g., a wax column) or a derivatization step to increase volatility and reduce polarity.[9] For routine purity checks, HPLC is the more direct and reliable method.
Data Presentation: Comparison of Chromatographic Methods
Table 4: Comparative Guide for Chromatographic Analysis
| Parameter | Reverse-Phase HPLC | Gas Chromatography (GC) |
|---|---|---|
| Principle | Partitioning between liquid mobile phase and solid stationary phase. | Partitioning between gas mobile phase and liquid stationary phase. |
| Suitability | Excellent. Ideal for polar, non-volatile compounds. | Challenging. Requires high temperatures; may need derivatization. |
| Typical Retention Time | 3-8 minutes (gradient) | Dependent on column and temperature program. |
| Purity Assessment | Area percent of the main peak. PDA detector confirms peak homogeneity. | Area percent of the main peak. |
| Pros | Robust, reproducible, MS-compatible, operates at room temperature. | High resolution for volatile compounds. |
| Cons | Higher solvent consumption. | Potential for thermal degradation of the analyte. |
Workflow Visualization: HPLC Purity Analysis
Caption: Workflow for DSC and TGA thermal analysis.
References
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SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
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The Royal Society of Chemistry. (2009). SUPPORTING INFORMATION for Chemical Communications. Retrieved from [Link]
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SIELC Technologies. (2018). 1H-Imidazole-4-carbaldehyde. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Imidazole-4-carboxaldehyde. PubChem Compound Database. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1H-Imidazole-2-carboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]
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ResearchGate. (n.d.). Experimental and theoretical thermochemical studies of imidazole, imidazole-2-carboxaldehyde and 2-aminobenzimidazole. Retrieved from [Link]
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ResearchGate. (2017). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Retrieved from [Link]
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Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Retrieved from [Link]
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ResearchGate. (n.d.). Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. Retrieved from [Link]
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A Comparative Guide to the Analysis of 1-isopropyl-1H-imidazole-4-carbaldehyde: HPLC-UV vs. GC-MS
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative and qualitative analysis of 1-isopropyl-1H-imidazole-4-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the causality behind experimental choices, providing field-proven insights and detailed, self-validating protocols.
The accurate analysis of this compound, a key heterocyclic building block, is critical in pharmaceutical synthesis and quality control.[1] Its imidazole core and reactive aldehyde group necessitate robust analytical methods to ensure purity, stability, and concentration.[2][3] The choice between HPLC and GC-MS is not merely one of preference but is dictated by the specific analytical objective, be it routine quality control, trace-level impurity profiling, or definitive structural confirmation.
This guide will explore the fundamental principles of each technique and their specific application to this analyte, supported by experimental data and protocols. We will dissect the strengths and limitations of each method, enabling you to make an informed decision for your analytical needs.
Analyte Profile: this compound
Understanding the physicochemical properties of the target analyte is the cornerstone of effective method development.
-
Structure: Comprises a polar imidazole ring, a non-polar isopropyl group, and a polar, reactive aldehyde functional group.
-
Polarity: The presence of two nitrogen heteroatoms and a carbonyl group confers significant polarity to the molecule. This property is central to its behavior in chromatographic systems.
-
Volatility & Thermal Stability: As a small organic molecule, it possesses moderate volatility. However, aldehydes can be susceptible to thermal degradation or oxidation, a critical consideration for GC-based methods where high temperatures are employed.[4]
-
UV Absorbance: The imidazole ring contains a conjugated π-electron system, which acts as a chromophore, allowing for detection by UV spectroscopy.[5]
-
Reactivity: The aldehyde group is chemically reactive and can participate in various reactions, including oxidation and condensation. This necessitates careful sample handling and storage to prevent degradation.[2]
High-Performance Liquid Chromatography (HPLC-UV) Analysis
HPLC is a powerful technique for separating components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6][7] For a polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[8]
Causality Behind Methodological Choices
-
Separation Mode (Reversed-Phase): In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase.[8] The polar analyte has a weaker affinity for the non-polar column and a stronger affinity for the mobile phase, allowing it to elute. Retention is modulated by adjusting the ratio of the aqueous mobile phase to a less polar organic modifier (e.g., acetonitrile or methanol).[9]
-
Column Selection (C18): A C18 (octadecylsilane) column is the most common and versatile reversed-phase column, providing excellent retention and separation for a broad range of moderately polar to non-polar compounds. Its hydrophobic nature provides the necessary interaction with the analyte for effective separation.
-
Mobile Phase Composition: A gradient of acidified water and acetonitrile is chosen. The acid (e.g., phosphoric acid) is used to buffer the mobile phase to a low pH (~3.2). This is critical for imidazole-containing compounds as it ensures the nitrogen atoms in the ring are consistently protonated, preventing peak tailing and yielding sharp, symmetrical peaks.[5][10] Acetonitrile is a common organic modifier that provides good elution strength for polar analytes.
-
Detection (UV): Based on the UV-absorbing properties of the imidazole ring, a UV detector is selected. A detection wavelength around 300 nm is often suitable for imidazole derivatives, providing a good balance of sensitivity and selectivity.[5]
Experimental Protocol: HPLC-UV Analysis
1. Reagent and Sample Preparation:
- Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.
- Mobile Phase B: Acetonitrile.
- Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of Mobile Phase A and B.
- Sample Solution: Prepare the sample in the same diluent as the standard to a target concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30°C.
- UV Detector Wavelength: 300 nm.
- Gradient Elution: | Time (min) | % Mobile Phase A | % Mobile Phase B | |------------|------------------|------------------| | 0.0 | 90 | 10 | | 15.0 | 10 | 90 | | 20.0 | 10 | 90 | | 20.1 | 90 | 10 | | 25.0 | 90 | 10 |
3. Method Validation Parameters:
- The method should be validated according to ICH guidelines, assessing linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[11]
Data Presentation: Expected HPLC Performance
| Parameter | Expected Result |
| Retention Time (RT) | ~ 8-10 minutes (dependent on exact column chemistry) |
| Linearity (r²) | ≥ 0.999 over a range of 1-200 µg/mL |
| LOD | ~ 0.1 µg/mL |
| LOQ | ~ 0.3 µg/mL |
| Precision (%RSD) | < 2% for replicate injections |
| Accuracy (% Recovery) | 98-102% |
Workflow Diagram: HPLC-UV Analysis
Objective Comparison: HPLC-UV vs. GC-MS
The selection of the optimal analytical technique hinges on a trade-off between speed, cost, sensitivity, and the required level of analytical certainty.
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on polarity and partitioning between liquid mobile and solid stationary phases. [12] | Separation based on volatility and boiling point, followed by mass-based detection. [13] |
| Sample Preparation | Simple: Dissolve and inject. Minimal sample manipulation reduces potential for error. | Complex: Requires a multi-step derivatization and extraction process. T[14]his is more time-consuming and introduces more potential variables. |
| Sensitivity | Moderate. Suitable for assay and purity determination at levels typically >0.1 µg/mL. | Very High. Especially in SIM mode, capable of detecting trace and ultra-trace levels (pg/mL). [15] |
| Selectivity | Good. Based on chromatographic retention time. Co-eluting impurities can interfere. [8] | Excellent. Combines chromatographic separation with mass filtering, providing two dimensions of separation for unparalleled selectivity. |
| Identification Power | Low. Based solely on retention time comparison with a known standard. Not definitive. | High ("Gold Standard"). Provides a mass spectrum "fingerprint" for positive, unambiguous identification. [4] |
| Speed | Fast. Typical run times are 15-25 minutes. No derivatization step required. | Slower overall. While the GC run may be ~20 min, the derivatization step adds at least an hour to the total analysis time. |
| Robustness | High. Generally considered a robust and routine-friendly technique for quality control. | Moderate. The derivatization step can be a source of variability if not carefully controlled. |
| Cost | Lower. Both instrument acquisition and running costs (solvents, columns) are generally lower. | Higher. GC-MS systems are more expensive to purchase, operate (e.g., high-purity gases), and maintain. |
| Best For | Routine QC, purity assays, content uniformity, stability studies where analyte levels are high. [16] | Trace-level impurity analysis, identification of unknowns, metabolite identification, and confirmatory analysis. [4] |
Logical Comparison Diagram
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful and valid techniques for the analysis of this compound, but their applications are distinct.
Choose HPLC-UV for:
-
Routine Quality Control: When analyzing the purity or concentration of the bulk substance or formulated product, HPLC-UV provides the necessary accuracy, precision, and robustness with a simpler, faster workflow. *[11] High-Throughput Screening: The lack of a derivatization step makes it more suitable for analyzing a large number of samples efficiently.
Choose GC-MS for:
-
Trace-Level Impurity Detection: When the goal is to detect and identify process-related impurities or degradation products at very low concentrations, the superior sensitivity and selectivity of GC-MS are required.
-
Confirmatory Analysis: For unambiguous structural confirmation, such as in reference standard characterization or in forensic and regulatory submissions, the mass spectral data provided by GC-MS is indispensable.
[4]Ultimately, the most effective analytical strategy may involve using both techniques synergistically: HPLC-UV for routine quantitative analysis and GC-MS for orthogonal validation and in-depth impurity profiling. This dual approach provides a comprehensive and trustworthy analytical picture, ensuring the highest standards of scientific integrity.
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Al-Dirbashi, O. Y., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International Journal of Molecular Sciences, 20(11), 2799. Available from: [Link]
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Pachuta, R. R., et al. (2009). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 66(4), 355-63. Available from: [Link]
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Bibel, M. (2023). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
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Sugaya, N., et al. (2001). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Journal of Health Science, 47(1), 67-73. Available from: [Link]
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Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved from [Link]
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Wang, Y., et al. (2021). Optimized HPLC chromatograms of eight imidazole antifungal drug enantiomers in polar organic phase. ResearchGate. Available from: [Link]
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U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]
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Spectroscopy Online. (2010). Derivatization in Mass Spectrometry. Retrieved from [Link]
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Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]
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Drawell. (n.d.). How Does HPLC Work: Key Principles, Components and Working Process. Retrieved from [Link]
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van der Merwe, J. H., et al. (2020). The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes. Analytical Methods, 12(13), 1755-1762. Available from: [Link]
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Microbe Notes. (2024). HPLC: Principle, Parts, Types, Uses, Diagram. Retrieved from [Link]
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Nakagawa, T., et al. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-70. Available from: [Link]
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Pharmaguideline. (n.d.). Principle of HPLC | HPLC System Working Explained. Retrieved from [Link]
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Al-Saeed, M. H. (2023). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. International Journal of Advanced Research in Science, Communication and Technology, 3(6), 1-10. Available from: [Link]
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Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research, 14(3), 101684. Available from: [Link]
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van der Merwe, J. H., et al. (2020). The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation. ResearchGate. Available from: [Link]
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Moree, W. J., et al. (2015). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate. Available from: [Link]
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Aruna, G., et al. (2014). A review on method development by hplc. International Journal of Medicinal Chemistry & Analysis, 4(3), 133-144. Available from: [Link]
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Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (n.d.). HPLC Method Development and Validation Process of Drug Analysis and Applications. Retrieved from [Link]
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Agilent. (n.d.). Practical Steps in GC Method Development. Retrieved from [Link]
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Charlton, A. J., & Jones, A. (2007). Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry. Journal of Chromatography A, 1141(1), 117-22. Available from: [Link]
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A Comparative Analysis of the Reactivity of 1-isopropyl-1H-imidazole-4-carbaldehyde in Key Organic Transformations
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals delineating the reactivity profile of 1-isopropyl-1H-imidazole-4-carbaldehyde in comparison to other commercially available aldehydes. This document provides an in-depth analysis of the electronic and steric factors influencing its reactivity, supported by experimental protocols and comparative data.
Introduction: The Unique Chemical Landscape of Heteroaromatic Aldehydes
Aldehydes are a cornerstone of organic synthesis, participating in a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. Their reactivity is primarily governed by the electrophilicity of the carbonyl carbon. The structural context of the aldehyde, particularly the nature of the group attached to the formyl moiety, profoundly influences this electrophilicity. While aliphatic and simple aromatic aldehydes have been extensively studied, heteroaromatic aldehydes, such as this compound, present a more nuanced reactivity profile due to the complex interplay of electronic effects and the presence of heteroatoms within the aromatic ring.[1]
This guide focuses on elucidating the reactivity of this compound by comparing it with two archetypal aldehydes: benzaldehyde, a standard aromatic aldehyde, and isobutyraldehyde, a branched aliphatic aldehyde. This comparison will provide a framework for predicting its behavior in various synthetic transformations and aid in the rational design of reaction conditions.
Structural Features Influencing the Reactivity of this compound
The reactivity of this compound is a consequence of the combined electronic and steric effects of its constituent parts: the imidazole ring and the N-isopropyl substituent.
Electronic Effects of the Imidazole Ring:
The imidazole ring is an electron-rich heteroaromatic system containing two nitrogen atoms.[2][3] One nitrogen atom is pyrrole-like (N-1) and contributes a lone pair to the aromatic π-system, while the other is pyridine-like (N-3) with its lone pair in an sp² hybrid orbital in the plane of the ring.[4][5] This arrangement makes the imidazole ring amphoteric, capable of acting as both a weak acid and a base.[2][5]
The overall electronic effect of the imidazole ring on the attached carbaldehyde group is complex. The ring can act as a π-electron donor through resonance, which would decrease the electrophilicity of the carbonyl carbon. Conversely, the nitrogen atoms exert an inductive electron-withdrawing effect. The net result of these opposing forces determines the overall reactivity. Studies on imidazolecarboxaldehydes suggest that the electronic structure of the ring significantly influences the reactivity of the carbonyl group.[1] The position of the carbaldehyde group on the ring is also critical; in the case of this compound, the formyl group is at the C4 position.
Steric and Electronic Effects of the N-isopropyl Group:
The isopropyl group at the N-1 position introduces steric bulk around the imidazole ring. This can influence the approach of nucleophiles to the carbonyl carbon. Electronically, the isopropyl group is a weak electron-donating group through induction, which can slightly decrease the electrophilicity of the aldehyde.
Comparative Reactivity Analysis
To provide a practical understanding of this compound's reactivity, we will compare it to benzaldehyde and isobutyraldehyde in several key reaction classes.
3.1. Nucleophilic Addition Reactions
Nucleophilic addition is the quintessential reaction of aldehydes. The rate of this reaction is directly proportional to the electrophilicity of the carbonyl carbon.
-
This compound: The imidazole ring's electronic nature makes this aldehyde generally less reactive towards nucleophiles than aliphatic aldehydes but potentially more reactive than benzaldehyde under certain conditions. The electron-donating character of the imidazole ring can be modulated by pH. Protonation of the N-3 nitrogen under acidic conditions would significantly increase the electron-withdrawing nature of the ring, thereby enhancing the aldehyde's reactivity.[1]
-
Benzaldehyde: As an aromatic aldehyde, benzaldehyde is less reactive than aliphatic aldehydes.[6][7][8] The phenyl group donates electron density to the carbonyl group via resonance, reducing the partial positive charge on the carbonyl carbon and thus its susceptibility to nucleophilic attack.[9][10]
-
Isobutyraldehyde: This branched aliphatic aldehyde is generally more reactive than both aromatic and heteroaromatic aldehydes in nucleophilic additions.[11][12][13][14][15] The alkyl group offers minimal electronic stabilization to the carbonyl group.
Table 1: Predicted Relative Reactivity in Nucleophilic Addition
| Aldehyde | Predicted Reactivity | Rationale |
| Isobutyraldehyde | High | No significant electronic stabilization of the carbonyl group.[11][13] |
| This compound | Moderate | Competing electronic effects of the imidazole ring; reactivity is pH-dependent.[1] |
| Benzaldehyde | Low | Resonance stabilization from the phenyl ring deactivates the carbonyl group.[6][9][10] |
3.2. Oxidation Reactions
Aldehydes are readily oxidized to carboxylic acids. The ease of oxidation can be influenced by the stability of the starting material and the intermediate radical species.
-
This compound: The imidazole ring is generally stable to mild oxidizing agents.[16] However, strong oxidants could potentially affect the ring. The oxidation of the aldehyde group itself is expected to proceed readily. Studies have shown that imidazole-4-carbaldehydes can be oxidized by aldehyde dehydrogenases.[17]
-
Benzaldehyde: Benzaldehyde is susceptible to air oxidation, forming benzoic acid, and this process often requires the use of stabilizers for long-term storage.[18][19]
-
Isobutyraldehyde: Aliphatic aldehydes, including isobutyraldehyde, are readily oxidized and can undergo autoxidation upon exposure to air, sometimes forming peroxides.[11][12][13]
3.3. Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones to alkenes, is a powerful tool in organic synthesis.[20][21][22][23] The reaction proceeds via nucleophilic attack of a phosphorus ylide on the carbonyl carbon.
-
This compound: The moderate electrophilicity of this aldehyde suggests it will readily undergo the Wittig reaction. The steric bulk of the N-isopropyl group is unlikely to significantly hinder the approach of the ylide.
-
Benzaldehyde: Benzaldehyde is a common substrate for the Wittig reaction.[20]
-
Isobutyraldehyde: Aliphatic aldehydes are highly reactive in the Wittig reaction.[22]
3.4. Knoevenagel Condensation
The Knoevenagel condensation is a base-catalyzed reaction between an aldehyde or ketone and an active methylene compound.[24][25][26]
-
This compound: Heteroaromatic aldehydes are known to participate in Knoevenagel condensations.[27][28] The basicity of the imidazole ring itself might influence the reaction, potentially acting as an internal catalyst or requiring specific pH control.
-
Benzaldehyde: Aromatic aldehydes are classic substrates for the Knoevenagel condensation.[26]
-
Isobutyraldehyde: Aliphatic aldehydes also undergo Knoevenagel condensation.[28]
Experimental Protocols for Comparative Reactivity Studies
To quantitatively assess the relative reactivities, the following experimental protocols can be employed.
4.1. Competitive Wittig Reaction
This experiment provides a direct comparison of the relative rates of reaction of two aldehydes with a limiting amount of a Wittig reagent.
Protocol:
-
Equimolar amounts (e.g., 1.0 mmol) of this compound and benzaldehyde are dissolved in a suitable anhydrous solvent (e.g., 10 mL of THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of a stabilized phosphorus ylide (e.g., (triphenylphosphoranylidene)acetate, 0.8 mmol) in the same solvent is added dropwise to the aldehyde mixture at a controlled temperature (e.g., 0 °C).
-
The reaction is stirred for a set period (e.g., 2 hours) and then quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The product ratio is determined by ¹H NMR spectroscopy or gas chromatography-mass spectrometry (GC-MS) by integrating the signals corresponding to the respective alkene products.
Rationale: The aldehyde that reacts faster will be consumed to a greater extent, and the product ratio will reflect the relative reactivity.
Diagram: Competitive Wittig Reaction Workflow
Caption: Workflow for the competitive Wittig reaction.
4.2. Monitoring Knoevenagel Condensation by UV-Vis Spectroscopy
The formation of the α,β-unsaturated product in the Knoevenagel condensation can often be monitored by UV-Vis spectroscopy due to the creation of a conjugated system.
Protocol:
-
Prepare separate solutions of this compound, benzaldehyde, and isobutyraldehyde of known concentration in a suitable solvent (e.g., ethanol).
-
In a quartz cuvette, mix a solution of the aldehyde with a solution of an active methylene compound (e.g., malononitrile) and a catalytic amount of a base (e.g., piperidine).
-
Immediately place the cuvette in a UV-Vis spectrophotometer and record the absorbance at the λmax of the expected product over time.
-
Repeat the experiment for each aldehyde under identical conditions.
-
Plot absorbance versus time for each reaction. The initial rate of the reaction can be determined from the slope of the curve.
Rationale: A faster increase in absorbance indicates a higher reaction rate, allowing for a quantitative comparison of the aldehydes' reactivities in this transformation.
Diagram: Knoevenagel Condensation Rate Analysis
Caption: Experimental setup for monitoring Knoevenagel condensation kinetics.
Conclusion
This compound exhibits a reactivity profile that is distinct from both simple aromatic and aliphatic aldehydes. Its behavior is dictated by the nuanced electronic properties of the imidazole ring, which can be modulated by the reaction conditions, particularly pH. While generally less reactive than aliphatic aldehydes, it is a versatile substrate for a range of important organic transformations. A thorough understanding of its electronic and steric characteristics, as outlined in this guide, is crucial for its effective utilization in synthetic chemistry and drug development. The provided experimental protocols offer a framework for researchers to further probe and quantify its reactivity in specific applications.
References
-
Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Benzaldehyde: Reactions and Synthetic Utility. [Link]
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National Center for Biotechnology Information. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. [Link]
-
Wikipedia. Imidazole. [Link]
-
PubMed. Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. [Link]
-
Quora. Why is benzaldehyde less reactive than aliphatic aldehyde? [Link]
-
Royal Society of Chemistry. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. [Link]
-
Royal Society of Chemistry. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). [Link]
-
National Center for Biotechnology Information. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]
-
Chemistry Stack Exchange. Reactivity of Benzaldehyde between aldehydes. [Link]
-
Chemistry Stack Exchange. Why is Benzaldehyde more reactive than propanone in nucleophilic addition, even though it has resonance? [Link]
-
Reddit. I don't understand why imidazole has a weak acidic group. [Link]
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ResearchGate. Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole? [Link]
-
Chemistry Stack Exchange. pKa of imidazoles. [Link]
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askIITians. Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl. [Link]
-
ResearchGate. Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. [Link]
-
Taylor & Francis Online. The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. [Link]
-
Organic-Chemistry.org. Wittig Reaction - Common Conditions. [Link]
-
ResearchGate. Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. [Link]
-
Vedantu. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE. [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
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Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]
-
YouTube. the Wittig reaction. [Link]
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ResearchGate. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. [Link]
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Organic Chemistry Portal. Wittig Reaction. [Link]
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Pediaa.Com. Difference Between Aromatic and Aliphatic Aldehydes. [Link]
-
National Center for Biotechnology Information. Novel synthesis of divergent aryl imidazoles from ketones involving copper-catalyzed α-amination and oxidative C–C bond cleavage. [Link]
-
Organic Chemistry Portal. Imidazole synthesis. [Link]
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MDPI. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]
-
Quora. Which are more reactive, alkyl ketones or aromatic aldehydes? [Link]
-
National Center for Biotechnology Information. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. [Link]
-
ResearchGate. Nucleophilic addition of imidazole analogues to oxo‐substituted enals. [Link]
-
ResearchGate. C2-Functionalization of 1-Substituted Imidazoles with Aldehydes and Electron-Deficient Acetylenes: A Novel Three-Component Reaction. [Link]
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A Comparative Guide to the Synthetic Validation of 1-isopropyl-1H-imidazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical sciences and organic synthesis, the imidazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its prevalence in biologically active molecules necessitates robust and efficient synthetic routes to access functionalized derivatives. This guide provides an in-depth analysis and comparison of synthetic pathways to obtain 1-isopropyl-1H-imidazole-4-carbaldehyde, a key building block in medicinal chemistry. We will delve into the mechanistic rationale, provide detailed experimental protocols, and present a comparative analysis of two primary synthetic strategies, equipping researchers with the critical information needed to make informed decisions in their synthetic endeavors.
Introduction: The Significance of this compound
The this compound moiety is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. The N-isopropyl group can enhance lipophilicity and modulate binding interactions with biological targets, while the 4-carbaldehyde functionality serves as a versatile handle for further chemical transformations, such as the formation of Schiff bases, reductive amination, and Wittig reactions. Given its importance, the validation of an efficient and scalable synthetic route is of paramount importance.
Synthetic Strategies: A Comparative Overview
Two principal retrosynthetic disconnections for this compound lead to two distinct forward synthetic approaches:
-
Route A: N-Alkylation of Imidazole-4-carbaldehyde. This convergent approach involves the synthesis of the imidazole-4-carbaldehyde core followed by the introduction of the isopropyl group at the N1 position.
-
Route B: Formylation of 1-isopropyl-1H-imidazole. This linear strategy begins with the synthesis of N-isopropylated imidazole, which is then functionalized with a formyl group at the C4 position.
Below, we will explore the intricacies of each route, providing detailed protocols and a comparative analysis of their respective advantages and disadvantages.
Route A: N-Alkylation of Imidazole-4-carbaldehyde
This strategy leverages the commercially available or readily synthesized imidazole-4-carbaldehyde as a key intermediate. The central challenge of this route lies in the selective N-alkylation of the imidazole ring.
Causality of Experimental Choices
The N-alkylation of imidazole is a well-established transformation, but the presence of the electron-withdrawing aldehyde group at the C4 position can influence the nucleophilicity of the ring nitrogens. The choice of base is critical to deprotonate the imidazole, forming the more nucleophilic imidazolate anion, which then attacks the alkylating agent (isopropyl halide). A non-nucleophilic base is preferred to avoid competing reactions with the alkylating agent. The choice of solvent is also important; a polar aprotic solvent like DMF or acetonitrile is typically used to dissolve the imidazolate salt and facilitate the SN2 reaction.
Experimental Protocol: Synthesis of this compound via N-Alkylation
Step 1: Synthesis of 1H-Imidazole-4-carbaldehyde (if not commercially available)
A reliable method for the synthesis of the starting material is the formylation of 4-bromo-1H-imidazole.
-
Materials: 4-bromo-1H-imidazole, anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi) in hexanes, anhydrous N,N-Dimethylformamide (DMF), water, ethyl acetate.
-
Procedure:
-
To a solution of 4-bromo-1H-imidazole in dry THF at 0 °C, add a 2 M solution of isopropylmagnesium chloride in THF over 5 minutes.
-
Stir the solution at 0 °C for an additional 5 minutes.
-
Add a 2.5 M solution of n-BuLi in hexanes dropwise over 5 minutes, maintaining the temperature below 20 °C.
-
Stir the resulting mixture at this temperature for 30 minutes.
-
Add dry DMF.
-
Warm the mixture to 20 °C over 30 minutes and then quench with water.
-
After stirring for 10 minutes, separate the phases and extract the aqueous phase one more time with ethyl acetate.
-
Purify the product by column chromatography to afford 1H-imidazole-4-carbaldehyde as an off-white solid.[1][2]
-
Step 2: N-isopropylation of 1H-Imidazole-4-carbaldehyde
-
Materials: 1H-imidazole-4-carbaldehyde, anhydrous N,N-Dimethylformamide (DMF) or acetonitrile, a non-nucleophilic base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃)), 2-bromopropane or 2-iodopropane.
-
Procedure:
-
To a solution of 1H-imidazole-4-carbaldehyde (1.0 eq) in anhydrous DMF, add the base (1.1 - 1.5 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure complete deprotonation.
-
Add the isopropyl halide (1.1 - 1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
dot digraph "Route A Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
start [label="1H-Imidazole-4-carbaldehyde"]; base [label="Base (e.g., NaH, K₂CO₃)\nSolvent (e.g., DMF)"]; alkylating_agent [label="Isopropyl Halide\n(e.g., 2-bromopropane)"]; reaction [label="N-Alkylation\n(S N 2 reaction)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup\n& Extraction"]; purification [label="Column\nChromatography"]; product [label="1-isopropyl-1H-imidazole-\n4-carbaldehyde", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> reaction; base -> reaction; alkylating_agent -> reaction; reaction -> workup; workup -> purification; purification -> product; } }
Workflow for Route A: N-Alkylation.
Route B: Formylation of 1-isopropyl-1H-imidazole
This linear approach involves the initial synthesis of 1-isopropyl-1H-imidazole, followed by the introduction of the aldehyde functionality. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles like imidazoles.[3][4]
Causality of Experimental Choices
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like DMF and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[3] This electrophilic iminium salt then attacks the electron-rich C4 position of the 1-isopropyl-1H-imidazole ring. The isopropyl group at the N1 position is an electron-donating group, which activates the imidazole ring towards electrophilic substitution, making this reaction feasible. The reaction is typically carried out in the absence of a strong acid to prevent protonation of the imidazole ring, which would deactivate it towards electrophilic attack.
Experimental Protocol: Synthesis of this compound via Vilsmeier-Haack Formylation
Step 1: Synthesis of 1-isopropyl-1H-imidazole
General procedures for N-alkylation of imidazole can be followed.
-
Materials: Imidazole, a suitable base (e.g., KOH, NaH), a solvent (e.g., ethanol, DMF), and 2-bromopropane or 2-iodopropane.
-
Procedure:
-
Dissolve imidazole and the base in the chosen solvent.
-
Add the isopropyl halide and stir the mixture, possibly with heating, until the reaction is complete as monitored by TLC.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify by distillation or column chromatography to obtain 1-isopropyl-1H-imidazole.
-
Step 2: Vilsmeier-Haack Formylation of 1-isopropyl-1H-imidazole
-
Materials: 1-isopropyl-1H-imidazole, anhydrous N,N-Dimethylformamide (DMF), phosphorus oxychloride (POCl₃) or oxalyl chloride, an appropriate solvent (e.g., dichloromethane (DCM) or excess DMF), and a solution for workup (e.g., saturated sodium bicarbonate).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, cool the solvent (e.g., DMF) to 0 °C.
-
Slowly add POCl₃ (1.0 - 1.5 eq) dropwise to the cold DMF with vigorous stirring to form the Vilsmeier reagent.
-
To this pre-formed reagent, add a solution of 1-isopropyl-1H-imidazole (1.0 eq) in the same solvent dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat (e.g., to 40-60 °C) to drive the reaction to completion, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and quench by slowly adding it to a vigorously stirred, cold saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3][5]
-
dot digraph "Route B Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
start [label="1-isopropyl-1H-imidazole"]; reagents [label="Vilsmeier Reagent\n(DMF, POCl₃)"]; reaction [label="Vilsmeier-Haack\nFormylation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup\n& Extraction"]; purification [label="Column\nChromatography"]; product [label="1-isopropyl-1H-imidazole-\n4-carbaldehyde", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> reaction; reagents -> reaction; reaction -> workup; workup -> purification; purification -> product; } }
Workflow for Route B: Vilsmeier-Haack Formylation.
Comparative Analysis of Synthetic Routes
The choice between Route A and Route B depends on several factors, including the availability of starting materials, desired scale of synthesis, and safety considerations.
| Parameter | Route A: N-Alkylation of Imidazole-4-carbaldehyde | Route B: Formylation of 1-isopropyl-1H-imidazole |
| Starting Materials | Imidazole-4-carbaldehyde, Isopropyl halide | Imidazole, Isopropyl halide, DMF, POCl₃ |
| Number of Steps | 1 (if starting material is available) or 2 | 2 |
| Reported Yields | N-alkylation of imidazoles typically yields 50-65%.[6] Synthesis of the starting aldehyde is reported at 85%.[1][2] | Vilsmeier-Haack reactions on electron-rich heterocycles can be high yielding, often >70%.[3] |
| Scalability | Generally scalable, but the use of NaH may pose challenges on a larger scale. K₂CO₃ is a safer alternative. | Scalable, but the Vilsmeier-Haack reaction is exothermic and requires careful temperature control.[5] |
| Safety Considerations | Use of sodium hydride requires careful handling due to its pyrophoric nature. Isopropyl halides are alkylating agents. | Phosphorus oxychloride is highly corrosive and reacts violently with water. The reaction is exothermic.[5] |
| Potential Side Reactions | Possibility of O-alkylation of the aldehyde, though generally minor. Over-alkylation is unlikely. | Potential for di-formylation or formylation at other positions, although C4 is generally favored. |
| Purification | Column chromatography is typically required. | Column chromatography is generally necessary to remove unreacted starting material and byproducts. |
Conclusion and Recommendations
Both Route A and Route B present viable pathways for the synthesis of this compound.
Route A is a more convergent approach and may be preferable if high-purity imidazole-4-carbaldehyde is readily available. The N-alkylation step is generally straightforward, although optimization of the base and reaction conditions may be necessary to maximize the yield. The overall yield will be dependent on the efficiency of both the synthesis of the starting aldehyde and the subsequent alkylation.
Route B , the Vilsmeier-Haack formylation of 1-isopropyl-1H-imidazole, offers a potentially more direct route if starting from imidazole. The reaction is often high-yielding for electron-rich heterocycles. However, it requires the handling of hazardous reagents like phosphorus oxychloride and careful control of the reaction temperature.
For laboratory-scale synthesis, both routes are practical. For larger-scale production, a thorough process safety assessment for the Vilsmeier-Haack reaction in Route B is crucial. The choice will ultimately depend on the specific capabilities and priorities of the research or development team. It is recommended to perform small-scale trial reactions for both routes to determine the optimal conditions and highest achievable yields with the available resources.
References
- Khabnadideh, S., Rezaei, Z., & Khalafi-Nezhad, A. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863–2865.
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865.
-
Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
Sources
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- 2. 1H-Imidazole-4-carbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Research Portal [ourarchive.otago.ac.nz]
A Comparative Guide to N-Substituted Imidazole-4-Carbaldehydes: Synthesis, Biological Activity, and Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a versatile building block in drug design. This guide provides an in-depth comparative analysis of N-substituted imidazole-4-carbaldehydes, a class of compounds with significant potential in the development of novel therapeutic agents. We will explore various synthetic strategies, compare their biological performance with supporting experimental data, and elucidate key structure-activity relationships.
The Strategic Importance of the Imidazole-4-Carbaldehyde Core
The imidazole-4-carbaldehyde moiety serves as a crucial synthon for the elaboration of more complex molecular architectures. The aldehyde functionality at the C4 position is a versatile handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, hydrazones, and thiosemicarbazones. The nitrogen atom at the N1 position of the imidazole ring provides a key point for substitution, allowing for the modulation of the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. This N-substituent can also play a critical role in target recognition and binding, profoundly influencing the compound's biological activity.
Comparative Analysis of Synthetic Methodologies
The synthesis of N-substituted imidazole-4-carbaldehydes can be broadly approached through two main strategies: N-substitution of a pre-formed imidazole-4-carbaldehyde core or the de novo synthesis of the substituted imidazole ring.
N-Substitution of Imidazole-4-Carbaldehyde
This is the more common and direct approach, starting from commercially available or readily synthesized imidazole-4-carbaldehyde or its derivatives. The primary methods for N-substitution are N-alkylation and N-arylation.
N-Alkylation: This is typically achieved via a nucleophilic substitution reaction where the imidazole nitrogen attacks an alkyl halide. The choice of base and solvent is critical for achieving good yields and preventing side reactions.
Experimental Protocol: General Procedure for N-Alkylation
-
To a solution of imidazole-4-carbaldehyde (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, NaH) (1.1-1.5 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the deprotonation of the imidazole nitrogen.
-
Add the corresponding alkyl halide (1.1 eq) to the reaction mixture.
-
The reaction is then stirred at room temperature or heated, depending on the reactivity of the alkyl halide, and monitored by TLC.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
N-Arylation: The introduction of an aryl group at the N1 position is often more challenging and typically requires metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation.
Experimental Protocol: Palladium-Catalyzed N-Arylation
-
In a reaction vessel, combine imidazole-4-carbaldehyde (1.0 eq), the aryl halide (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Add a dry, degassed solvent (e.g., dioxane, toluene).
-
The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C.
-
The reaction progress is monitored by TLC or LC-MS.
-
After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
Comparative Synthesis Yields:
| N-Substituent | Method | Catalyst/Base | Solvent | Yield (%) | Reference |
| Methyl | N-Alkylation | NaH | DMF | Not specified | [4] |
| Benzyl | N-Alkylation | NaH | DMF | Not specified | [4] |
| Phenyl | N-Arylation (Ullmann) | CuI/K₂CO₃ | DMF | 80 | [5] |
| 4-Nitrophenyl | N-Arylation (Ullmann) | CuI/K₂CO₃ | DMF | 75 | [5] |
Note: Yields can vary significantly based on the specific substrate and reaction conditions.
De Novo Imidazole Synthesis
In some cases, it may be advantageous to construct the N-substituted imidazole ring from acyclic precursors. This approach offers greater flexibility in accessing diverse substitution patterns. A common method is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.
Caption: De novo synthesis of N-substituted imidazoles via the Radziszewski reaction.
Comparative Biological Activity
N-substituted imidazole-4-carbaldehydes and their derivatives have demonstrated a wide spectrum of biological activities, most notably as antimicrobial and antifungal agents. The nature of the N-substituent plays a pivotal role in determining the potency and selectivity of these compounds.
Antifungal Activity
The imidazole scaffold is a well-established pharmacophore in antifungal drug discovery, with many commercial drugs like miconazole and clotrimazole featuring this core.[6][7] The mechanism of action often involves the inhibition of fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.[6][8]
Derivatives of imidazole-4-carbaldehyde, such as thiosemicarbazones and hydrazones, have shown promising antifungal activity. The N-substituent on the imidazole ring can significantly influence this activity.
Comparative Antifungal Activity (MIC in µg/mL):
| Compound | N-Substituent | C. albicans | A. niger | C. neoformans | Reference |
| Series 1 | [9][10][11][12] | ||||
| N-benzyl-2-(1H-imidazol-1-yl)acetamide | Benzyl | >100 | >100 | - | [9][10][11][12] |
| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide | Cyclohexyl | 50 | 50 | - | [9][10][11][12] |
| Series 2 (Thiosemicarbazones) | [13] | ||||
| 4(5)-imidazolecarboxaldehyde thiosemicarbazone | H | >204.3 | >204.3 | - | [13] |
| 4-(1H-imidazole-1-yl)benzaldehyde thiosemicarbazone | 4-formylphenyl | >204.3 | >204.3 | - | [13] |
| Fluconazole (Reference) | - | 0.25-4 | 1-64 | 0.25-16 | [6] |
Note: The data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Antibacterial Activity
N-substituted imidazoles have also been investigated for their antibacterial properties. The substituent at the N1 position can modulate the compound's ability to penetrate the bacterial cell wall and interact with intracellular targets.
Comparative Antibacterial Activity (MIC in µg/mL):
| Compound | N-Substituent | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
| N-benzyl-2-(1H-imidazol-1-yl)acetamide | Benzyl | 50 | 50 | 100 | >100 | [9][10][11][12] |
| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide | Cyclohexyl | 12.5 | 25 | 50 | 100 | [9][10][11][12] |
| 1-(2-aminoethyl)-2-phenyl-4-(4-(dimethylamino)benzylidene)imidazole-5-(4H)one | 2-aminoethyl | - | - | - | - | [14] |
| 1-carboxamido-2-phenyl-4-(4-(dimethylamino)benzylidene)imidazole-5-(4H)one | Carboxamido | - | - | - | - | [14] |
Note: The data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Structure-Activity Relationship (SAR)
The collective data from various studies allows for the deduction of preliminary structure-activity relationships for N-substituted imidazole-4-carbaldehydes and their derivatives.
Caption: Key structural features influencing the biological activity of N-substituted imidazole-4-carbaldehydes.
Key SAR Insights:
-
Lipophilicity of the N-substituent: Increasing the lipophilicity of the N-substituent, for instance by replacing a benzyl group with a cyclohexyl group, appears to enhance antibacterial activity.[9][10][11][12] This may be attributed to improved penetration of the bacterial cell membrane.
-
Steric hindrance: The size and shape of the N-substituent can influence how the molecule fits into the active site of a target enzyme. Bulky substituents may cause steric hindrance, potentially reducing activity.
-
Electronic effects: The introduction of electron-withdrawing or electron-donating groups on an N-aryl substituent can modulate the electronic properties of the imidazole ring, which in turn can affect its binding affinity to biological targets.
-
Derivatization of the carbaldehyde: The conversion of the 4-carbaldehyde to more complex functionalities like thiosemicarbazones can lead to compounds with potent and specific biological activities, as seen in the antifungal examples.[13]
Conclusion and Future Directions
N-substituted imidazole-4-carbaldehydes represent a versatile and promising class of compounds for the development of new therapeutic agents. This guide has provided a comparative overview of their synthesis and biological activities, highlighting the critical role of the N-substituent in determining their performance.
Future research in this area should focus on:
-
Systematic SAR studies: A comprehensive investigation of a library of N-substituted imidazole-4-carbaldehydes with diverse alkyl and aryl substituents against a broad panel of microbial and cancer cell lines is needed to establish more definitive SAR.
-
Mechanism of action studies: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds will be crucial for their further development.
-
Optimization of pharmacokinetic properties: In addition to potency, future drug design efforts should focus on optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds to enhance their clinical potential.
By leveraging the synthetic versatility and biological potential of the N-substituted imidazole-4-carbaldehyde scaffold, researchers can continue to explore new chemical space and develop innovative solutions for pressing medical needs.
References
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Sahoo, U., Biswal, S., Sethy, S., Kumar, H.K.S., & Banerjee, M. (2012). Imidazole and its Biological Activities: A Review. Asian Journal of Research in Chemistry, 5(2), 171-182. [Link]
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A review on biological activity of imidazole and thiazole moieties and their derivatives. (2013). Science International, 1(7), 253-260. [Link]
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A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (n.d.). SciSpace. Retrieved January 13, 2026, from [Link]
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Gupta, N., & Pathak, D. P. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian journal of pharmaceutical sciences, 73(6), 674–678. [Link]
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Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). Semantic Scholar. Retrieved January 13, 2026, from [Link]
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Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). Semantic Scholar. Retrieved January 13, 2026, from [Link]
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A review: Imidazole synthesis and its biological activities. (n.d.). Retrieved January 13, 2026, from [Link]
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Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. (n.d.). International Journal of Environmental Sciences. Retrieved January 13, 2026, from [Link]
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Gupta, N., & Pathak, D. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 73(6), 674. [Link]
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de Lima, G. M., de Faria, A. R., & Beraldo, H. (2013). Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi. Molecules (Basel, Switzerland), 18(9), 10583–10601. [Link]
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Hamad, A. J., Atia, A. J. K., Al-Marjani, M. F., Abdullah, S. K., AL-Bayti, R. I., & Enaam, H. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. ResearchGate. [Link]
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Moghadasi, Z., & Imani, S. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry, 3, 197-210. [Link]
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Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review. (2022). Results in Chemistry, 4, 100482. [Link]
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Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate. [Link]
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Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. (2020). Research Square. [Link]
-
Saravanan, S., Selvan, P. S., Gopal, N., Gupta, J. K., & De, B. (2005). Synthesis and antibacterial activity of some imidazole-5-(4H)one derivatives. Archiv der Pharmazie, 338(10), 488–492. [Link]
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An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. (2022). Molecules, 27(15), 4983. [Link]
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A Senior Application Scientist's Guide to Purity Determination of 1-isopropyl-1H-imidazole-4-carbaldehyde
For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a number on a certificate of analysis; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. In the context of novel pharmaceutical intermediates like 1-isopropyl-1H-imidazole-4-carbaldehyde, a molecule of interest for its potential applications in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth comparison of analytical methodologies for determining the purity of this specific heterocyclic aldehyde, grounded in scientific principles and practical laboratory experience. We will delve into the "why" behind the "how," offering a self-validating framework for your analytical choices.
The Criticality of Purity for this compound
This compound is a bespoke building block in drug discovery. Its imidazole core is a common motif in many therapeutic agents, and the carbaldehyde functional group serves as a versatile handle for further chemical modifications. The presence of impurities, which can arise from the synthetic route (e.g., starting materials, by-products, or isomers like 1-isopropyl-1H-imidazole-2-carbaldehyde or 1-isopropyl-1H-imidazole-5-carbaldehyde) or degradation, can have profound consequences:
-
Altered Biological Activity: Impurities may exhibit their own pharmacological or toxicological profiles, leading to misleading structure-activity relationship (SAR) data.
-
Inaccurate Stoichiometry: The true molar quantity of the active compound will be overestimated, affecting reaction yields and kinetic studies.
-
Safety Concerns: Even trace impurities can be toxic or genotoxic, posing a risk in later stages of drug development.
Therefore, a multi-pronged analytical approach is not just recommended; it is a scientific necessity to ensure the integrity of your research.
Comparative Analysis of Purity Determination Methodologies
The choice of an analytical technique for purity determination is dictated by the physicochemical properties of the analyte and the nature of the expected impurities. For this compound, a polar, heterocyclic compound with a moderate molecular weight, several high-caliber techniques are at our disposal. The following table provides a comparative overview of the most pertinent methods.
| Technique | Principle | Strengths | Limitations | Typical Purity Range |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, high sensitivity, applicable to a wide range of polar and non-volatile compounds, well-established for imidazole derivatives.[1][2][3][4] | Requires a reference standard for quantification, potential for co-elution of impurities. | 95-99.9% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | Excellent separation efficiency, high sensitivity, provides structural information of impurities.[5][6][7][8] | Often requires derivatization for polar compounds like imidazoles to increase volatility.[6][9] | 98-99.9% |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[10][11][12][13] | A primary ratio method, does not require a reference standard of the analyte, provides structural information, non-destructive.[14][15][16] | Lower sensitivity compared to chromatographic methods, potential for signal overlap.[15][16] | 90-99.9% |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for purity determination based on melting point depression.[17][18][19][20] | An absolute method for high-purity crystalline solids, does not require a reference standard.[18][19] | Only applicable to crystalline and thermally stable compounds that exhibit a sharp melting point, less sensitive to amorphous impurities.[18] | >98.5% |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
Causality: HPLC is the workhorse for purity determination in the pharmaceutical industry due to its versatility and high resolving power for a broad range of compounds, including polar heterocyclic molecules.[2][4] A reversed-phase method is the logical starting point for this compound, as it will effectively separate the polar analyte from less polar impurities. UV detection is suitable due to the presence of the UV-active imidazole ring.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm (or a wavelength determined by UV spectral analysis of the main component).
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound reference standard at 1 mg/mL in diluent (e.g., 50:50 water:acetonitrile).
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard solution in the same diluent.
-
Analysis: Inject the standard and sample solutions. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks. For accurate quantification, a calibration curve should be generated.
Workflow Diagram:
Caption: HPLC Purity Determination Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS offers superior separation efficiency and provides structural information about impurities through mass spectrometry, which is invaluable for identifying unknown peaks. However, the polarity and low volatility of imidazole derivatives often necessitate derivatization to make them amenable to GC analysis.[6][9] Silylation is a common and effective derivatization strategy for compounds with active hydrogens.
Experimental Protocol:
-
Derivatization:
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
-
Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Scan Range: 50-500 amu.
-
Injection: Inject 1 µL of the derivatized sample.
-
Analysis: Identify the main peak corresponding to the derivatized this compound. Calculate purity based on the area percent of the main peak. The mass spectra of impurity peaks can be compared to libraries for tentative identification.
Workflow Diagram:
Caption: GC-MS Purity Determination Workflow.
Quantitative Nuclear Magnetic Resonance (qNMR)
Causality: qNMR is a primary analytical method recognized by pharmacopeias.[10] Its power lies in the direct proportionality between the integral of a signal and the number of protons it represents, allowing for absolute quantification without a specific reference standard for the analyte.[11][12] This is particularly advantageous for novel compounds where a certified standard may not be available.
Experimental Protocol:
-
Materials: High-resolution NMR spectrometer, high-purity deuterated solvent (e.g., DMSO-d6), and a certified internal standard (e.g., maleic acid or dimethyl sulfone) with a known purity.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).
-
Use a 90° pulse angle.
-
Ensure a high signal-to-noise ratio by acquiring an adequate number of scans.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte (e.g., the aldehyde proton) and a signal of the internal standard.
-
-
Purity Calculation: The purity of the analyte (P_a) is calculated using the following equation:
P_a = (I_a / I_s) * (N_s / N_a) * (M_a / M_s) * (m_s / m_a) * P_s
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
'a' denotes the analyte and 's' denotes the standard.
-
Logical Relationship Diagram:
Caption: qNMR Purity Calculation Logic.
Conclusion and Recommendations
The determination of purity for a critical intermediate like this compound requires a thoughtful and orthogonal approach. No single method is infallible, and the most robust strategy involves a combination of techniques.
-
For routine quality control and high-throughput analysis, a validated HPLC-UV method is the most practical and efficient choice.
-
To gain a deeper understanding of the impurity profile and to identify unknown impurities, GC-MS (with derivatization) is highly recommended.
-
Quantitative NMR serves as an excellent primary method to establish the absolute purity of a reference standard or a key batch of material, providing a benchmark against which other methods can be validated.
-
DSC is a valuable, rapid, and absolute method for confirming the purity of highly pure, crystalline batches of the final compound.
By employing these techniques in a complementary fashion, researchers and drug development professionals can ensure the highest level of confidence in the quality of their materials, thereby safeguarding the integrity and success of their scientific endeavors.
References
- Webster, G. K. (2012).
- Slideshare. (n.d.). Determination of % purity of a compound by by Using DSC.
- Emery Pharma. (n.d.).
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR)
- Sane, R. T., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed.
- Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Pauli, G. F., et al. (2021). Quantitative NMR (qNMR)
- TA Instruments. (n.d.).
- AZoM. (2018).
- Benchchem. (2025). Application Notes and Protocols for the Derivatization of Imidazole-5-propionic Acid for GC-MS Analysis.
- ResearchGate. (2025).
- Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
- SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column.
- Chen, P., et al. (2023).
- Charlton, A. J., & Jones, A. (2007). Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry.
- G. F. Pauli, et al. (2014).
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
- Benchchem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
- Podolska, M., et al. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica.
- ResearchGate. (2015). Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms.
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A Researcher's Guide to the Spectroscopic Cross-Referencing of 1-isopropyl-1H-imidazole-4-carbaldehyde
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is paramount. For heterocyclic compounds such as 1-isopropyl-1H-imidazole-4-carbaldehyde, a molecule of interest in medicinal chemistry, rigorous spectroscopic analysis is the cornerstone of this verification process. This guide provides a comprehensive framework for researchers to cross-reference and interpret the spectral data of this target compound. By comparing predicted data with experimentally obtained spectra of analogous structures, we can establish a high degree of confidence in its identity and purity.
This guide is structured to provide not just the data, but the underlying scientific rationale for the expected spectral features. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, contextualized by a comparative analysis with structurally related imidazole and pyrazole aldehydes.
The Imperative of Spectral Cross-Referencing
The synthesis of substituted imidazoles can sometimes yield isomeric impurities. For instance, the alkylation of an imidazole ring can occur at different nitrogen atoms, and formylation can occur at different positions on the ring. Therefore, relying on a single analytical technique is often insufficient. Cross-referencing data from multiple spectroscopic methods (NMR, IR, MS) provides a multi-faceted "fingerprint" of the molecule, drastically reducing the possibility of misidentification. This guide will demonstrate how to use data from closely related, well-characterized compounds to build a robust case for the structure of this compound.
Predicted Spectroscopic Data for this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. The chemical shifts and coupling constants of the protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to their electronic environment.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | 9.7 - 9.9 | Singlet | - |
| Imidazole H-5 | 7.8 - 8.0 | Singlet | - |
| Imidazole H-2 | 7.6 - 7.8 | Singlet | - |
| Isopropyl CH | 4.4 - 4.7 | Septet | ~6.8 |
| Isopropyl CH₃ | 1.4 - 1.6 | Doublet | ~6.8 |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aldehyde C=O | 184 - 190 |
| Imidazole C-4 | 142 - 146 |
| Imidazole C-5 | 138 - 142 |
| Imidazole C-2 | 135 - 139 |
| Isopropyl CH | 48 - 52 |
| Isopropyl CH₃ | 22 - 24 |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The key vibrational frequencies provide direct evidence for the presence of the aldehyde and the imidazole ring.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (aldehyde) | 1680 - 1700 | Strong |
| C=N (imidazole ring) | 1580 - 1620 | Medium |
| C-H (sp² imidazole) | 3050 - 3150 | Medium |
| C-H (sp³ isopropyl) | 2850 - 3000 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to piece together the structure. For this compound (C₇H₁₀N₂O), the expected molecular weight is 138.17 g/mol .
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 138 | [M]⁺ (Molecular ion) |
| 123 | [M - CH₃]⁺ |
| 110 | [M - C₂H₄]⁺ or [M - CO]⁺ |
| 95 | [M - C₃H₇]⁺ |
| 68 | [Imidazole ring fragment]⁺ |
Comparative Analysis with Alternative Structures
To build a strong case for the identity of this compound, it is crucial to compare its expected spectral data with that of closely related compounds.
Comparison with 1H-Imidazole-4-carbaldehyde
The parent compound, 1H-imidazole-4-carbaldehyde, provides a foundational comparison. The key difference will be the absence of the N-isopropyl signals in its NMR spectra and a different molecular weight in its mass spectrum (96.09 g/mol ).[1] The chemical shifts of the imidazole ring protons and carbons will also be slightly different due to the electronic effect of the N-H versus the N-isopropyl group.
Comparison with 1-isopropyl-1H-pyrazole-4-carbaldehyde
Table 5: ¹H NMR Comparison with 1-isopropyl-1H-pyrazole-4-carbaldehyde
| Compound | Heterocyclic Proton 1 (δ, ppm) | Heterocyclic Proton 2 (δ, ppm) |
| This compound (Predicted) | 7.8 - 8.0 (H-5, s) | 7.6 - 7.8 (H-2, s) |
| 1-isopropyl-1H-pyrazole-4-carbaldehyde (Predicted) | 8.0 - 8.2 (H-3, s) | 7.8 - 8.0 (H-5, s) |
Comparison with N-Substituted Imidazole-2-carbaldehydes
It is also instructive to compare with isomers where the aldehyde group is at the 2-position, such as 1-isopropyl-1H-imidazole-2-carbaldehyde.[2] The connectivity differences will lead to distinct NMR spectra. For the 2-carbaldehyde isomer, the two imidazole protons would be adjacent and are expected to show a coupling constant, which would be absent in the 4-carbaldehyde isomer. The NIST WebBook provides mass spectral data for 1H-imidazole-2-carboxaldehyde, which can be compared to the fragmentation pattern of the target compound.[3]
Experimental Protocols
For researchers synthesizing this compound, the following general protocols are recommended for acquiring high-quality spectral data.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Chemical shifts should be referenced to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oils).
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragmentation patterns.
Visualizing the Workflow and Structure
The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationships of the compared compounds.
Caption: Structural relationships between the target compound and its comparators.
Conclusion
The structural elucidation of this compound is a critical step in its application in research and development. This guide provides a robust framework for its spectroscopic characterization through a combination of predicted data and comparative analysis with structurally related compounds. By employing a multi-technique approach and adhering to rigorous experimental protocols, researchers can confidently verify the identity and purity of their synthesized material, ensuring the integrity of their subsequent studies.
References
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Electronic Supplementary Material (ESI) for Catalysis Science & Technology - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]
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PubChem. (n.d.). Imidazole-4-carboxaldehyde. Retrieved from [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Retrieved from [Link]
-
NIST WebBook. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]
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Rasayan J. Chem. (2010). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Retrieved from [Link]
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Protheragen. (n.d.). 1H-Imidazole-4-carbaldehyde. Retrieved from [Link]
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SIELC. (n.d.). Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
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MDPI. (2020). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. Retrieved from [Link]
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-
PubChem. (n.d.). 1-Methyl-1H-imidazole-4-carbaldehyde. Retrieved from [Link]
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The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2][3][4][5][6] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in drug design.[2][3] This guide provides a comparative analysis of the biological activity of 1-isopropyl-1H-imidazole-4-carbaldehyde and its related analogs, offering insights for researchers, scientists, and drug development professionals. We will delve into their anticancer and antifungal properties, supported by experimental data and detailed methodologies, to illuminate the structure-activity relationships that govern their therapeutic potential.
The Imidazole Core: A Versatile Pharmacophore
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a constituent of essential biomolecules like the amino acid histidine and purines in nucleic acids.[4][6] This inherent biocompatibility, coupled with its ability to act as a proton donor and acceptor, allows imidazole-containing compounds to interact with a multitude of biological targets, including enzymes and receptors.[2][7][8] Consequently, imidazole derivatives have been successfully developed as therapeutic agents for a range of diseases, exhibiting antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][5][8][9]
The substitution pattern on the imidazole ring plays a critical role in defining the specific biological activity and potency of the resulting analog.[8][9] Modifications at the N1, C2, C4, and C5 positions can significantly influence the compound's pharmacokinetic and pharmacodynamic profile. This guide will focus on analogs of this compound, exploring how alterations to this core structure impact its biological efficacy.
Comparative Anticancer Activity
Imidazole derivatives have emerged as a promising class of anticancer agents, targeting various mechanisms within cancer cells, including microtubule polymerization, kinase signaling, and DNA replication.[1][2][10] The aldehyde functional group at the C4 position of the core molecule, this compound, provides a reactive site for further chemical modifications to generate a library of analogs with potentially enhanced and selective cytotoxicity against cancer cells.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies are crucial for optimizing the anticancer potency of imidazole-based compounds.[8] Analysis of various substituted imidazoles reveals key trends:
-
Substitution at N1: The nature of the substituent at the N1 position significantly impacts activity. Aromatic or bulky aliphatic groups, such as the isopropyl group in our core compound, can enhance lipophilicity, potentially improving cell membrane permeability.
-
Substitution at C2 and C5: The introduction of aryl groups at the C2 and C5 positions has been shown to be a successful strategy in developing potent anticancer agents.[1]
-
Modification of the C4-carbaldehyde: The aldehyde group can be converted into other functional groups, such as hydrazones or thiosemicarbazones, which have been shown to possess significant antiproliferative effects.[11]
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected imidazole derivatives against various cancer cell lines, providing a quantitative basis for comparison. A lower IC50 value indicates greater potency.
| Compound ID | Core Structure | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Kim-161 | Substituted imidazole | - | T24 (Urothelial) | - | [12] |
| Kim-111 | Substituted imidazole | - | T24 (Urothelial) | - | [12] |
| Compound 5a | Substituted imidazole | - | MCF7, HCT116, PC3, HL60 | 0.2 - 74.16 | [12] |
| 1-substituted-2-aryl imidazoles | 1,2-disubstituted imidazole | Aromatic ring on N1 | MDA-MB-468, MDA-MB-231, T47D, HCT-15, HT29, HeLa | 0.08 - 1.0 | [1] |
| Platinum complex II1 | Imidazole functionalized at N1 | Platinum complex | DLD-1 (Colorectal), MCF-7 (Breast) | 57.4, 79.9 | [13] |
| Anthracene-substituted dinuclear Ag(I) imidazole | Dinuclear Ag(I) imidazole | Anthracenyl probes | SH-SY5Y (Neuroblastoma) | 1.059 | [13] |
Note: Specific IC50 values for Kim-161 and Kim-111 were not provided in the source material, but they were identified as promising candidates.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualization of a Key Anticancer Mechanism
Many imidazole-based anticancer agents function by inhibiting critical signaling pathways involved in cell proliferation and survival. The diagram below illustrates a generalized workflow for screening these compounds.
Caption: A generalized workflow for anticancer drug screening.
Comparative Antifungal Activity
Imidazole derivatives are a well-established class of antifungal agents, with many commercially available drugs, such as clotrimazole and ketoconazole, belonging to this family.[14][15] They primarily exert their effect by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[14][15]
Structure-Activity Relationship (SAR) Insights
The antifungal efficacy of imidazole derivatives is also heavily dependent on their chemical structure:
-
Lipophilicity: A balanced lipophilicity is crucial for penetrating the fungal cell wall and membrane. The isopropyl group at the N1 position of our core compound contributes to this property.
-
Electron-withdrawing Groups: The presence of electron-withdrawing groups on an aromatic ring attached to the imidazole scaffold can enhance antifungal activity.[14][15]
-
Conversion of the Aldehyde: As with anticancer activity, converting the C4-carbaldehyde to thiosemicarbazones or hydrazones can lead to potent and selective antifungal agents.[11] For example, 4(5)-imidazolecarboxaldehyde thiosemicarbazone has shown high and selective activity against Cladosporium cladosporioides.[11]
Quantitative Comparison of Antifungal Activity
The following table presents the minimum inhibitory concentration (MIC) values for selected imidazole derivatives against various fungal strains. A lower MIC value indicates a more potent antifungal agent.
| Compound ID | Core Structure | Fungal Strain | MIC (µM) | Reference |
| 4(5)-imidazolecarboxaldehyde thiosemicarbazone (ImT) | Imidazole-4-carbaldehyde derivative | Cladosporium cladosporioides | 5.79 | [11] |
| 4-(1H-imidazole-1-yl)benzaldehyde thiosemicabazone (4ImBzT) | Imidazole-1-yl-benzaldehyde derivative | Cladosporium cladosporioides | 2.00 | [11] |
| N-cyano-1H-imidazole-4-carboxamide (12h) | Imidazole-4-carboxamide derivative | Rhizoctonia solani | 2.63 (EC50 in µg/mL) | [16] |
| 4(5)ImpClPh | Imidazole-4-carbaldehyde hydrazone | Candida glabrata, C. cladosporioides | - | [11] |
| 4(5)ImpNO2Ph | Imidazole-4-carbaldehyde hydrazone | Candida glabrata, C. cladosporioides | < 0.9 (C. glabrata), 1.6 (C. cladosporioides) | [11] |
Note: Specific MIC values for 4(5)ImpClPh were not provided, but it was noted as being highly active. The value for compound 12h is reported as EC50.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Prepare Inoculum: Prepare a standardized suspension of the fungal strain in a suitable broth medium (e.g., RPMI-1640).
-
Serial Dilutions: Perform two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Add the fungal inoculum to each well, including a positive control (fungus without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17]
Visualization of the Antifungal Mechanism of Action
The primary mechanism of action for many antifungal imidazoles is the inhibition of ergosterol biosynthesis. The following diagram illustrates this pathway and the point of inhibition.
Caption: Inhibition of ergosterol biosynthesis by imidazole derivatives.
Enzyme Inhibition: A Broader Perspective
Beyond their roles in anticancer and antifungal therapy, imidazole derivatives are known to interact with and inhibit a variety of enzymes due to the imidazole ring's ability to coordinate with metal ions in active sites and participate in hydrogen bonding.[7][18] This makes them attractive candidates for targeting enzymes implicated in a wide range of diseases.[7]
For instance, imidazole has been shown to act as a partial competitive inhibitor of β-glucosidases.[18] Furthermore, the imidazole scaffold is a key component in the design of inhibitors for enzymes such as cytochrome P450, which is involved in drug metabolism.[3] The potential for this compound and its analogs to act as enzyme inhibitors warrants further investigation and could open up new therapeutic avenues.
Conclusion and Future Directions
This guide has provided a comparative overview of the biological activities of this compound and its related analogs, with a focus on their anticancer and antifungal potential. The versatility of the imidazole scaffold allows for extensive chemical modification, leading to compounds with a broad spectrum of biological activities.
Future research should focus on the synthesis and biological evaluation of a focused library of analogs derived from this compound. By systematically modifying the substituents at the N1, C2, and C5 positions, and by derivatizing the C4-carbaldehyde, it will be possible to further elucidate the structure-activity relationships and identify lead compounds with enhanced potency and selectivity for further preclinical and clinical development.
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Sharma, P., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(14), 4213. [Link]
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Imidazoles as potential anticancer agents: An update on recent studies. (2021). Molecules. [Link]
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Imidazoles as potential anticancer agents. (2015). [No Source Provided]. [Link]
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Mechanism of imidazole inhibition of a GH1 β‐glucosidase. (2019). FEBS Open Bio, 9(5), 912-922. [Link]
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Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi. (2012). International Journal of Molecular Sciences, 13(12), 16295-16313. [Link]
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Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2021). Molecules, 26(23), 7353. [Link]
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Yang, W. C., et al. (2012). Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. Bioorganic & Medicinal Chemistry Letters, 22(3), 1455-1458. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Isopropyl-1H-imidazole-4-carbaldehyde
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1-Isopropyl-1H-imidazole-4-carbaldehyde, a compound that, while crucial in synthetic chemistry, requires meticulous handling due to its specific chemical properties and potential hazards. Our commitment to safety and environmental stewardship necessitates a thorough understanding of the principles behind these disposal procedures.
Understanding the Compound: Hazard Profile and Chemical Reactivity
This compound is a heterocyclic aldehyde. Its hazard profile is primarily dictated by the aldehyde functional group and the imidazole ring. Safety Data Sheets (SDS) for similar compounds, such as 1H-Imidazole-4-carbaldehyde, indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] The imidazole moiety itself is classified as a corrosive material that can cause severe skin burns and eye damage, and it may have reproductive toxicity.[4][5][6][7][8]
Given these characteristics, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and a fully buttoned lab coat.[1][5] All operations should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][5]
Core Disposal Principle: Waste Characterization and Segregation
The foundational step in the proper disposal of any laboratory chemical is accurate waste characterization. This compound waste must be classified as hazardous chemical waste. It should never be disposed of down the drain or in regular trash without appropriate treatment.[9][10]
Table 1: Key Hazard Classifications for this compound Waste
| Hazard Characteristic | Classification Rationale | Primary Disposal Concern |
| Skin/Eye Irritant | Presence of aldehyde and imidazole functionalities.[1][2][3] | Protection of personnel during handling and disposal. |
| Respiratory Irritant | Potential for dust or vapor inhalation.[1][2] | Requirement for handling in a ventilated enclosure. |
| Potential Corrosivity | Imidazole derivatives can be corrosive.[4][5] | Selection of appropriate, corrosion-resistant waste containers. |
| Chemical Reactivity | Incompatible with strong oxidizers, acids, acid anhydrides, and acid chlorides.[4][5] | Strict segregation from incompatible waste streams. |
The following diagram illustrates the initial decision-making process for handling this chemical waste.
Caption: Initial waste characterization and segregation workflow.
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the accumulation and disposal of this compound waste. Adherence to these steps is critical for ensuring safety and regulatory compliance.
Part 1: In-Lab Waste Accumulation
-
Container Selection:
-
Labeling:
-
Segregation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]
-
The SAA must be under the direct supervision of laboratory personnel.[12]
-
Crucially, store this waste stream segregated from incompatible materials, particularly strong acids, and oxidizing agents, to prevent violent reactions.[4][5][11]
-
Utilize secondary containment, such as a plastic tub, for all liquid waste containers to mitigate spills.[13][14]
-
Part 2: Preparing for Disposal
-
Waste Consolidation:
-
Pure solid waste of this compound should be collected separately from solutions.
-
Solutions of the compound in organic solvents should be collected in a designated "Halogenated" or "Non-Halogenated" organic solvent waste container, as appropriate for the solvent used. Do not mix with aqueous waste.
-
-
Aldehyde Neutralization (for specific aqueous streams, with caution):
-
While some aldehydes can be chemically neutralized to non-hazardous waste, this process requires careful consideration and is often subject to local regulations.[15][16][17]
-
Commercial products like Aldex® can neutralize aldehydes like formaldehyde and glutaraldehyde, rendering them suitable for drain disposal in some jurisdictions.[15][16]
-
Causality: The chemistry of these neutralization products often involves reaction with the aldehyde group to form a stable, non-toxic polymer.
-
However, for this compound, this method is NOT recommended without specific validation and approval from your institution's Environmental Health & Safety (EHS) office and local wastewater authority. The imidazole moiety may interfere with the reaction or present its own hazards to the sewer system.[17]
-
-
Final Disposal Pathway:
-
The primary and most recommended disposal method is to offer the securely contained and labeled hazardous waste to a licensed professional waste disposal service.[2]
-
This ensures the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations, likely via high-temperature incineration.[2][10]
-
The following diagram outlines the comprehensive disposal workflow.
Caption: Comprehensive workflow for the disposal of this compound.
Regulatory Framework and Trustworthiness
This protocol is grounded in the hazardous waste regulations established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the workplace safety standards from the Occupational Safety and Health Administration (OSHA).[12][14][18][19][20][21][22] By following a self-validating system of proper labeling, segregation, and containment, laboratories can ensure they are not only protecting their personnel but also adhering to legal requirements. Your institution's Environmental Health & Safety (EHS) or equivalent department is the ultimate authority for interpreting these regulations for your specific location and must be consulted.[13]
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By understanding the compound's hazards, implementing rigorous in-lab waste management practices, and partnering with certified disposal professionals, we uphold our commitment to scientific integrity and corporate responsibility. This guide provides the procedural framework to achieve these goals, ensuring that our innovative work does not come at the cost of safety or environmental health.
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Personal protective equipment for handling 1-Isopropyl-1H-imidazole-4-carbaldehyde
Comprehensive Safety Protocol: Handling 1-Isopropyl-1H-imidazole-4-carbaldehyde
This guide provides an in-depth, procedural framework for the safe handling of this compound. As a substituted imidazole aldehyde, this compound requires careful management due to the combined hazards of its core chemical structures. The protocols outlined below are designed to ensure the safety of laboratory personnel through robust engineering controls, appropriate personal protective equipment (PPE), and validated operational and disposal plans.
Hazard Assessment: A Synthesis of Structural Risks
Understanding the "why" behind safety protocols is critical. The hazards of this compound are derived from its two primary functional components: the imidazole ring and the aldehyde group.
-
Imidazole-Derived Hazards : The parent imidazole ring is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed and is suspected of damaging an unborn child.[1][2][3] Therefore, all derivatives, including the subject compound, must be handled with the assumption of corrosivity and potential reproductive toxicity.
-
Aldehyde-Derived Hazards : Aldehydes as a class are reactive electrophiles, known for being toxic and potential irritants.[4] The Safety Data Sheet (SDS) for the closely related 1H-imidazole-4-carbaldehyde confirms that it causes skin irritation, serious eye irritation, and may cause respiratory irritation upon inhalation of dust.[5][6] Inhalation of aldehyde compounds can lead to airway constriction, while skin contact may result in dermatitis.[4]
Given its solid form, a primary risk is the generation of airborne dust during handling, which poses a significant inhalation hazard.[5][7][8]
Core Protective Measures: Engineering Controls and PPE
A multi-layered approach to safety, starting with engineering controls and supplemented by rigorous PPE, is mandatory.
Engineering Controls: The First Line of Defense
All handling of this compound, especially the weighing and transfer of the solid, must be performed within a properly functioning and certified chemical fume hood.[1][2][8] This is non-negotiable as it controls the emissions of hazardous dust and vapors at the source, preventing their dispersion into the general work area.[1] Ensure that an eyewash station and safety shower are readily accessible and located within a ten-second travel distance of the work area.[2][8][9]
Personal Protective Equipment (PPE) Summary
The following table summarizes the minimum PPE requirements for handling this compound.
| Protection Type | Specification | Rationale and Field Insights |
| Hand Protection | Nitrile or Butyl Rubber Gloves | Standard latex gloves offer insufficient protection against aldehydes.[4] Nitrile or butyl rubber gloves provide superior resistance.[4] Always inspect gloves for pinholes before use and use proper removal techniques to avoid skin contact.[1][5] Contaminated gloves must be disposed of as hazardous waste.[1][5] |
| Eye & Face Protection | ANSI Z87.1-compliant splash-proof safety goggles and a full face shield. | Due to the severe irritation and corrosive potential, standard safety glasses are inadequate.[4][10] Goggles prevent entry of dust and splashes, while the face shield protects the entire face during transfers or when a splash is possible. |
| Body Protection | A chemically compatible, long-sleeved laboratory coat, fully buttoned. | This provides a critical barrier against accidental skin contact.[1] Ensure the coat extends to the wrists. Personnel must also wear full-length pants and closed-toe shoes to prevent any skin exposure.[1] |
| Respiratory Protection | NIOSH-approved respirator (if needed). | While a fume hood is the primary control, a respirator may be required if dust or aerosols cannot be adequately controlled.[4] For nuisance dust exposure, a P95 or P1 particle respirator can be used.[5] For higher-level protection or emergencies, an air-purifying respirator with organic vapor/acid gas cartridges or a positive-pressure, air-supplied respirator is necessary.[1][5] |
Operational and Disposal Plans: A Step-by-Step Guide
Workflow for Safe Handling Protocol
This workflow diagram illustrates the necessary steps from preparation to cleanup when working with this compound.
Caption: Workflow from preparation to disposal for handling the chemical.
Step-by-Step Handling Procedures
-
Preparation :
-
Verify that the chemical fume hood has been certified within the last year.
-
Don all required PPE as specified in the table above.
-
Assemble all necessary equipment (spatulas, weigh boats, sealed containers) inside the fume hood to minimize movement in and out of the sash.
-
-
Handling the Solid :
-
Cleanup :
Disposal Plan
-
Chemical Waste : Unused solid material and solutions must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[5][9] Do not mix with incompatible waste streams like strong oxidizers or acids.[1][9]
-
Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, weigh paper, and absorbent pads, must be disposed of as solid hazardous waste.[1][11]
-
Labeling and Storage : Ensure all waste containers are labeled with "Hazardous Waste" and the full chemical name.[9] Store waste in a designated satellite accumulation area away from incompatible materials.[9]
Emergency Response Protocol
Immediate and correct response to an exposure or spill is crucial.
Emergency Response Decision Tree
Caption: Decision-making guide for exposure and spill emergencies.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][4][10] Seek immediate medical attention.[3]
-
Eye Contact : Use an emergency eyewash station to flush the eyes for a minimum of 15 minutes, holding the eyelids open.[3][4][10] Immediate medical attention is required.[3]
-
Inhalation : Move the affected person to fresh air.[6] If breathing is difficult, provide oxygen. Seek medical attention.[3][6]
-
Ingestion : Do NOT induce vomiting.[3][8] Rinse the mouth with water and seek immediate medical attention.[3][10]
References
-
What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. Available at: [Link]
-
IMIDAZOLE - AmericanBio. Available at: [Link]
-
Imidazole - University of Washington. Available at: [Link]
-
Safety Data Sheet: Imidazole - Carl ROTH. Available at: [Link]
-
Formaldehyde Spill Protocol for Laboratory Personnel - Environmental Health & Safety, University of Washington. Available at: [Link]
-
Chemical Product and Company Identification MSDS Name: Imidazole - West Liberty University. Available at: [Link]
-
MSDS of 1H-imidazole-4-carbaldehyde - Capot Chemical. Available at: [Link]
-
Guidelines for Safe Laboratory Practices - NextGen Protocols. Available at: [Link]
-
Acetaldehyde Laboratory Chemical Safety Summary . Available at: [Link]
-
Safe Use of Glutaraldehyde in Health Care - OSHA. Available at: [Link]
-
Safety Data Sheet - Angene Chemical (1H-Imidazole-4-carboxamide) . Available at: [Link]
-
STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS (Imidazole) . Available at: [Link]
Sources
- 1. faculty.washington.edu [faculty.washington.edu]
- 2. westliberty.edu [westliberty.edu]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. homework.study.com [homework.study.com]
- 5. capotchem.com [capotchem.com]
- 6. fishersci.com [fishersci.com]
- 7. americanbio.com [americanbio.com]
- 8. fishersci.com [fishersci.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. carlroth.com [carlroth.com]
- 11. Environmental Health & Safety: Laboratory Safety: Formaldehyde Spills [safety.rochester.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
